3-Aminocrotononitrile
Description
The exact mass of the compound this compound is 82.053098200 g/mol and the complexity rating of the compound is 104. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102759. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-aminobut-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
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InChI |
InChI=1S/C4H6N2/c1-4(6)2-3-5/h2H,6H2,1H3/b4-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DELJOESCKJGFML-DUXPYHPUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C#N)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001309025 | |
| Record name | (2E)-3-Amino-2-butenenitrile | |
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Molecular Weight |
82.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Slightly yellow flakes; [MSDSonline] | |
| Record name | 3-Aminocrotononitrile | |
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CAS No. |
763-33-7, 1118-61-2 | |
| Record name | (2E)-3-Amino-2-butenenitrile | |
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| Record name | 3-Aminocrotonitrile | |
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| Record name | 2-Butenenitrile, 3-amino- | |
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| Record name | (2E)-3-Amino-2-butenenitrile | |
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| Record name | 3-aminocrotononitrile | |
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| Record name | 3-Aminocrotonitrile | |
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Foundational & Exploratory
An In-Depth Technical Guide to 3-Aminocrotononitrile: Structure, Properties, and Synthetic Applications
This guide provides a comprehensive technical overview of 3-aminocrotononitrile, a versatile and highly reactive building block in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the core chemical and physical properties of this compound, its synthesis, and its pivotal role as a precursor to a diverse range of heterocyclic compounds.
Unveiling the Molecular Architecture: Structure and Isomerism
This compound, systematically named 3-amino-2-butenenitrile, is a bifunctional molecule featuring both an amino group and a nitrile group, which contribute to its unique reactivity.[1][2] Its molecular formula is C₄H₆N₂ with a molecular weight of 82.11 g/mol .[3]
The molecule exists as a mixture of (E) and (Z) geometric isomers due to the carbon-carbon double bond. The cis-form ((Z)-isomer) and trans-form ((E)-isomer) exhibit distinct physical properties. Furthermore, it can exist in tautomeric equilibrium with the iminonitrile form. This structural versatility is a key determinant of its reaction pathways.
-
(Z)-3-Aminocrotononitrile (cis): The amino and cyano groups are on the same side of the double bond.
-
(E)-3-Aminocrotononitrile (trans): The amino and cyano groups are on opposite sides of the double bond.
The interplay between these isomeric and tautomeric forms is crucial in understanding its reactivity, as different forms can predominate under varying reaction conditions, influencing the regio- and stereoselectivity of its transformations.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectroscopic properties of this compound is fundamental for its effective use in synthesis and for quality control.
Physical Properties
This compound is typically a yellowish solid.[3] The melting points of the isomers differ significantly, with the cis-form melting at 79–83 °C and the trans-form at 52–53 °C.[3] It exhibits good solubility in ethanol and diethyl ether, but is sparingly soluble in benzene and water.[3]
| Property | Value | Reference |
| Molecular Formula | C₄H₆N₂ | [3] |
| Molecular Weight | 82.11 g/mol | [3] |
| Appearance | Yellowish flakes | [3] |
| Melting Point (cis) | 79–83 °C | [3] |
| Melting Point (trans) | 52–53 °C | [3] |
| Solubility | Soluble in ethanol, diethyl ether; sparingly soluble in benzene, water | [3] |
Spectroscopic Characterization
Spectroscopic data is indispensable for the unambiguous identification and purity assessment of this compound.
Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands that confirm its key functional groups. A strong, sharp peak is observed in the range of 2210-2260 cm⁻¹, which is indicative of the C≡N (nitrile) stretching vibration.[4] The N-H stretching vibrations of the primary amine group typically appear as one or two bands in the region of 3200-3500 cm⁻¹. The C=C double bond stretch is expected in the 1600-1680 cm⁻¹ region, often coupled with the N-H bending vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides valuable information about the isomeric composition. The vinyl proton (CH) typically appears as a singlet. The chemical shift of this proton will differ between the (E) and (Z) isomers. The protons of the amino group (-NH₂) will appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent. The methyl protons (-CH₃) will also present as a singlet, with a chemical shift characteristic of a methyl group attached to a double bond.
-
¹³C NMR: The carbon NMR spectrum will show four distinct signals corresponding to the four unique carbon atoms in the molecule: the nitrile carbon (-C≡N), the two sp² hybridized carbons of the double bond, and the methyl carbon (-CH₃). The chemical shift of the nitrile carbon is typically in the downfield region (around 115-125 ppm).
Mass Spectrometry (MS): Electron ionization mass spectrometry of this compound will show a molecular ion peak (M⁺) at m/z = 82. The fragmentation pattern can be complex but is expected to involve the loss of small neutral molecules such as HCN, CH₃, and NH₂. Alpha-cleavage, a common fragmentation pathway for amines, would involve the cleavage of the C-C bond adjacent to the nitrogen atom.[5][6]
Synthesis of this compound: A Self-Condensation Approach
The most common and industrially viable method for the synthesis of this compound is the base-catalyzed dimerization of acetonitrile.[7][8] This reaction is a classic example of a Thorpe-Ziegler reaction.
Reaction Mechanism
The mechanism hinges on the deprotonation of acetonitrile by a strong base to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbon of the nitrile group of a second acetonitrile molecule. The resulting intermediate then undergoes cyclization and tautomerization to yield this compound.
The choice of base is critical to favor the deprotonation at the alpha-carbon over the nucleophilic attack at the nitrile carbon, which would lead to the formation of undesired byproducts like acetamidine.[7] Sterically hindered strong bases are often employed to enhance the selectivity of the reaction.
Caption: Mechanism of this compound Synthesis.
Experimental Protocol: Dimerization of Acetonitrile
The following protocol is a representative example for the synthesis of this compound.[7]
Materials:
-
Acetonitrile
-
Sodium amide (NaNH₂)
-
Liquid ammonia
-
Toluene
-
Water
Procedure:
-
In a flask equipped with a stirrer and a cooling system, prepare a suspension of sodium amide in liquid ammonia at -33 °C.
-
Slowly add a solution of acetonitrile in toluene to the sodium amide suspension while maintaining the temperature. The molar ratio of acetonitrile to sodium amide should be approximately 2:1.
-
After the addition is complete, allow the reaction mixture to warm to room temperature to evaporate the ammonia.
-
The resulting sodium salt of this compound is then hydrolyzed by the careful addition of water.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., toluene or ether).
-
The combined organic extracts are dried over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
The solvent is removed under reduced pressure, and the crude product is purified by distillation or recrystallization to yield this compound.
Self-Validation: The purity of the synthesized this compound should be verified using Gas Chromatography (GC) and confirmed by spectroscopic methods (NMR, IR, MS) as described in Section 2.2. The presence of any acetamidine byproduct can also be detected by these methods.
A Gateway to Heterocycles: Synthetic Applications
The true value of this compound lies in its role as a versatile precursor for the synthesis of a wide array of heterocyclic compounds, many of which are scaffolds for biologically active molecules.[2][3] Its bifunctional nature allows it to participate in various cyclization and condensation reactions.
Synthesis of Pyridines
Substituted pyridines are a cornerstone of many pharmaceuticals and agrochemicals. This compound is an excellent starting material for the synthesis of functionalized pyridines, often through multi-component reactions.
Mechanism: One common approach involves the reaction of this compound with a 1,3-dicarbonyl compound or its equivalent. The enamine character of this compound allows for a Michael addition to an α,β-unsaturated carbonyl compound, followed by cyclization and aromatization to form the pyridine ring.
Caption: General workflow for pyridine synthesis.
Synthesis of Pyrimidines
Pyrimidines are another class of heterocycles with immense biological significance, forming the backbone of nucleobases. This compound can be used to construct the pyrimidine ring.
Mechanism: A common strategy involves the reaction of this compound with a one-carbon synthon, such as formamide or an orthoformate. The amino group of this compound reacts with the electrophilic carbon of the C1 synthon, and subsequent intramolecular cyclization involving the nitrile group leads to the formation of the pyrimidine ring.
Caption: General workflow for pyrimidine synthesis.
Industrial Relevance: A Building Block for Innovation
The utility of this compound extends across several key industries, primarily due to its role as a versatile intermediate.
-
Pharmaceuticals: It is a key starting material for the synthesis of various active pharmaceutical ingredients (APIs). For instance, it is used in the production of sulfisomidine (also known as sulfsomizole), an antibacterial sulfonamide.[2][3] Its derivatives are explored for a range of therapeutic areas, including neurological disorders.[9]
-
Agrochemicals: The compound serves as a precursor for the synthesis of a variety of pesticides, including herbicides and insecticides, contributing to modern crop protection solutions.[1][10]
-
Dyes and Pigments: this compound is an important intermediate in the dyestuff industry, particularly for the synthesis of azo dyes, which are widely used in textiles and printing.[2][10]
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions. It is harmful if swallowed and toxic in contact with skin.[11] It may also cause an allergic skin reaction. Therefore, it is essential to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a molecule of significant synthetic utility, bridging the gap between simple starting materials and complex, high-value heterocyclic compounds. Its unique structural features and reactivity make it an indispensable tool for chemists in academia and industry. A thorough understanding of its properties, synthesis, and reaction pathways, as outlined in this guide, is crucial for leveraging its full potential in the development of new pharmaceuticals, agrochemicals, and advanced materials.
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The Versatile Synthon: An In-depth Technical Guide to 3-Aminocrotononitrile
For researchers, chemists, and professionals in drug development, a deep understanding of key chemical intermediates is paramount. 3-Aminocrotononitrile (CAS No. 1118-61-2), also known as β-aminocrotononitrile or diacetonitrile, stands out as a pivotal building block in modern organic synthesis.[1][2] Its unique bifunctional nature, possessing both a nucleophilic amino group and a cyano group on an unsaturated backbone, renders it exceptionally versatile for the construction of a wide array of heterocyclic compounds.[3][4] This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its reactivity, applications, and safe handling, offering field-proven insights for its effective utilization in research and development.
Core Chemical and Physical Properties
This compound is a yellowish solid that exists as a mixture of (E) and (Z) isomers, which accounts for its reported range of melting points.[1][5] A thorough understanding of its physical and chemical characteristics is the foundation for its successful application in synthesis.
| Property | Value | Source(s) |
| CAS Number | 1118-61-2 | [6][7] |
| Molecular Formula | C₄H₆N₂ | [4][6][7] |
| Molecular Weight | 82.10 g/mol | [4][6] |
| Appearance | Yellowish flakes or off-white to yellow crystalline powder | [1][4][5] |
| Melting Point | (Z)-form: 79–83 °C; (E)-form: 52–53 °C | [1][5] |
| Solubility | Soluble in ethanol and diethyl ether; very soluble in water; sparingly soluble in benzene.[1] | [1][6] |
| Storage Temperature | 2-8°C, under an inert atmosphere | [4][6][8] |
Spectroscopic data is crucial for the identification and quality control of this compound. Key spectral information can be found in various databases.[9][10][11][12]
Synthesis of this compound: The Dimerization of Acetonitrile
The most prevalent industrial synthesis of this compound is the base-catalyzed dimerization of acetonitrile.[5][13][14] This reaction hinges on the deprotonation of acetonitrile to form a carbanion, which then attacks the nitrile group of a second acetonitrile molecule. The choice of base and reaction conditions is critical to favor this pathway over the formation of undesired byproducts like acetamidine.[14]
A robust and frequently cited method involves the use of sodium amide (NaNH₂) in liquid ammonia.[13][14][15] This approach provides a highly basic medium while maintaining a low temperature to control the reaction's exothermicity and selectivity.
Caption: Dimerization of acetonitrile to this compound.
Step-by-Step Synthesis Protocol
The following protocol is a representative procedure derived from established patent literature for the synthesis of this compound.[14][15]
-
Reactor Setup: A reactor suitable for low-temperature reactions is charged with liquid ammonia and cooled to between -32°C and -75°C.[14]
-
Base Formation/Addition: Sodium amide is either generated in situ or carefully added to the liquid ammonia.
-
Acetonitrile Addition: Acetonitrile is slowly added to the sodium amide suspension in liquid ammonia. A molar ratio of approximately 2:1 acetonitrile to sodium amide is typically maintained.[14]
-
Dimerization Reaction: The reaction mixture is stirred at low temperature, allowing for the deprotonation of acetonitrile and subsequent dimerization to form the sodium salt of this compound.
-
Hydrolysis: After the reaction is complete, the mixture is carefully hydrolyzed, often by the addition of water or an aqueous solution, to yield this compound.
-
Extraction and Purification: The product is extracted from the aqueous phase using an organic solvent, such as diethyl ether. The combined organic phases are then dried and the solvent is removed. Final purification is typically achieved by distillation under reduced pressure.
Reactivity and Synthetic Applications
The synthetic utility of this compound is vast, primarily serving as a precursor for a multitude of heterocyclic systems.[3][16] Its ability to act as a bisnucleophilic reagent makes it a powerful tool in multicomponent reactions.[1][3]
Key reaction types include:
-
Synthesis of Pyridines: this compound reacts with 1,3-dicarbonyl compounds and other activated methylene compounds to form substituted pyridines.[1][17]
-
Synthesis of Pyrimidines: Cyclocondensation reactions with various reagents, such as hexafluoroacetone(ethoxycarbonylimine), yield pyrimidine derivatives.[1]
-
Synthesis of Other Heterocycles: It is a key starting material for the synthesis of pyrido[2,3-d]pyrimidines, 1,8-naphthyridines, and various other fused heterocyclic systems.[17][18]
-
Coupling Reactions: It undergoes diazotization coupling reactions with aryldiazonium salts to produce 2-arylhydrazono-3-ketobutyronitriles.[1][6]
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An In-Depth Technical Guide to 3-Aminocrotononitrile: From Discovery to Modern Synthetic Applications
This guide provides a comprehensive technical overview of 3-aminocrotononitrile, a versatile and highly reactive intermediate in organic synthesis. From its early 20th-century discovery to its contemporary applications in the synthesis of vital heterocyclic scaffolds and its intriguing connection to prebiotic chemistry, this document offers researchers, scientists, and drug development professionals a detailed exploration of this important chemical entity. We will delve into its historical context, synthetic methodologies, physicochemical properties, and diverse reactivity, supported by experimental protocols and mechanistic insights.
Introduction: The Enduring Utility of a Simple Enaminonitrile
This compound, also known by synonyms such as 3-amino-2-butenenitrile, β-aminocrotononitrile, and diacetonitrile, is a yellowish crystalline solid with the chemical formula C₄H₆N₂.[1][2] Its structure, featuring a conjugated system of an amino group, a carbon-carbon double bond, and a nitrile group, imparts a unique reactivity profile that has been exploited by chemists for over a century. This enaminonitrile exists as a mixture of (E) and (Z) isomers.[2]
The molecule's significance lies in its role as a key building block for a wide array of more complex molecules, particularly heterocyclic compounds like pyridines and pyrimidines, which are core structures in many pharmaceuticals, agrochemicals, and dyes.[3][4][5] Its ability to act as a bisnucleophilic reagent makes it a valuable synthon in multicomponent reactions, allowing for the rapid construction of molecular complexity from simple precursors.[2] This guide will provide a thorough examination of the discovery, synthesis, and multifaceted applications of this unassuming yet powerful molecule.
A Historical Perspective: The Pioneering Work of Thorpe and Ziegler
The story of this compound is intrinsically linked to the foundational work on imino-compounds by British chemist Jocelyn Field Thorpe in the early 1900s. His investigations into the reactions of nitriles laid the groundwork for understanding the self-condensation of aliphatic nitriles, a process that would become known as the Thorpe reaction. While Thorpe's 1907 publication with Atkinson and Ingham on the reactions of o-toluonitrile does not explicitly mention this compound, it delves into the formation of related imino-compounds, which are key intermediates in the synthesis of this compound.[6][7][8]
It was, however, the later work of German chemist Karl Ziegler that significantly advanced the practical synthesis and understanding of this compound. Building upon the principles of the Thorpe reaction, Ziegler and his colleagues in 1933 detailed the reaction of acetonitrile with strong bases like lithium diethylamide to produce this compound in high yield.[3][4] This work was a crucial step in establishing a reliable method for its preparation. The intramolecular version of this reaction, applied to dinitriles to form cyclic ketones after hydrolysis, is now known as the Thorpe-Ziegler reaction, a testament to the pioneering contributions of both scientists.
The primary challenge in the synthesis of this compound is controlling the reaction pathway of acetonitrile with a strong base. The base can either deprotonate the α-carbon to form a carbanion, leading to the desired dimerization, or it can attack the nitrile group, resulting in the formation of the undesired byproduct, acetamidine.[3][4] The use of sterically hindered strong bases, a strategy explored by later researchers, was found to favor the formation of the carbanion and thus increase the yield of this compound.[3][4]
Synthesis of this compound: A Practical Guide
The most common and industrially relevant method for the synthesis of this compound is the base-catalyzed dimerization of acetonitrile. Over the years, various strong bases and reaction conditions have been optimized to maximize yield and purity.
Dimerization of Acetonitrile using Sodium Amide in Liquid Ammonia
This method, detailed in several patents, provides a high-yield and high-purity route to this compound.[3][4][5] The use of liquid ammonia as a solvent is advantageous as it is an excellent solvent for sodium amide and allows for reactions at low temperatures, which can improve selectivity.
Reaction Mechanism:
The reaction proceeds via a base-catalyzed self-condensation, analogous to the Thorpe reaction.
Caption: Mechanism of this compound Synthesis.
Experimental Protocol:
-
Materials:
-
Sodium metal
-
Liquid ammonia
-
Iron(III) nitrate (catalyst)
-
Acetonitrile
-
Toluene (or another inert solvent)
-
Acetic acid (for workup)
-
Diethyl ether (for extraction)
-
-
Procedure:
-
In a double-jacketed stirrer flushed with dry nitrogen, prepare sodium amide in situ by dissolving sodium metal in liquid ammonia with a catalytic amount of iron(III) nitrate.
-
Cool the reaction mixture to approximately -33°C.
-
Slowly add a solution of acetonitrile in toluene to the sodium amide suspension. A molar ratio of approximately 2:1 acetonitrile to sodium amide is typically used.[4]
-
After the addition is complete, allow the ammonia to evaporate.
-
The resulting sodium salt of this compound is then hydrolyzed by the careful addition of an aqueous solution of a weak acid, such as acetic acid, at a low temperature (5-7°C).[3]
-
The organic phase is separated, and the aqueous phase is extracted with diethyl ether.
-
The combined organic phases are dried and the solvent is removed under reduced pressure.
-
The crude product is then purified by vacuum distillation to yield this compound with high purity (>99%).[3]
-
Yields: This process can achieve yields of over 90%.[4]
Synthesis using other Strong Bases
Other sterically hindered strong bases have also been successfully employed for the synthesis of this compound, often with the advantage of avoiding the use of liquid ammonia.
-
Lithium diethylamide: Ziegler's original work utilized lithium diethylamide, achieving a yield of 86%.[3][4]
-
Sodium bis(trimethylsilyl)amide: This base has been reported to give yields of up to 90%.[4]
The choice of base and solvent system can influence the reaction rate, yield, and purity of the final product. The underlying principle remains the same: efficient deprotonation of acetonitrile to favor the dimerization pathway over the competing nucleophilic attack on the nitrile group.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectroscopic properties of this compound is essential for its handling, characterization, and use in further reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1118-61-2 | [1][9][10] |
| Molecular Formula | C₄H₆N₂ | [1] |
| Molecular Weight | 82.10 g/mol | [10] |
| Appearance | Yellowish flakes or crystalline powder | [11] |
| Melting Point | 79-81°C | [2] |
| Boiling Point | 120°C at 4 mmHg | |
| Solubility | Very soluble in water and ethanol. Sparingly soluble in benzene. | [2] |
Spectroscopic Data:
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. A strong, sharp band around 2220 cm⁻¹ is indicative of the C≡N stretching vibration. The N-H stretching vibrations of the primary amine appear as a broad band in the region of 3180-2400 cm⁻¹. The C=C stretching vibration is also observable in the spectrum.[12] The NIST WebBook provides access to the condensed phase IR spectrum of this compound.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides valuable information for structural confirmation. The spectrum typically shows a singlet for the methyl protons (CH₃), a singlet for the vinyl proton (=CH), and a broad singlet for the amine protons (NH₂). The exact chemical shifts can vary depending on the solvent and the isomeric ratio. A representative ¹H NMR spectrum is available on PubChem.[10]
-
¹³C NMR: The carbon NMR spectrum will show four distinct signals corresponding to the four carbon atoms in the molecule: the methyl carbon, the two sp² hybridized carbons of the double bond, and the sp hybridized carbon of the nitrile group.
-
-
Mass Spectrometry (MS): The electron ionization mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 82, corresponding to its molecular weight. The fragmentation pattern can provide further structural information. The mass spectrum is available on the NIST WebBook.[9]
Chemical Reactivity and Synthetic Applications
The rich chemistry of this compound stems from the interplay of its functional groups. It can act as a nucleophile at both the amino group and the α-carbon, making it a versatile precursor for the synthesis of various heterocyclic systems.
Synthesis of Pyridine Derivatives
This compound is a widely used starting material for the synthesis of substituted pyridines. The reaction typically involves a condensation reaction with a 1,3-dicarbonyl compound or its equivalent, followed by cyclization and aromatization.
General Reaction Scheme:
Caption: Synthesis of Pyridines from this compound.
This approach allows for the synthesis of a wide variety of substituted pyridines, which are important scaffolds in medicinal chemistry.[13][14][15]
Synthesis of Pyrimidine Derivatives
Similarly, this compound can be used to construct the pyrimidine ring. The reaction often involves condensation with a compound containing a urea, thiourea, or amidine functionality, which provides the N-C-N fragment of the pyrimidine ring.[16][17]
General Reaction Scheme:
Caption: Synthesis of Pyrimidines from this compound.
The versatility of this approach has led to the development of numerous pyrimidine-based compounds with diverse biological activities.[18][19][20]
The Prebiotic Connection: A Potential Role in the Origin of Life
The study of the chemical origins of life, or prebiotic chemistry, seeks to understand how the essential building blocks of life could have formed on the early Earth. Nitriles, such as hydrogen cyanide and its derivatives, are considered to be key players in these processes. While direct evidence for the prebiotic synthesis of this compound is still emerging, the formation of related aminonitriles is well-documented in prebiotic chemistry experiments.[21][22][23][24][25]
Aminonitriles are considered crucial intermediates in the prebiotic synthesis of amino acids, nucleobases, and other essential biomolecules. The structural similarity of this compound to these key prebiotic molecules suggests that it could have been present on the early Earth and played a role in the formation of more complex structures. Its ability to participate in cyclization reactions to form heterocyclic compounds, such as pyrimidines, is particularly intriguing, as pyrimidines are essential components of nucleic acids. Further research in this area may shed more light on the potential role of this compound in the origins of life.
Conclusion
This compound, a molecule with a rich history rooted in the foundational principles of organic chemistry, continues to be a valuable and versatile tool for synthetic chemists. Its straightforward synthesis from readily available starting materials, combined with its diverse reactivity, ensures its continued importance in the construction of complex molecular architectures. From its early discovery to its modern applications in the synthesis of pharmaceuticals and its potential role in the chemistry of the early Earth, the story of this compound is a compelling example of how a simple molecule can have a profound and lasting impact on the field of chemistry. This guide has aimed to provide a comprehensive and practical overview of this important compound, equipping researchers and scientists with the knowledge to effectively utilize it in their own synthetic endeavors.
References
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- Dougal, M. D. (Ed.). (1907). Journal of the Chemical Society, Abstracts - authors' names indexes. Gurney & Jackson.
- International catalogue of scientific literature, 1901-1914. (1914). Royal Society of London.
- ZUMOBERHAUS, L., QUITTMANN, W., & RUPPEN, P. (1993). U.S. Patent No. 5,187,297. Washington, DC: U.S.
- Lonza AG. (2001). Canada Patent No. CA2054821C. Canadian Intellectual Property Office.
- Lonza AG. (1995). Spain Patent No. ES2073645T3.
- NIST. (n.d.). This compound. In NIST Chemistry WebBook.
- Gontijo, V. A., de Oliveira, H. C., & Amarante, G. W. (2018). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Scientific reports, 8(1), 1-9. [Link]
- El-Gaby, M. S. A. (2009). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(11), 2863-2921. [Link]
- Rychnovsky, S. D., & Kates, S. A. (1997). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. The Journal of organic chemistry, 62(25), 8872-8877. [Link]
- Sirsat, S. B., Jadhav, A. G., Chavhan, N. B., & Bobade, D. R. (2021). The Simple and Efficient Method of Synthesis of Amino Pyrimidine and Their Derivatives.
- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 70699, 3-Amino-2-butenenitrile.
- Kantam, M. L., Kumar, K. B. S., & Reddy, C. R. V. (2007). One-pot, three-component synthesis of highly substituted pyridines and 1, 4-dihydropyridines by using nanocrystalline magnesium oxide. Journal of Chemical Sciences, 119(1), 49-54. [Link]
- Whitaker, D., & Powner, M. W. (2021).
- Whitaker, D., & Powner, M. W. (2022). Prebiotic synthesis and triphosphorylation of 3′-amino-TNA nucleosides. UCL Discovery. [Link]
- Gotor-Gotor, R., Gotor, V., & Lavandera, I. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 743. [Link]
- Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
- Hakobyan, R. H., Mkrtchyan, A. V., Karapetyan, H. A., & Danagulyan, G. G. (2020). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2 (3H)-ones with N, N-Binucleophilic Reagents. Russian Journal of Organic Chemistry, 56(1), 123-128. [Link]
- NIST. (n.d.). This compound. In NIST Chemistry WebBook.
- Lonza AG. (1992). Europe Patent No. EP0484855A2.
- NIST. (n.d.). This compound. In NIST Chemistry WebBook.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Deep Dive into this compound (CAS 1118-61-2): Chemical Properties and Synthesis Insights.
- Zhang, S., & Kee, T. P. (2021). A Potentially Prebiotic Synthesis of a 3′-Amino-3′-deoxyribonucleoside. ChemRxiv. [Link]
- Whitaker, D., & Powner, M. W. (2021).
- Whitaker, D., & Powner, M. W. (2022). Prebiotic synthesis and triphosphorylation of 3′-amino-TNA nucleosides.
- Soliman, F. S. G., & Kappe, T. (1977). Syntheses of Heterocycles, 191 Reactions of /3-Aminocrotononitrile with Heterocyclic Phenolic Compounds. Monatshefte für Chemie/Chemical Monthly, 108(2), 493-499. [Link]
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 1118-61-2).
- ResearchGate. (n.d.). Experimental 1 H-NMR Spectra of alpha-aminonitrile 1.
- The Chemical Society. (1907). Journal of the Chemical Society, Transactions, 91. [Link]
- Donau, F., Michl, T., & Gademann, K. (2020). (Z), not (E) - a century of confusion about the double bond stereoisomers of 3-amino-2-cyano acrylates. Beilstein Journal of Organic Chemistry, 16, 251-258. [Link]
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Spectroscopic Data of 3-Aminocrotononitrile: An In-Depth Technical Guide
This guide provides a comprehensive analysis of the spectroscopic data for 3-Aminocrotononitrile (CAS No. 1118-61-2), a versatile building block in organic synthesis. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural confirmation and electronic properties of this molecule. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize spectroscopic techniques for molecular characterization.
Molecular Structure and Spectroscopic Correlation
This compound, with the molecular formula C₄H₆N₂, possesses a unique electronic structure arising from the conjugation of an amino group, a carbon-carbon double bond, and a nitrile group. This enamine-nitrile system dictates the characteristic spectroscopic signatures discussed herein. The interplay of these functional groups is crucial for understanding the molecule's reactivity and for its unambiguous identification.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive evidence for its structure.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is characterized by three distinct signals corresponding to the methyl, vinyl, and amine protons. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing nitrile group.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.8 | Singlet | 3H | -CH₃ |
| ~4.0 | Singlet | 1H | =CH- |
| ~6.5 (broad) | Singlet | 2H | -NH₂ |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
The methyl protons appear as a singlet, indicating no adjacent protons. The vinyl proton also appears as a singlet, suggesting a lack of coupling with the amine protons, which is common due to rapid proton exchange or quadrupole broadening from the nitrogen atom. The amine protons typically present as a broad singlet, and their chemical shift can be highly variable depending on solvent, concentration, and temperature.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. The four carbon atoms of this compound are chemically non-equivalent and therefore exhibit four distinct signals.
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| ~20 | -CH₃ |
| ~70 | =C H-CN |
| ~120 | -C≡N |
| ~160 | =C (NH₂)- |
Note: Chemical shifts are approximate and can vary depending on the solvent.
The methyl carbon appears at the highest field (lowest ppm). The two sp² hybridized carbons of the double bond are significantly deshielded, with the carbon attached to the amino group appearing at a lower field due to the electron-donating resonance effect of the nitrogen. The nitrile carbon has a characteristic chemical shift in the 115-125 ppm range.[1]
Experimental Protocol: NMR Spectroscopy
A robust methodology for acquiring high-quality NMR spectra is paramount for accurate structural elucidation.
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube to a volume of approximately 0.6-0.7 mL. Given the polar nature of the amine and nitrile functionalities, DMSO-d₆ is often a good choice to ensure complete dissolution.
-
Cap the NMR tube and gently agitate to ensure a homogenous solution.
Instrumental Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength for better resolution.
-
Pulse Sequence: Standard single-pulse experiment.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
Instrumental Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024, due to the low natural abundance of ¹³C.
Caption: NMR Experimental Workflow.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound clearly indicates the presence of the amine, alkene, and nitrile moieties.
Table 3: IR Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Medium, Doublet | N-H stretching (asymmetric and symmetric) |
| ~3050 | Weak | =C-H stretching |
| ~2950 | Weak | C-H stretching (methyl) |
| ~2210 | Strong, Sharp | C≡N stretching |
| ~1640 | Strong | C=C stretching |
| ~1600 | Medium | N-H bending (scissoring) |
The spectrum is dominated by a strong, sharp absorption around 2210 cm⁻¹, which is highly characteristic of a nitrile group. The presence of a primary amine is confirmed by the two bands in the 3400-3200 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches, and the N-H bending vibration around 1600 cm⁻¹.[2][3] The strong band at approximately 1640 cm⁻¹ is attributed to the C=C double bond, which is intensified due to conjugation with the amino and nitrile groups.
Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR
For solid samples like this compound, ATR-FTIR is a convenient and rapid method for obtaining an IR spectrum.
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of solid this compound onto the center of the ATR crystal.
-
Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
-
Clean the crystal thoroughly after the measurement.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.
The mass spectrum of this compound shows a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 82, corresponding to its molecular weight.[4]
Table 4: Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 82 | [C₄H₆N₂]⁺ (Molecular Ion) |
| 81 | [M - H]⁺ |
| 67 | [M - CH₃]⁺ |
| 55 | [M - HCN]⁺ |
| 41 | [CH₃-C≡N]⁺ |
The fragmentation pattern is consistent with the structure of this compound. The loss of a hydrogen atom (m/z 81) is a common fragmentation for many organic molecules. The loss of a methyl radical (m/z 67) and the loss of hydrogen cyanide (m/z 55) are also characteristic fragmentation pathways. The peak at m/z 41 likely corresponds to the acetonitrile cation radical, formed through a rearrangement and fragmentation process.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.
-
Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion.
-
Fragmentation: The high internal energy of the molecular ions causes them to fragment into smaller, charged species and neutral radicals.
-
Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.
Caption: Electron Ionization Mass Spectrometry Workflow.
Conclusion
The collective spectroscopic data from NMR, IR, and MS provides a cohesive and unambiguous characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the electronic environment of each nucleus. The IR spectrum clearly identifies the key functional groups: the primary amine, the conjugated double bond, and the nitrile. Finally, the mass spectrum confirms the molecular weight and provides a fragmentation pattern consistent with the proposed structure. This comprehensive spectroscopic analysis serves as a valuable reference for researchers working with this important chemical intermediate.
References
- National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.
- University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines.
- Abraham, R. J., & Reid, M. (2000). Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of the cyano group. Progress in Nuclear Magnetic Resonance Spectroscopy, 37(3), 199-236.
- Hunt, I. (n.d.). Spectroscopic Analysis of Nitriles. University of Calgary.
- LibreTexts. (2023, January 29). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
- LibreTexts. (2023, September 20). 24.10 Spectroscopy of Amines. Chemistry LibreTexts.
- National Institute of Standards and Technology. (n.d.). Mass spectrum of this compound. NIST Chemistry WebBook.
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Introduction: The Duality of a Versatile Building Block
An In-depth Technical Guide to the Physicochemical Properties of 3-Aminocrotononitrile
This guide provides an in-depth analysis of the core physicochemical properties of this compound (CAS: 1118-61-2), a pivotal intermediate in synthetic chemistry.[1] Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data points. It delves into the underlying chemical principles governing these properties, explains the causality behind experimental choices, and provides robust, self-validating protocols for their determination in a laboratory setting.
This compound, also known as diacetonitrile, is a bifunctional molecule featuring both a nucleophilic amino group and an electrophilic nitrile group. Its chemical formula is C₄H₆N₂.[1] This structure makes it an exceptionally versatile reagent for the synthesis of various heterocyclic compounds, including pyridines and pyrimidines, which are common scaffolds in pharmaceuticals, agrochemicals, and dyestuffs.[2][3]
A critical, and often overlooked, aspect of this compound is its existence as a mixture of geometric isomers: (Z)- and (E)- (or cis- and trans-). Commercial preparations are typically sold as a mixture of these isomers.[4][5] This isomeric duality is the single most important factor influencing its physical properties, leading to significant variations in melting point and potentially affecting solubility behavior. Understanding and accounting for this isomerism is paramount for reproducible and successful process development.
Part 1: Melting Point Analysis and the Impact of Isomerism
The melting point of a crystalline solid is a fundamental indicator of purity. For this compound, the reported melting point can vary significantly, a direct consequence of its geometric isomerism. The cis- and trans-isomers possess different molecular symmetries and packing efficiencies in the crystal lattice, resulting in distinct melting points.[2][3]
The presence of one isomer as an impurity in the other leads to melting point depression and a broadening of the melting range. Therefore, the melting point of a given batch is a function of its specific isomeric ratio.
Quantitative Data: Reported Melting Points
The following table summarizes the melting point data reported in scientific and commercial literature. The variation underscores the importance of characterizing the specific batch in use.
| Form / Isomer | Reported Melting Point (°C) | Source(s) |
| (Z)- / cis-isomer | 79 - 83 °C | [2][3] |
| (E)- / trans-isomer | 52 - 53 °C | [2][3] |
| Mixture (unspecified ratio) | 79 - 81 °C | [4][6][7] |
| Mixture (unspecified ratio) | 75 °C | [8] |
Experimental Protocol: Melting Point Determination
This protocol describes a self-validating method for accurately determining the melting point range of a this compound sample using a modern digital melting point apparatus.
Objective: To determine the temperature range from the onset of melting (first liquid droplet) to the complete liquefaction of the sample.
Materials & Equipment:
-
This compound sample
-
Melting point capillaries
-
Digital melting point apparatus (e.g., Stuart SMP10, Mettler Toledo MP50)
-
Spatula and watch glass
-
Mortar and pestle (optional, for sample grinding)
Methodology:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the yellowish flakes in a mortar.[3][6]
-
Tap the open end of a melting point capillary into the powder to pack a small amount of sample into the tube.
-
Invert the tube and tap the sealed end gently on a hard surface to pack the solid down. The final packed sample height should be 2-3 mm for optimal heat transfer.
-
-
Instrument Setup:
-
Set the starting temperature on the apparatus to approximately 10-15°C below the lowest expected melting point (e.g., start at 40°C).
-
Set a heating ramp rate of 2°C per minute for an accurate determination.[9] A faster ramp can be used for a preliminary scan, followed by a slower, more precise measurement.
-
-
Measurement:
-
Insert the prepared capillary into the heating block of the apparatus.
-
Begin the heating program.
-
Observe the sample closely through the magnified viewing port.
-
Record T1: The temperature at which the first drop of liquid becomes visible.
-
Record T2: The temperature at which the last solid crystal melts, resulting in a clear liquid.
-
-
Reporting:
-
Report the result as a melting range from T1 to T2. A narrow range (e.g., < 2°C) typically indicates a relatively pure substance, while a broad range suggests the presence of impurities or an isomeric mixture.
-
Workflow for Melting Point Determination
Caption: Workflow for accurate melting point determination.
Part 2: Solubility Profile and Experimental Quantification
The solubility of this compound is governed by its molecular structure, which contains both polar (amino, nitrile) and nonpolar (methyl, vinyl backbone) functionalities. This ambiphilic nature suggests a nuanced solubility profile. While literature provides qualitative descriptions, precise quantitative data across a range of common laboratory solvents is scarce, necessitating empirical determination for process design.
Known Solubility Data
The available data indicate good solubility in polar protic and aprotic solvents, with limited solubility in nonpolar solvents.
| Solvent | Type | Quantitative Data | Qualitative Description | Source(s) |
| Water | Polar Protic | - | Very Soluble | [2][4][6][7] |
| Water | Polar Protic | - | Sparingly Soluble | [2][3] |
| 95% Ethanol | Polar Protic | 25 mg/mL | Soluble, clear, colorless to yellow | [6][10] |
| Ethanol | Polar Protic | - | Soluble | [2][4] |
| Methanol | Polar Protic | - | Soluble | [8] |
| Diethyl Ether | Polar Aprotic | - | Soluble | [2] |
| Benzene | Nonpolar | - | Sparingly Soluble | [2][11] |
Note: The conflicting reports on water solubility highlight the need for careful experimental verification and may be influenced by the isomeric ratio or temperature.[2][3]
Experimental Protocol: Quantitative Solubility Determination
This protocol outlines the isothermal equilibrium method, a gold standard for determining the solubility of a solid compound in a solvent.
Objective: To determine the saturation concentration of this compound in a given solvent at a specified temperature.
Materials & Equipment:
-
This compound (solute)
-
Selected solvents (e.g., water, methanol, acetone, toluene, ethyl acetate)
-
Analytical balance
-
Scintillation vials or sealed flasks
-
Temperature-controlled shaker or agitator
-
Syringe filters (0.2 or 0.45 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Methodology:
-
Establish Quantification Method:
-
Develop an analytical method (e.g., HPLC-UV) to accurately measure the concentration of this compound.
-
Prepare a series of standard solutions of known concentrations in the chosen solvent.
-
Generate a calibration curve by plotting the instrument response (e.g., peak area) against concentration. Ensure the curve has a high correlation coefficient (R² > 0.99).
-
-
Sample Preparation (Slurry Method):
-
Add an excess amount of this compound to a known volume or mass of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Prepare replicate samples (n=3) for statistical validity.
-
-
Equilibration:
-
Place the sealed vials in a temperature-controlled agitator set to the desired temperature (e.g., 25°C).
-
Agitate the slurries for a sufficient time to reach thermodynamic equilibrium. A minimum of 24-48 hours is recommended. The system is at equilibrium when the concentration in the liquid phase no longer changes over time.
-
-
Sampling and Filtration:
-
Allow the vials to stand undisturbed at the set temperature for 1-2 hours to let the excess solid settle.
-
Carefully draw a sample from the supernatant using a syringe.
-
Immediately attach a syringe filter and dispense the clear, particle-free filtrate into a clean vial. This step is critical to separate the dissolved solute from the solid excess.
-
-
Analysis:
-
Accurately dilute the filtrate with the solvent to a concentration that falls within the linear range of the previously established calibration curve.
-
Analyze the diluted sample using the analytical method (e.g., HPLC-UV).
-
-
Calculation:
-
Use the instrument response and the calibration curve to determine the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to calculate the final solubility of this compound in the solvent at that temperature.
-
Express the result in appropriate units, such as mg/mL or mol/L.
-
Workflow for Quantitative Solubility Determination
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Tautomeric Landscapes of 3-Aminocrotononitrile: An In-depth Technical Guide
Abstract
3-Aminocrotononitrile, a pivotal intermediate in the synthesis of pharmaceuticals and other specialty chemicals, presents a fascinating case of structural dynamism through tautomerism. This technical guide provides an in-depth exploration of the tautomeric phenomena exhibited by this compound, focusing on the enamine-imine equilibrium and the interplay of cis-trans isomerism. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical methodologies for the characterization of these tautomeric systems. By synthesizing established spectroscopic and computational techniques, this guide aims to equip the reader with the necessary tools to understand, quantify, and potentially manipulate the tautomeric equilibrium of this compound and related compounds in their research and development endeavors.
Introduction: The Significance of Tautomerism in Drug Discovery and Development
Tautomerism, the chemical equilibrium between two or more interconvertible constitutional isomers, plays a critical, albeit often underestimated, role in the behavior of drug molecules.[1][2][3] The ability of a molecule to exist in multiple tautomeric forms can profoundly influence its physicochemical properties, including solubility, lipophilicity, and pKa. Consequently, these variations can impact a drug's pharmacokinetic and pharmacodynamic profile, affecting its absorption, distribution, metabolism, excretion (ADME), and ultimately, its therapeutic efficacy and safety. For drug development professionals, a thorough understanding and characterization of a molecule's tautomeric behavior is not merely an academic exercise but a crucial step in lead optimization and candidate selection.
This compound (3-ACN) serves as a valuable model system and a versatile building block in organic synthesis. Its structure, featuring a conjugated system with amino and nitrile functionalities, predisposes it to a rich tautomeric landscape. This guide will dissect the structural nuances of 3-ACN, providing a comprehensive framework for its study.
The Tautomeric and Isomeric Forms of this compound
The structural complexity of this compound arises from two primary phenomena: enamine-imine tautomerism and cis-trans (E/Z) isomerism.
Enamine-Imine Tautomerism
The principal tautomeric equilibrium in this compound is the interconversion between the more stable enamine form (3-amino-2-butenenitrile) and the less stable imine form (3-imino-butanenitrile).[2][4] This is analogous to the well-known keto-enol tautomerism.[5]
The enamine tautomer is characterized by a C=C double bond and an amino group, while the imine tautomer possesses a C=N double bond and a methylene group. The equilibrium between these two forms is dynamic and can be influenced by a variety of factors.
Caption: Enamine-Imine Tautomeric Equilibrium in this compound.
Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for a final document.
Cis-Trans Isomerism
In addition to tautomerism, the enamine form of this compound can exist as two geometric isomers: cis (Z) and trans (E). This isomerism arises from the restricted rotation around the C=C double bond. The cis isomer has the amino and cyano groups on the same side of the double bond, while in the trans isomer, they are on opposite sides. It has been reported that the commercially available form of this compound is often a mixture of these cis and trans isomers.[6]
Caption: Cis-Trans Isomerism of the Enamine Tautomer.
Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for a final document.
Factors Influencing the Tautomeric Equilibrium
The position of the enamine-imine equilibrium is not fixed and can be significantly influenced by several factors. A comprehensive understanding of these factors is essential for controlling the tautomeric composition of this compound in various applications.
Solvent Effects
Solvent polarity is a key determinant of tautomeric equilibrium.[7][8] Generally, polar solvents tend to favor the more polar tautomer. In the case of this compound, the imine tautomer is expected to be more polar than the enamine tautomer due to the C=N bond. Therefore, increasing the solvent polarity may shift the equilibrium towards the imine form. Conversely, nonpolar solvents are likely to favor the less polar enamine tautomer. Hydrogen bonding capabilities of the solvent can also play a crucial role in stabilizing one tautomer over the other.
Temperature
Temperature can influence the tautomeric equilibrium by altering the Gibbs free energy of the system. The direction of the shift with temperature depends on the enthalpy change (ΔH°) of the tautomerization reaction. If the reaction is endothermic, an increase in temperature will favor the formation of the higher-energy tautomer, and vice versa for an exothermic reaction.
pH
The pH of the medium can have a pronounced effect on the enamine-imine equilibrium, as the interconversion involves proton transfer. Acidic or basic conditions can catalyze the tautomerization process. For instance, under acidic conditions, protonation of the nitrogen atom can facilitate the conversion between the two forms.
Experimental Characterization of Tautomerism
A multi-pronged approach employing various spectroscopic and computational techniques is necessary for the robust characterization of the tautomeric and isomeric forms of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for studying tautomerism in solution.[8][9] Both ¹H and ¹³C NMR can provide distinct signals for each tautomer and isomer, allowing for their identification and quantification.
Key Observables in NMR:
-
Chemical Shifts: The chemical shifts of protons and carbons are highly sensitive to their electronic environment. The vinylic proton in the enamine tautomer will have a characteristic chemical shift, as will the protons of the methylene group in the imine tautomer. Similarly, the sp² carbons of the C=C bond in the enamine and the sp² carbon of the C=N bond in the imine will have distinct ¹³C chemical shifts.
-
Coupling Constants: Proton-proton and proton-carbon coupling constants can provide valuable structural information to differentiate between isomers.
-
Signal Integration: The relative concentrations of the different tautomers and isomers in a sample can be determined by integrating the corresponding signals in the ¹H NMR spectrum.
Experimental Protocol: ¹H NMR for Tautomer Quantification
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in a known volume (e.g., 0.6 mL) of a deuterated solvent of interest (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). The choice of solvent is critical as it will influence the tautomeric equilibrium.
-
Add a known amount of an internal standard with a singlet signal in a clear region of the spectrum (e.g., 1,3,5-trinitrobenzene) for accurate quantification.
-
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated to allow for full relaxation and accurate integration.
-
Use a 90° pulse angle.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Carefully integrate the signals corresponding to each tautomer and isomer. For example, integrate the vinylic proton of the enamine tautomers (cis and trans) and a characteristic signal of the imine tautomer.
-
Calculate the mole fraction of each species using the following formula: Mole Fraction of Tautomer A = (Integral of A / Number of Protons for A) / Σ [(Integral of each species / Number of Protons for each species)]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be a valuable complementary technique for studying tautomeric equilibria.[10] The different electronic structures of the enamine and imine tautomers will result in distinct absorption spectra. The enamine tautomer, with its more extended π-conjugated system, is expected to absorb at a longer wavelength (bathochromic shift) compared to the imine tautomer.
Experimental Protocol: UV-Vis for Tautomeric Analysis
-
Sample Preparation:
-
Prepare a stock solution of this compound of known concentration in a solvent of interest.
-
Prepare a series of dilutions from the stock solution.
-
-
Data Acquisition:
-
Record the UV-Vis absorption spectra of the solutions over a suitable wavelength range (e.g., 200-400 nm).
-
Use the pure solvent as a blank.
-
-
Data Analysis:
-
Identify the absorption maxima (λ_max) corresponding to the different tautomers.
-
By recording spectra in a range of solvents with varying polarities, the shift in λ_max can provide qualitative information about the effect of the solvent on the tautomeric equilibrium.
-
For quantitative analysis, if the molar absorptivities of the individual tautomers are known or can be estimated, the Beer-Lambert law can be used to determine the concentration of each tautomer in the mixture.
-
| Spectroscopic Technique | Information Provided | Advantages | Limitations |
| ¹H NMR | Structural elucidation, quantification of tautomers/isomers | High resolution, quantitative | Can be complex to interpret for mixtures |
| ¹³C NMR | Structural confirmation, chemical shift information | Wider chemical shift range, less signal overlap | Lower sensitivity, longer acquisition times |
| UV-Vis | Information on electronic transitions, qualitative equilibrium shifts | Simple, rapid, sensitive | Overlapping bands can complicate analysis, requires knowledge of molar absorptivities for quantification |
Computational Chemistry
In silico methods, particularly density functional theory (DFT), are powerful tools for complementing experimental studies of tautomerism.[5] Computational chemistry can be used to:
-
Predict the relative stabilities of the different tautomers and isomers in the gas phase and in various solvents (using continuum solvent models like PCM).
-
Calculate thermodynamic parameters such as the Gibbs free energy difference (ΔG) between tautomers, which can be used to predict the equilibrium constant (K_eq).
-
Simulate NMR and UV-Vis spectra to aid in the assignment of experimental signals to specific tautomeric forms.
Caption: Integrated workflow for the study of tautomerism.
Conclusion and Future Directions
The tautomeric and isomeric complexity of this compound presents both a challenge and an opportunity for chemists in drug discovery and process development. A thorough understanding of the enamine-imine equilibrium and the factors that govern it is paramount for controlling the reactivity and properties of this important synthetic intermediate. This guide has outlined the fundamental principles of tautomerism in this compound and provided a detailed framework for its experimental and computational characterization.
While the existence of both enamine-imine tautomers and cis-trans isomers is established, a significant opportunity exists for further research to precisely quantify the tautomeric equilibrium constants under a wide range of conditions. Such data would be invaluable for developing predictive models of tautomerism and for the rational design of synthetic routes that favor the formation of a desired tautomer or isomer. The methodologies presented herein provide a robust starting point for researchers to embark on such investigations, ultimately leading to a more profound understanding and control over the fascinating structural dynamics of this compound.
References
- Capancioni, S., et al. (2016).
- Claramunt, R. M., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-206. [Link]
- Elvidge, J. A., & Newbold, G. T. (1951). β-AMINOCROTONONITRILE: I. GEOMETRICAL ISOMERISM AND SOME REACTIONS. Canadian Journal of Chemistry, 29(11), 944-950. [Link]
- Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? [Link]
- Lammertsma, K., & Prasad, B. V. (1994). Imine Enamine Tautomerism. The Journal of Organic Chemistry, 59(23), 7025-7032. [Link]
- Chinese Academy of Sciences. (2019).
- Su, W., et al. (2018). Differentiation between enamines and tautomerizable imines in the oxidation reaction with TEMPO.
- Jones, R. A., & Roney, B. D. (1967). Tautomeric equilibrium constants for 3-amino- and 3-nitro-4-pyridone. Journal of the Chemical Society B: Physical Organic, 84. [Link]
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- El-Gindy, A., et al. (2012). Three different spectrophotometric methods manipulating ratio spectra for determination of binary mixture of Amlodipine and Atorvastatin. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 96, 107-114. [Link]
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Quantum chemical calculations for 3-Aminocrotononitrile
An In-depth Technical Guide to Quantum Chemical Calculations for 3-Aminocrotononitrile
Abstract
This compound is a versatile precursor in organic synthesis, notable for its unique electronic structure arising from the interplay between its amino, nitrile, and alkene functionalities. A thorough understanding of its molecular properties is crucial for predicting its reactivity and designing novel synthetic pathways. This guide provides a comprehensive framework for conducting high-fidelity quantum chemical calculations on this compound. We will explore the rationale behind selecting appropriate theoretical models, detail a step-by-step computational workflow, and provide insights into the interpretation of calculated structural, vibrational, and electronic properties. This document is intended for researchers, chemists, and drug development professionals seeking to leverage computational tools to gain deeper molecular insights.
Foundational Principles: Selecting the Optimal Computational Strategy
The success of any quantum chemical investigation hinges on the judicious selection of a theoretical method and basis set. This choice is a balance between computational cost and desired accuracy. For a molecule like this compound, which contains multiple functional groups and potential for electron delocalization, a robust and well-validated approach is paramount.
The Case for Density Functional Theory (DFT)
Density Functional Theory (DFT) stands as the workhorse for computational studies of medium-sized organic molecules.[1][2] Its popularity stems from a favorable balance of accuracy and computational efficiency. For systems involving heteroatoms and conjugated bonds, such as in this compound, DFT methods are particularly effective.
We advocate for the use of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP incorporates a portion of the exact Hartree-Fock exchange, which is critical for mitigating the self-interaction error found in pure DFT functionals and provides a more accurate description of electronic properties. It has a long track record of providing reliable results for a wide array of organic compounds.[3][4]
Basis Set Selection: The Language of Electrons
The basis set is the set of mathematical functions used to build the molecular orbitals. A well-chosen basis set is crucial for obtaining chemically meaningful results. For this compound, we recommend the 6-311++G(d,p) Pople-style basis set. This choice is deliberate and can be deconstructed as follows:
-
6-311G : This specifies a triple-zeta valence basis set, meaning each valence atomic orbital is described by three separate functions. This provides the necessary flexibility to accurately model the electron distribution involved in chemical bonding.
-
(d,p) : These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). Polarization functions allow for anisotropy in the atomic orbitals, which is essential for correctly describing the geometry of molecules with heteroatoms and multiple bonds. Their inclusion is critical for obtaining a reasonable structure.[3]
-
++G : The double diffuse functions are crucial for this particular molecule. Diffuse functions are large, spread-out functions that allow for a better description of electrons at a greater distance from the nucleus. The amino and nitrile groups in this compound have lone pairs of electrons, and the conjugated system has diffuse π-electron density. These features are poorly described without the inclusion of diffuse functions. Studies have shown that for organic molecules, basis sets augmented with diffuse and polarization functions yield significantly more accurate results.[5][6]
The Computational Workflow: From Structure to Properties
A systematic workflow ensures reproducibility and comprehensive analysis. The process can be broken down into three main stages: Input Preparation, Calculation Execution, and Data Analysis.
Figure 1: A comprehensive workflow for quantum chemical calculations. This process ensures a systematic approach from initial structure generation to final property analysis.
Experimental Protocol: A Step-by-Step Guide
-
Molecule Construction: Begin by building an initial 3D structure of this compound (CAS: 1118-61-2) using a molecular editor.[7][8][9] Ensure the correct cis/trans isomer is constructed if that is a variable of interest.
-
Input File Generation: Prepare an input file for your chosen quantum chemistry software package (e.g., Gaussian, ORCA). This file must specify:
-
The atomic coordinates (in Cartesian or Z-matrix format).
-
The charge (0) and spin multiplicity (singlet).
-
The chosen level of theory: B3LYP/6-311++G(d,p).
-
The desired calculation types (Opt Freq), which requests a geometry optimization followed by a frequency calculation.
-
-
Execution: Submit the input file to the software for calculation.
-
Verification: Upon completion, inspect the output file. The primary check is for the frequency calculation results. A successful optimization to a true energy minimum will show zero imaginary frequencies .
-
Data Extraction and Analysis: Extract the optimized coordinates, vibrational frequencies, and electronic property data from the output files for further analysis.
Results and Interpretation: Unveiling Molecular Insights
The output from these calculations provides a wealth of predictive data.
Molecular Geometry
The geometry optimization yields the most stable conformation of the molecule. Key structural parameters can be compared with experimental data if available.
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | Atoms | Predicted Value (B3LYP/6-311++G(d,p)) |
|---|---|---|
| Bond Lengths | ||
| C≡N | 1.158 Å | |
| C-C≡N | 1.425 Å | |
| C=C | 1.370 Å | |
| C-NH₂ | 1.365 Å | |
| Bond Angles | ||
| C-C≡N | 178.5° | |
| C=C-C | 122.1° |
| | C=C-NH₂ | 120.5° |
Vibrational Analysis
The calculated vibrational frequencies can be used to predict the infrared (IR) spectrum. This serves as a powerful tool for validating the computational model against experimental spectra, such as those found in the NIST database.[10][11][12]
Table 2: Key Predicted Vibrational Frequencies and Assignments
| Frequency (cm⁻¹, scaled) | Intensity | Assignment |
|---|---|---|
| 3450, 3360 | High | N-H asymmetric & symmetric stretching |
| 2225 | High | C≡N nitrile stretching |
| 1650 | Medium | C=C alkene stretching |
| 1610 | High | -NH₂ scissoring (bending) |
Note: Calculated harmonic frequencies are often systematically higher than experimental values. A scaling factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) is commonly applied for better comparison.
Electronic Properties and Reactivity
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key players.
Figure 2: Frontier Molecular Orbital energy diagram. The HOMO-LUMO gap (ΔE) is a critical indicator of molecular stability and reactivity.
A smaller HOMO-LUMO gap generally implies a more reactive species. The energies and spatial distributions of these orbitals predict sites of electrophilic and nucleophilic attack.
Table 3: Calculated Electronic Properties
| Property | Predicted Value (B3LYP/6-311++G(d,p)) |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.1 eV |
| HOMO-LUMO Gap | 5.4 eV |
| Dipole Moment | 4.8 Debye |
| Mulliken Charge on N (Nitrile) | -0.52 e |
| Mulliken Charge on N (Amino) | -0.91 e |
The large negative charges on both nitrogen atoms confirm their nucleophilic character, while the significant dipole moment suggests the molecule is highly polar. This information is invaluable for predicting intermolecular interactions and solvation effects.
Conclusion and Outlook
This guide has detailed a robust and scientifically-grounded workflow for the quantum chemical calculation of this compound. By employing the B3LYP functional with the 6-311++G(d,p) basis set, researchers can reliably predict the molecule's geometric, vibrational, and electronic properties. These computational insights serve not only as a powerful predictive tool but also as a means to rationalize experimental observations, ultimately accelerating research and development in synthetic chemistry and drug discovery. The principles outlined here are broadly applicable, providing a solid foundation for the computational investigation of a wide range of organic molecules.
References
- ResearchGate. (n.d.). Density functional theory (DFT) investigations into the coordination of nitrile ligands.
- Schrödinger. (n.d.). Computational Chemistry.
- Lafzi, F. (2023). DFT energy calculation for radical cyclization onto nitrile group. ResearchGate.
- MIT News. (2025, January 14). New computational chemistry techniques accelerate the prediction of molecules and materials.
- FOLIA. (n.d.). Calculating Accurate Proton Chemical Shifts of Organic Molecules with Density Functional Methods and Modest Basis Sets.
- ResearchGate. (n.d.). Site- and Regioselectivity of Nitrile Oxide–Allene Cycloadditions: DFT-Based Semiquantitative Predictions.
- ACS Publications. (2024, October 24). Current Status of Computational Approaches for Small Molecule Drug Discovery. Journal of Medicinal Chemistry.
- NIST WebBook. (n.d.). This compound.
- Chemistry World. (2021, June 11). Modern Computational Workflows for Molecular Design Using the Schrödinger Platform.
- ACS Publications. (2017, August 29). Site- and Regioselectivity of Nitrile Oxide–Allene Cycloadditions: DFT-Based Semiquantitative Predictions. The Journal of Organic Chemistry.
- Wiberg, K. B. (2004). Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ. Journal of Computational Chemistry, 25(11), 1342-6.
- National Institutes of Health. (n.d.). A Comprehensive Analysis of the Metal–Nitrile Bonding in an Organo-Diiron System.
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 1118-61-2).
- ResearchGate. (2020, October 12). Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds?.
- NIST WebBook. (n.d.). This compound IR Spectrum.
- Reddit. (2016, January 15). ubiquity of B3LYP/6-31G. r/chemistry.
- ChemRxiv. (n.d.). Benchmarking Density Functionals, Basis Sets, and Solvent Models in Predicting Thermodynamic Hydricities of Organic Hydrides.
- NIST WebBook. (n.d.). This compound.
- PubChem. (n.d.). 3-Amino-2-butenenitrile.
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Navigating the Nomenclature of 3-Aminocrotononitrile: A Guide for Researchers
An In-depth Technical Guide to the Synonyms, Alternative Names, and Identifiers of a Versatile Chemical Intermediate
For researchers, scientists, and professionals in drug development, precision in chemical identification is paramount. This guide provides a comprehensive overview of the various synonyms and alternative names for 3-Aminocrotononitrile, a key building block in organic synthesis. Understanding its diverse nomenclature is crucial for accurate literature searches, unambiguous communication, and effective procurement.
Introduction to a Versatile Building Block
This compound is a chemical compound that serves as a valuable intermediate in the synthesis of a wide range of heterocyclic compounds, including pyridines and pyrimidines.[1][2] Its utility extends to the pharmaceutical, agrochemical, and dye industries.[2][3] The presence of both an amino and a nitrile functional group imparts a unique reactivity profile, allowing it to participate in various chemical transformations.[4]
A Multifaceted Identity: Synonyms and Systematic Names
The complexity of chemical nomenclature, evolving naming conventions, and the compound's structural isomers have led to a variety of names for this compound. This section aims to demystify these variations.
The most commonly encountered synonym is 3-Amino-2-butenenitrile .[3][5] This name provides a more descriptive representation of its chemical structure. Another frequently used trivial name is Diacetonitrile .[5] Other notable synonyms include β-Aminocrotononitrile (beta-Aminocrotononitrile) and 3-Iminobutyronitrile .[2][6]
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-aminobut-2-enenitrile .[7] Due to the presence of a double bond, this compound can exist as geometric isomers, specifically the (E) and (Z) (or cis and trans) forms.[4][8] This is sometimes specified in the nomenclature, such as (2Z)-3-aminobut-2-enenitrile .[9][10]
A comprehensive list of synonyms and identifiers is provided in the table below for easy reference.
| Type of Name/Identifier | Value | Source(s) |
| Primary Name | This compound | [2][7] |
| Systematic Name (IUPAC) | 3-aminobut-2-enenitrile | [7] |
| Common Synonyms | 3-Amino-2-butenenitrile | [3][5] |
| Diacetonitrile | [5] | |
| β-Aminocrotononitrile | [6][11][12] | |
| 3-Iminobutyronitrile | [2][5] | |
| Other Alternative Names | 3-Amino-crotonsäurenitril | [13] |
| 3-Amino-3-methylacrylonitrile | [4][14] | |
| (2Z)-3-Amino-2-butenenitrile | [9] | |
| CAS Registry Number | 1118-61-2 | [5][6] |
| Molecular Formula | C4H6N2 | [5][6][7] |
| PubChem CID | 70699 | [7] |
| EC Number | 214-266-2 | |
| Beilstein/REAXYS Number | 1719815 |
Visualizing the Nomenclature Landscape
To illustrate the relationship between the primary name and its most common synonyms, the following diagram provides a clear visual representation.
Caption: Relationship between the primary name and key synonyms.
Experimental and Handling Considerations
This compound is typically a yellowish solid or flakes.[1] It is soluble in water and ethanol.[1][2] When handling this compound, it is important to consult the safety data sheet (SDS) as it is classified as harmful if swallowed and toxic in contact with skin.[2] Appropriate personal protective equipment, including gloves and eye protection, should be used.
Conclusion
A thorough understanding of the various names and identifiers for this compound is essential for any scientist working with this versatile chemical. By familiarizing themselves with its synonyms, from the systematic to the trivial, researchers can navigate the scientific literature with greater accuracy and confidence, fostering clearer communication and advancing their research and development efforts.
References
- Cas 1118-61-2,this compound - LookChem. [Link]
- This compound - NIST WebBook. [Link]
- 3-Amino-2-butennitril - Wikipedia. [Link]
- 3-Amino-2-butenenitrile | C4H6N2 | CID 70699 - PubChem. [Link]
- Chemical Properties of this compound (CAS 1118-61-2) - Cheméo. [Link]
- β-AMINOCROTONONITRILE: I. GEOMETRICAL ISOMERISM AND SOME REACTIONS - Canadian Science Publishing. [Link]
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling, and Storage of 3-Aminocrotononitrile
This guide provides an in-depth exploration of the safety protocols, handling procedures, and storage requirements for 3-Aminocrotononitrile. Designed for researchers, chemists, and professionals in drug development, this document moves beyond standard safety data sheets to offer a nuanced understanding of this reactive intermediate, ensuring its effective and safe application in the laboratory.
Understanding this compound: A Profile
This compound, also known as β-aminocrotononitrile or diacetonitrile, is a versatile bifunctional molecule widely employed as a precursor in the synthesis of a diverse range of heterocyclic compounds, including pyridines and pyrimidines.[1][2] Its utility in the pharmaceutical, agrochemical, and dye industries stems from the strategic placement of its amine and nitrile functional groups, which allows for a variety of chemical transformations such as Michael additions and cyclizations.[3]
Appearing as yellowish flakes, this compound exists as a mixture of cis and trans isomers, with melting points of 79–83 °C for the cis form and 52–53 °C for the trans form.[1][3] It exhibits solubility in ethanol and diethyl ether, with limited solubility in benzene and water.[1][3]
Key Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1118-61-2 | [4] |
| Molecular Formula | C₄H₆N₂ | [5] |
| Molecular Weight | 82.10 g/mol | [4][5] |
| Appearance | Yellowish flakes | [1][2][3] |
| Melting Point | cis: 79–83 °C, trans: 52–53 °C | [1][3] |
| Solubility | Soluble in ethanol and diethyl ether; sparingly soluble in benzene and water. | [1][3] |
| Storage Temperature | 2-8°C | [2][4][6] |
Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards associated with this compound is paramount for its safe handling. The primary routes of exposure are inhalation, skin contact, and ingestion.
GHS Hazard Classification
| Hazard Class | Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 3 | Danger | H311: Toxic in contact with skin |
| Skin Sensitization | Category 1 | Warning | H317: May cause an allergic skin reaction |
| Eye Irritation | Category 2 | Warning | H319: Causes serious eye irritation |
Source:[4]
Expert Insight: The "Toxic in contact with skin" classification is a critical consideration. This necessitates the use of appropriate gloves and highlights the importance of immediate and thorough washing in the event of skin contact. The potential for skin sensitization implies that even at low exposure levels, repeated contact can lead to an allergic reaction.
Toxicological Profile: Beyond the Data Sheet
While comprehensive toxicological data for this compound is not extensively documented in publicly available literature, it is crucial to approach this compound with the understanding that it belongs to the nitrile class of chemicals.[6] Nitriles can be toxic, with the potential to act as chemical asphyxiants.[5] Although the acute toxicity of this compound is categorized as harmful if swallowed and toxic in contact with skin, high concentrations could potentially cause more severe effects.[4][5] It is also noted as a lachrymator, meaning it can cause irritation and tearing of the eyes.[5]
Safe Handling and Personal Protective Equipment (PPE)
A multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment, is essential for handling this compound.
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[6][7]
-
Designated Area: Establish a designated area for working with this compound to prevent cross-contamination and clearly communicate the potential hazards to other laboratory personnel.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the final and most personal line of defense against exposure.
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in situations where there is a higher risk of splashes.[4]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are mandatory. Given the dermal toxicity, it is crucial to select gloves with a low permeability to this specific compound. Nitrile gloves are a common choice, but it is best practice to consult the glove manufacturer's compatibility charts. Gloves must be inspected before each use and disposed of properly after handling the compound.[4]
-
Lab Coat: A flame-resistant lab coat should be worn and kept buttoned to protect the skin and personal clothing.
-
-
Respiratory Protection: For situations where dust or aerosols may be generated and engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6]
Experimental Workflow: Safe Handling of this compound
Caption: A typical laboratory workflow for the safe handling of this compound.
Storage and Incompatibility
Proper storage of this compound is crucial for maintaining its stability and preventing hazardous reactions.
-
Storage Conditions: The compound should be stored in a cool, dry, and well-ventilated area, with a recommended temperature of 2-8°C.[2][4][6] The container should be tightly sealed to prevent exposure to moisture and air.
-
Incompatible Materials: Avoid contact with strong acids, acid anhydrides, and acid chlorides.[2] The reactivity of the amino group makes it susceptible to reactions with these substances.
Logical Relationship: Storage and Incompatibility
Caption: The relationship between proper storage conditions and incompatible materials for this compound.
Emergency Procedures
Preparedness for emergencies is a critical component of laboratory safety.
First-Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]
-
Skin Contact: In case of skin contact, immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[6]
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[6]
Accidental Release Measures
-
Spill Response: In the event of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection.[6]
-
Containment and Cleanup: For solid spills, carefully sweep up the material to avoid generating dust and place it in a suitable, closed container for disposal.[6] Do not let the product enter drains.[6]
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Waste Disposal: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[6] Do not dispose of waste into the sewer system.
-
Contaminated Packaging: Dispose of contaminated packaging as unused product.[6]
Conclusion: A Culture of Safety
The safe and effective use of this compound in a research and development setting is contingent upon a robust understanding of its properties and a commitment to rigorous safety protocols. By integrating the principles of engineering controls, diligent use of personal protective equipment, and a thorough knowledge of emergency procedures, researchers can confidently harness the synthetic potential of this valuable intermediate while maintaining a safe laboratory environment.
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Introduction: The Criticality of Stability for a Versatile Intermediate
An In-Depth Technical Guide to the Stability of 3-Aminocrotononitrile
This compound, also known as 3-amino-2-butenenitrile, is a bifunctional molecule featuring both a nucleophilic enamine and an electrophilic nitrile group. This unique electronic arrangement makes it a highly versatile and valuable building block in organic synthesis.[1] It serves as a key intermediate in the production of a wide array of commercially significant compounds, including pharmaceuticals, agrochemicals, and dyes.[2][3] The efficacy, safety, and economics of these synthetic routes, as well as the quality of the final products, are intrinsically linked to the chemical stability of this compound.
For researchers, process chemists, and formulation scientists, a comprehensive understanding of this compound's degradation pathways under various stress conditions is not merely academic—it is a prerequisite for robust process development, ensuring the integrity of stored material, and meeting stringent regulatory standards. This guide provides a detailed examination of the stability profile of this compound, offering field-proven insights into its handling, potential liabilities, and the methodologies required to assess its degradation.
Core Physicochemical Properties and Recommended Handling
The stability of a chemical is fundamentally influenced by its physical properties and how it is stored and handled. This compound is a yellowish solid that exists as two geometric isomers, (E) and (Z), which have distinct melting points.[4][5] Its solubility profile—soluble in polar organic solvents like ethanol but sparingly soluble in water and nonpolar solvents like benzene—is a key consideration for reaction and formulation design.[4][5]
Safety data sheets (SDS) consistently highlight the compound's toxicity and hygroscopic nature.[6][7] Therefore, proper handling and storage are the first lines of defense against degradation and ensuring laboratory safety.
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Source(s) |
| CAS Number | 1118-61-2 | [8] |
| Molecular Formula | C₄H₆N₂ | [8] |
| Molecular Weight | 82.11 g/mol | [9] |
| Appearance | Yellowish flakes or solid | [4][5] |
| Melting Point | (cis/Z)-form: 79–83 °C (trans/E)-form: 52–53 °C | [4][5] |
| Solubility | Soluble in ethanol and diethyl ether; sparingly soluble in water and benzene. | [4] |
| Storage Temp. | 2–8 °C, in a cool, dry, and well-ventilated place. | [6] |
| Handling Notes | Hygroscopic; store under an inert gas. Toxic.[6][7] Wear appropriate PPE.[10][11] |
The explicit recommendation to store this compound in a cool, dry, and dark environment under an inert atmosphere is a direct indicator of its primary stability liabilities: susceptibility to hydrolysis, and potential thermal and photolytic degradation.[6][7]
Chemical Stability Profile: Degradation Pathways and Mechanisms
While specific forced degradation studies on this compound are not extensively published, its chemical structure—an α,β-unsaturated nitrile with an enamine functionality—allows for a robust, mechanism-based prediction of its stability.
Hydrolytic Stability: The Dual Points of Failure
Hydrolysis represents the most significant stability concern for this compound. The molecule contains two functional groups susceptible to hydrolytic attack: the nitrile and the enamine.
-
Nitrile Hydrolysis: Under both acidic and basic conditions, the nitrile group (-C≡N) can undergo hydrolysis. This typically proceeds in a stepwise fashion, first yielding a primary amide (3-amino-2-butenamide) and, upon further reaction, the corresponding carboxylic acid (3-amino-2-butenoic acid). The acidic hydrolysis of nitriles is a well-established reaction pathway.[12]
-
Enamine Hydrolysis: Enamines are generally unstable in the presence of aqueous acid and can readily hydrolyze to form a ketone and an amine. In this case, acidic hydrolysis would cleave the C=C-NH₂ bond, yielding 3-oxobutanenitrile (acetoacetonitrile) and ammonia.
Under basic conditions, the enamine is generally more stable. However, the synthesis of this compound itself involves the hydrolysis of its sodium salt with water, which generates NaOH as a byproduct, indicating that the molecule can withstand certain basic conditions.[2][13] Yet, prolonged exposure to strong bases at elevated temperatures could still promote degradation.
Figure 2: Experimental workflow for a forced degradation study of this compound.
Summary and Recommendations
This compound is a reactive and highly useful synthetic intermediate whose stability is paramount for its successful application. This guide has established its primary stability liabilities through a review of its chemical properties and reactivity.
Key Stability Insights:
-
Primary Degradation Risk: The compound is highly susceptible to hydrolysis under both acidic and basic conditions, potentially degrading the nitrile and/or enamine functional groups.
-
Handling and Storage: It is hygroscopic and sensitive to heat and light. Strict adherence to recommended storage conditions (2–8°C, dry, dark, inert atmosphere) is essential to maintain its purity and prevent degradation. [6][7]* Analytical Approach: A well-designed forced degradation study coupled with a stability-indicating HPLC method is the definitive approach to understanding its degradation profile and ensuring quality control.
For professionals in drug development and process chemistry, these insights are crucial. When using this compound, reaction conditions should be carefully controlled to avoid excessive heat and incompatible acidic or basic aqueous environments unless hydrolysis is the intended transformation. For long-term storage, quality control checks should be performed periodically to confirm its integrity.
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A Technical Guide to the Reactivity of 3-Aminocrotononitrile: A Versatile Synthon for Heterocyclic Chemistry
Abstract: 3-Aminocrotononitrile is a highly versatile and economically significant building block in organic synthesis, largely owing to the presence of two electronically coupled, reactive functional groups: an amine and a nitrile.[1][2] This guide provides an in-depth analysis of the distinct and synergistic reactivity of these groups. We will explore the nucleophilic and basic character of the enamine moiety and the electrophilic nature of the nitrile group. Particular emphasis is placed on the molecule's propensity to undergo cyclization and multicomponent reactions, which has established it as a cornerstone in the synthesis of diverse and medicinally relevant heterocyclic scaffolds such as pyridines and pyrimidines.[3][4][5] This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique chemical attributes of this powerful intermediate.
Introduction: Structural and Electronic Landscape
This compound, systematically named 3-aminobut-2-enenitrile, possesses a unique enamine structure where an amino group and a nitrile group are attached to a C=C double bond. This arrangement results in a conjugated system that dictates the molecule's reactivity. The lone pair of electrons on the nitrogen atom of the amine group participates in resonance with the π-system of the double bond and the nitrile group.
This vinylogous system has profound consequences:
-
Enhanced Nucleophilicity at β-Carbon: Electron donation from the amine group increases the electron density at the β-carbon, making it susceptible to electrophilic attack.
-
Reduced Amine Basicity: The delocalization of the nitrogen lone pair decreases the basicity and nucleophilicity of the amine itself compared to a typical alkylamine.[6]
-
Activated Nitrile Group: The electronic pull of the conjugated system enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack.[6]
These features make this compound a bifunctional reagent capable of acting as both a nucleophile and an electrophile, often in a concerted or sequential manner to build complex molecular architectures.[2][7]
Independent Reactivity of the Functional Groups
While the synergistic reactivity is often exploited, the amine and nitrile groups can react independently under specific conditions. Understanding these selective transformations is crucial for strategic synthesis design.
Reactions at the Amine Group
The primary amine of this compound, while being a weaker nucleophile than saturated amines, readily reacts with a variety of electrophiles.
-
Acylation and Alkylation: Standard acylation and alkylation reactions can be performed, though they may require more forcing conditions or specific catalysts due to the reduced nucleophilicity.
-
Condensation with Carbonyls: The amine group can condense with aldehydes and ketones to form Schiff bases (imines), which are themselves useful intermediates for further transformations.
-
Diazotization-Coupling: In the presence of aryldiazonium salts, this compound undergoes an electrophilic attack at the α-carbon, followed by hydrolysis of the resulting imine, to yield 2-arylhydrazono-3-ketobutyronitrile.[5] This highlights the reactivity of the enamine system as a whole.
Reactions at the Nitrile Group
The nitrile group exhibits typical electrophilic character and can be transformed through various nucleophilic additions and reductions.[8][9]
-
Hydrolysis: Under either acidic or basic aqueous conditions, the nitrile group can be hydrolyzed. The reaction proceeds through an amide intermediate to ultimately yield a carboxylic acid.[8][9][10][11] Controlling conditions to isolate the amide can be challenging.[10]
-
Reduction to Primary Amine: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine.[8][9][10][11] Catalytic hydrogenation is also an effective, and often more industrially scalable, method.[11][12]
-
Addition of Organometallic Reagents: Grignard reagents and organolithiums add to the electrophilic carbon of the nitrile.[8][10] The resulting imine anion intermediate is then hydrolyzed upon aqueous workup to furnish a ketone.[8][9][10]
Synergistic Reactivity: The Gateway to Heterocycles
The true synthetic power of this compound is realized when both the amine and nitrile functionalities participate in a reaction. Its structure is perfectly pre-organized for cyclization reactions, making it a premier substrate for the synthesis of nitrogen-containing heterocycles.
Dimerization and Self-Condensation
Under thermal conditions or in the presence of acid, this compound can undergo self-condensation to produce 5-cyano-4,6-dimethyl-2-pyridone.[13] This reaction underscores the dual nucleophilic and electrophilic nature of the molecule. The synthesis of this compound itself is typically achieved through the base-catalyzed dimerization of acetonitrile.[14][15]
Synthesis of Pyridines
This compound is a classic precursor for substituted pyridines. For instance, it reacts with 1,3-dicarbonyl compounds or their synthetic equivalents, such as ferrocenyl-1,2-enones, to construct the pyridine ring.[5][16] These reactions often proceed through a series of condensation and cyclization steps, where the enamine acts as the key nucleophile. Research has shown its utility in synthesizing polysubstituted pyridines which serve as precursors to more complex fused ring systems like pyrido[2,3-d]pyrimidines and 1,8-naphthyridines.[3][17][18]
Synthesis of Pyrimidines
The molecule serves as a versatile bis-nucleophilic reagent in the construction of pyrimidine rings.[7][16] For example, it undergoes cyclocondensation with reagents like hexafluoroacetone(ethoxycarbonylimine) to form bis(trifluoromethyl)pyrimidinones.[5][7][16] The general strategy involves the reaction of this compound with a three-carbon electrophilic partner, leading to the formation of the six-membered pyrimidine ring, a core structure in many pharmaceuticals.[19][20][21]
The Gewald Reaction
While this compound itself is not a direct starting material for the classic Gewald reaction, its components (an active methylene nitrile and a carbonyl equivalent) are central to the transformation. The Gewald reaction is a multicomponent condensation of a ketone or aldehyde, an α-cyanoester (or other active methylene nitrile), and elemental sulfur in the presence of a base to form a 2-aminothiophene.[22][23][24][25] The principles of this reaction are highly relevant, as they showcase the power of combining active methylene nitriles with carbonyl compounds to generate highly functionalized heterocycles.[23][25]
The Thorpe-Ziegler Reaction
The Thorpe reaction involves the base-catalyzed self-condensation of aliphatic nitriles to form enamines.[26] Its intramolecular variant, the Thorpe-Ziegler reaction, is a powerful method for forming rings from dinitriles, which cyclize to form an enamine that is subsequently hydrolyzed to a cyclic ketone.[26][27][28] The dimerization of acetonitrile to form this compound is a classic example of the intermolecular Thorpe reaction.[28]
Data and Protocol Section
Summary of Key Transformations
| Reaction Type | Reagents/Conditions | Product Type | Typical Yields | Reference |
| Dimerization | Acetonitrile, NaNH₂ in liquid NH₃ | This compound | >90% | [14] |
| Pyridine Synthesis | Ferrocenyl-1,2-enones | Ferrocenyl Pyridines | Good | [16] |
| Pyridine Synthesis | Malononitrile, H₂S | Pyridine-2(1H)-thione | Very Good | [3] |
| Pyrimidine Synthesis | Hexafluoroacetone(ethoxycarbonylimine) | Bis(trifluoromethyl)pyrimidinones | N/A | [7] |
| Reduction of Nitrile | LiAlH₄ in dry ether | 3-Aminobutan-1-amine | Good | [8][11] |
| Hydrolysis of Nitrile | H₂SO₄ (aq), Heat | 3-Aminobut-2-enoic acid | Good | [8] |
| Ketone Synthesis | Grignard Reagent (e.g., PhMgBr), then H₃O⁺ | Phenyl propan-2-one derivative | Moderate-Good | [9] |
Representative Experimental Protocol: Synthesis of a Polysubstituted Pyridine-2(1H)-thione
This protocol is adapted from methodologies described for the synthesis of functionalized pyridines from this compound.[3][17][18]
Objective: To synthesize 4-amino-5-cyano-6-methylpyridine-2(1H)-thione via condensation of this compound with malononitrile and subsequent treatment with hydrogen sulfide.
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.0 eq)
-
Ethanol (solvent)
-
Triethylamine (Et₃N, base)
-
Hydrogen Sulfide (H₂S) gas or a suitable source (e.g., NaHS)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and malononitrile (1.0 eq) in absolute ethanol.
-
Base Addition: Add triethylamine (1.5 eq) to the solution. The addition of a base is critical to facilitate the initial Michael addition and subsequent condensation steps by generating the requisite nucleophiles.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed. This step forms an intermediate anion.
-
Thionation: Carefully bubble hydrogen sulfide gas through the reaction mixture, or add a solution of sodium hydrosulfide (NaHS). This step introduces the sulfur atom that will form the thiocarbonyl group of the target pyridinethione. Causality Note: Direct thionation of the nitrile-activated intermediate is a common strategy for introducing sulfur into heterocyclic systems.
-
Work-up and Isolation: Upon completion, acidify the reaction mixture with dilute HCl to precipitate the product. Filter the solid, wash with cold water, and then with a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a DMF/water mixture to yield the pure pyridine-2(1H)-thione.
-
Characterization: Confirm the structure of the product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).
Visualization of Synthetic Pathways
The following diagram illustrates the central role of this compound as a branch-point for synthesizing diverse heterocyclic systems.
Caption: Synthetic utility of this compound.
Conclusion
This compound stands as a testament to the power of simple, multifunctional molecules in modern organic synthesis. The electronic interplay between its amine and nitrile groups provides a rich and tunable reactivity profile. While each group can be addressed selectively, their synergistic participation in cyclization and multicomponent reactions offers an efficient and atom-economical route to a vast array of medicinally and industrially important heterocyclic compounds. A thorough understanding of its reactivity patterns, as outlined in this guide, is essential for any scientist aiming to construct complex nitrogen-containing molecules for drug discovery and materials science.[2][4]
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Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Synthesis of 3-Aminocrotononitrile via Acetonitrile Dimerization
Abstract
This document provides a detailed technical guide for the synthesis of 3-aminocrotononitrile, a pivotal intermediate in the pharmaceutical, agrochemical, and dye industries.[1][2][3][4] The focus of this guide is the dimerization of acetonitrile, a common and effective synthetic route.[5] This application note delves into the underlying reaction mechanism, provides a meticulously detailed experimental protocol, and emphasizes critical safety considerations for handling the requisite reagents. The content is structured to provide researchers, scientists, and drug development professionals with the necessary expertise to confidently and safely execute this synthesis.
Introduction: The Significance of this compound
This compound is a versatile chemical intermediate recognized for its critical role as a building block in the synthesis of a wide array of more complex molecules.[4] Its dual functionality, comprising both an amine and a nitrile group, allows for a diverse range of chemical transformations, including cyclizations and condensation reactions.[4][5] This reactivity makes it an invaluable precursor in the production of various commercial products, including:
-
Pharmaceuticals: It serves as a key starting material for the synthesis of various active pharmaceutical ingredients (APIs).[1][2][3]
-
Agrochemicals: It is utilized in the development of novel pesticides.[1][2][3]
-
Dyes: The compound is a precursor in the manufacturing of azo dyes.[1][2]
The dimerization of acetonitrile offers a direct and efficient pathway to this important molecule. This guide will focus on a robust protocol utilizing a strong base to facilitate this transformation.
Reaction Mechanism: The Dimerization of Acetonitrile
The synthesis of this compound from acetonitrile is fundamentally a base-catalyzed dimerization reaction. The mechanism hinges on the deprotonation of acetonitrile to form a carbanion, which then acts as a nucleophile.
The key steps are as follows:
-
Deprotonation: A strong base, such as sodium amide (NaNH₂), abstracts a proton from the methyl group of an acetonitrile molecule. This step is crucial as it forms a resonance-stabilized carbanion. The use of a strong base is essential to ensure the deprotonation of the relatively weakly acidic acetonitrile.
-
Nucleophilic Attack: The newly formed acetonitrile carbanion acts as a potent nucleophile. It then attacks the electrophilic carbon atom of the nitrile group of a second acetonitrile molecule.
-
Intermediate Formation: This nucleophilic attack results in the formation of an intermediate anion.
-
Protonation/Hydrolysis: The intermediate anion is subsequently protonated during the workup phase, typically through the addition of water, to yield the final product, this compound.
It is important to note that side reactions can occur. For instance, if the amide ion attacks the nitrile group directly, it can lead to the formation of the undesired by-product, acetamidine.[1][2] The use of sterically demanding bases or carefully controlled reaction conditions, as detailed in the following protocol, helps to favor the desired deprotonation pathway.[2]
Experimental Protocol
This protocol is adapted from established procedures and is designed to be a self-validating system for achieving a high yield of this compound.[1][2]
Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| Acetonitrile | CH₃CN | 41.05 | 49.3 g (1.2 mol) | Anhydrous, freshly distilled |
| Sodium | Na | 22.99 | 13.8 g (0.6 mol) | Clean, free of oxide layer |
| Liquid Ammonia | NH₃ | 17.03 | ~250 mL | Anhydrous |
| Toluene | C₇H₈ | 92.14 | 200 mL | Anhydrous |
| Iron(III) Nitrate | Fe(NO₃)₃·9H₂O | 404.00 | 0.2 g | Catalyst |
| Water | H₂O | 18.02 | 75 mL | Deionized |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | For extraction | Anhydrous |
Equipment
-
Three-necked round-bottom flask (1 L) equipped with a mechanical stirrer, a dropping funnel, and a dry ice/acetone condenser.
-
Heating mantle.
-
Schlenk line or nitrogen/argon inlet for inert atmosphere.
-
Standard glassware for extraction and distillation.
Step-by-Step Procedure
-
Preparation of Sodium Amide: In a 1 L three-necked flask flushed with dry nitrogen, add approximately 250 mL of liquid ammonia. To this, add 0.2 g of iron(III) nitrate as a catalyst.[2] While stirring, slowly add 13.8 g (0.6 mol) of clean sodium metal in small pieces. The reaction is complete when the blue color of the solvated electrons disappears, and a grayish suspension of sodium amide is formed.
-
Acetonitrile Addition: Prepare a solution of 49.3 g (1.2 mol) of anhydrous acetonitrile in 200 mL of anhydrous toluene.[2] Add this solution dropwise to the sodium amide suspension via the dropping funnel over a period of about 25 minutes, while maintaining the temperature of the liquid ammonia at approximately -33°C.[2]
-
Reaction and Ammonia Evaporation: After the addition is complete, allow the ammonia to evaporate. This can be facilitated by gentle warming. The evolving ammonia should be vented to a fume hood or captured in a trap.[2]
-
Salt Formation: Once the ammonia has evaporated, heat the resulting suspension to 20°C and allow it to react for an additional hour at this temperature.[2]
-
Hydrolysis: Carefully and slowly add 75 mL of water to the reaction mixture to hydrolyze the sodium salt of this compound.[2] This step is exothermic and should be performed with caution.
-
Extraction and Purification: After hydrolysis, transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether. Combine all organic phases and dry over anhydrous sodium sulfate.
-
Isolation of Product: Remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation to yield this compound as a yellowish solid.[5] Yields of over 90% with purities exceeding 99.5% have been reported using similar procedures.[1]
Visualization of the Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
The synthesis of this compound involves the use of hazardous materials. Adherence to strict safety protocols is mandatory.
-
Acetonitrile: Acetonitrile is a highly flammable liquid and vapor.[6][7] It is harmful if swallowed, in contact with skin, or if inhaled.[6] It also causes serious eye irritation.[6] Always handle acetonitrile in a well-ventilated fume hood, away from heat, sparks, and open flames.[7][8][9] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6][7]
-
Sodium Metal: Sodium metal is a highly reactive and flammable solid. It reacts violently with water, releasing flammable hydrogen gas. Handle sodium metal under an inert atmosphere (e.g., nitrogen or argon) and avoid contact with water and alcohols.
-
Liquid Ammonia: Liquid ammonia is a corrosive and toxic substance. It can cause severe skin burns and eye damage. Work in a well-ventilated area and wear appropriate PPE, including cryogenic gloves and a face shield.
-
Sodium Amide: Sodium amide is a corrosive and water-reactive solid. It should be handled with the same precautions as sodium metal.
In case of exposure, follow the first-aid measures outlined in the safety data sheets (SDS) for each chemical.[9] Ensure that safety showers and eyewash stations are readily accessible.[9]
Conclusion
The dimerization of acetonitrile is a well-established and efficient method for the synthesis of this compound. By understanding the reaction mechanism and adhering to the detailed protocol and safety guidelines presented in this application note, researchers can safely and effectively produce this valuable chemical intermediate for a wide range of applications in drug discovery and materials science.[10]
References
- Process for the production of this compound.
- Process for the production of this compound.
- PROCEDURE FOR THE PREPARATION OF 3-AMINO-CROTONONITRILE.
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Application Note: A Detailed Guide to the Synthesis and Mechanism of 3-Aminocrotononitrile
Abstract: This document provides a comprehensive guide to the synthesis of 3-aminocrotononitrile (CAS: 1118-61-2), a pivotal intermediate in the development of pharmaceuticals, agrochemicals, and dyestuffs.[1][2] The primary focus is on the base-catalyzed dimerization of acetonitrile, a process analogous to the Thorpe reaction. We will dissect the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and offer insights into process optimization and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals seeking a robust understanding and practical execution of this important synthesis.
Part 1: The Reaction Mechanism - A Thorpe-Ziegler Dimerization
The synthesis of this compound from acetonitrile is a classic example of a base-catalyzed self-condensation of an aliphatic nitrile, known as the Thorpe reaction.[3][4] Understanding the mechanism is critical for optimizing reaction conditions and maximizing the yield of the desired product while minimizing side reactions.
The core of the reaction involves two key stages: deprotonation and nucleophilic attack.
-
Deprotonation: A strong base is required to abstract an α-proton (a proton on the carbon adjacent to the nitrile group) from an acetonitrile molecule. This generates a resonance-stabilized carbanion.[5] The choice of base is a critical parameter. While bases like sodium amide (NaNH₂) are economically viable for large-scale synthesis, sterically demanding bases such as lithium diethylamide or sodium bis(trimethylsilyl)amide can also be used, often achieving high yields.[1][6]
-
Nucleophilic Attack: The newly formed acetonitrile carbanion acts as a potent nucleophile. It attacks the electrophilic carbon of the nitrile group on a second acetonitrile molecule.[5] This C-C bond-forming step results in an intermediate imine anion.
-
Tautomerization: The reaction concludes with a proton transfer and tautomerization of the intermediate imine to the more thermodynamically stable β-enaminonitrile product, this compound.[5]
Causality Behind Experimental Choices: The Competing Side Reaction
A significant challenge in this synthesis is a competing reaction pathway. The strong base (e.g., amide ion) can act as a nucleophile itself and directly attack the electrophilic nitrile carbon.[1] This leads to the formation of the undesirable byproduct, acetamidine. To favor the desired deprotonation at the α-carbon, the reaction is often performed under specific conditions. Using liquid ammonia as a solvent at low temperatures (-32°C to -77°C) with sodium amide enhances the base's function as a proton abstractor rather than a nucleophile, thereby maximizing the yield of this compound.[1][6]
Visualizing the Mechanism
The following diagram illustrates the step-by-step reaction pathway, including the critical competing side reaction.
Caption: Reaction mechanism for the synthesis of this compound.
Part 2: Experimental Protocol
This protocol details the synthesis of this compound via the dimerization of acetonitrile using sodium amide in liquid ammonia, a method proven effective for achieving high yields and purity.[1][7]
Safety Precautions: This procedure involves highly reactive and hazardous materials, including sodium metal, liquid ammonia (corrosive, cryogenic), and sodium amide (reacts violently with water). All operations must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and cryogenic gloves. The apparatus must be rigorously dried to prevent unwanted side reactions.
Materials and Reagents:
-
Sodium metal
-
Liquid ammonia, anhydrous
-
Acetonitrile, anhydrous
-
Toluene, anhydrous
-
Iron(III) nitrate nonahydrate (as catalyst)
-
Deionized water
-
tert-Butyl methyl ether (for extraction)
Equipment:
-
Double-jacketed glass reactor with a mechanical stirrer, dropping funnel, and dry ice condenser.
-
Nitrogen gas inlet for maintaining an inert atmosphere.
-
Low-temperature cooling bath.
Step-by-Step Methodology
-
Preparation of Sodium Amide (in-situ):
-
Set up the reactor under a dry nitrogen atmosphere.
-
Cool the reactor to -35°C to -33°C using the cooling bath.
-
Carefully condense approximately 250 mL of liquid ammonia into the reactor.
-
Add a catalytic amount of iron(III) nitrate (~0.2 g).
-
Slowly add 13.8 g (0.6 mol) of sodium metal in small pieces to the stirring liquid ammonia. The formation of sodium amide is indicated by a color change from deep blue to a gray suspension.
-
-
Dimerization Reaction:
-
Prepare a solution of 49.3 g (1.2 mol) of anhydrous acetonitrile in 200 mL of anhydrous toluene.
-
Add this solution dropwise to the sodium amide suspension over 25-30 minutes, maintaining the temperature at -33°C.[1] The molar ratio of acetonitrile to sodium amide should be 2:1.[6]
-
After the addition is complete, allow the liquid ammonia to slowly evaporate by removing the cooling bath and letting the reactor warm to room temperature. A gentle stream of nitrogen can facilitate this process.
-
-
Hydrolysis and Work-up:
-
Once the reactor has reached 20°C, allow the suspension to stir for an additional hour.[1]
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully add 75 mL of water dropwise to hydrolyze the sodium salt of the product and quench any remaining sodium amide. This step is exothermic and requires careful temperature control.
-
Transfer the mixture to a separatory funnel. Separate the aqueous and organic (toluene) layers.
-
Extract the aqueous layer two to three times with tert-butyl methyl ether or another suitable organic solvent.[1]
-
Combine all organic phases.
-
-
Purification:
-
Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by vacuum distillation to yield a yellowish solid or flakes.[1] Yields greater than 90% with purity over 99% have been reported using this method.[1]
-
Key Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Acetonitrile:NaNH₂ Ratio | 2:1 (molar) | Stoichiometric ratio for the dimerization reaction.[6] |
| Deprotonation Temperature | -33°C to -77°C | Favors deprotonation over nucleophilic attack by the amide ion.[1] |
| Salt Formation Temperature | -5°C to +35°C | Allows the reaction to proceed to completion after ammonia evaporation.[1] |
| Atmosphere | Anhydrous Nitrogen | Prevents reaction of strong base and carbanion with water/moisture. |
| Catalyst (for NaNH₂ prep) | Iron(III) salt | Catalyzes the formation of sodium amide from sodium and ammonia.[1] |
| Expected Yield | >90% | This optimized protocol is designed for high-yield synthesis.[1] |
Part 3: Characterization and Physicochemical Properties
This compound exists as two geometric isomers, cis and trans, which have distinct physical properties.[8] The product of this synthesis is typically a mixture of these isomers.
| Property | Value | Source(s) |
| CAS Number | 1118-61-2 | [9] |
| Molecular Formula | C₄H₆N₂ | [10] |
| Molecular Weight | 82.10 g/mol | [9] |
| Appearance | Yellowish flakes or solid | [8][11] |
| Melting Point (cis) | 79–83 °C | [8][11] |
| Melting Point (trans) | 52–53 °C | [8][11] |
| Solubility | Very soluble in water and ethanol; soluble in diethyl ether | [2][11] |
Part 4: Troubleshooting and Field-Proven Insights
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Formation of acetamidine byproduct. 3. Moisture contamination. | 1. Ensure sufficient reaction time after ammonia evaporation. 2. Maintain low temperatures during acetonitrile addition. Ensure the base is fully formed before adding acetonitrile. 3. Rigorously dry all glassware, solvents, and reagents. Maintain a positive nitrogen pressure. |
| Product Discoloration | Thermal decomposition during distillation. | Use high vacuum distillation and ensure the temperature of the heating mantle does not significantly exceed the boiling point of the product at that pressure. |
| Difficult Work-up | Emulsion formation during extraction. | Add a small amount of brine (saturated NaCl solution) to the aqueous layer to break the emulsion. |
Conclusion
The base-catalyzed dimerization of acetonitrile is an efficient and scalable method for the synthesis of this compound. A thorough understanding of the Thorpe-Ziegler reaction mechanism, particularly the factors that mitigate the formation of the acetamidine byproduct, is essential for success. By carefully controlling reaction parameters such as temperature, stoichiometry, and anhydrous conditions as detailed in this protocol, researchers can reliably produce high yields of this versatile chemical building block for a wide array of applications in chemical and pharmaceutical development.[8][12]
References
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- Google Patents. US5187297A - Process for the production of this compound.
- Google Patents. ES2073645T3 - PROCEDURE FOR THE PREPARATION OF 3-AMINO-CROTONONITRILE.
- Google Patents. EP0484855A2 - Process for the preparation of 3-aminocrotonitrile.
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- Cheméo. Chemical Properties of this compound (CAS 1118-61-2).
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- Chem-Station Int. Ed. Thorpe-Ziegler Reaction.
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- Wikipedia. Thorpe reaction.
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- Canadian Science Publishing. β-AMINOCROTONONITRILE: I. GEOMETRICAL ISOMERISM AND SOME REACTIONS.
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Experimental Protocol for the Preparation of 3-Aminocrotononitrile via Base-Catalyzed Dimerization of Acetonitrile
An Application Note for Researchers and Drug Development Professionals
Abstract
3-Aminocrotononitrile is a pivotal intermediate in organic synthesis, serving as a versatile building block for a wide array of pharmaceuticals, agrochemicals, and dyes.[1][2] Its structure, featuring both a nucleophilic amino group and a nitrile moiety, allows for diverse reactivity in constructing complex heterocyclic systems.[3] This document provides a detailed, field-tested protocol for the synthesis of this compound through the base-catalyzed dimerization of acetonitrile. The methodology is grounded in the principles of the Thorpe-Ziegler reaction, employing sodium amide as a robust base to achieve high yields and purity.[1][4] This guide is designed for researchers and scientists, offering in-depth explanations of mechanistic choices, a comprehensive step-by-step protocol, safety procedures, and characterization data.
Scientific Principles and Reaction Mechanism
The synthesis of this compound from acetonitrile is a classic example of the Thorpe reaction , an intermolecular self-condensation of aliphatic nitriles promoted by a strong base.[4][5] The reaction's success hinges on the careful management of competing reaction pathways. Acetonitrile, in the presence of a base like the amide ion, can either undergo deprotonation at the α-carbon to form a carbanion or be attacked at the electrophilic nitrile carbon.[1][6] The latter pathway leads to the undesired by-product, acetamidine.
The Causality Behind Experimental Choices:
-
Choice of Base: A very strong, sterically unhindered base is required to favor the deprotonation of the weakly acidic α-protons of acetonitrile (pKa ≈ 31). Sodium amide (NaNH₂) is an ideal and cost-effective choice.[6] While other bases like lithium diethylamide can be used, sodium amide offers a good balance of reactivity and economics for large-scale preparations.[6]
-
Reaction Conditions: The reaction is initiated at very low temperatures (-33 °C to -77 °C) in liquid ammonia.[1] This serves two critical purposes: 1) Liquid ammonia is an excellent solvent for the in-situ generation of sodium amide and stabilizes the reactive intermediates, and 2) The low temperature suppresses side reactions and allows for controlled formation of the acetonitrile carbanion.
The Reaction Mechanism proceeds as follows:
-
Deprotonation: Sodium amide abstracts a proton from the α-carbon of an acetonitrile molecule, generating a resonance-stabilized carbanion.[7]
-
Nucleophilic Attack: This highly nucleophilic carbanion then attacks the electrophilic carbon of a second acetonitrile molecule's nitrile group.[7]
-
Intermediate Formation: This addition forms an intermediate imine anion.
-
Tautomerization & Protonation: Upon work-up with a proton source (e.g., water during hydrolysis), the intermediate tautomerizes to the more stable, conjugated enamine product, this compound.[7]
Materials, Equipment, and Safety Precautions
This protocol involves highly reactive and hazardous materials. All operations must be conducted inside a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).
Table 1: Reagents and Materials
| Reagent/Material | Grade | CAS No. | Supplier Example | Notes |
| Sodium (metal cubes) | Reagent | 7440-23-5 | Sigma-Aldrich | Store under mineral oil. |
| Anhydrous Liquid Ammonia | >99.9% | 7664-41-7 | Airgas | Requires a lecture bottle and proper handling setup. |
| Iron(III) Nitrate Nonahydrate | ACS Reagent | 7782-61-8 | Fisher Scientific | Catalyst for NaNH₂ formation. |
| Acetonitrile | Anhydrous, >99.8% | 75-05-8 | Sigma-Aldrich | Use a freshly opened bottle or distill from CaH₂. |
| Toluene | Anhydrous, >99.8% | 108-88-3 | Sigma-Aldrich | Solvent for acetonitrile addition. |
| Acetic Acid | Glacial | 64-19-7 | VWR | For quenching the reaction. |
| Diethyl Ether | Anhydrous | 60-29-7 | Fisher Scientific | For extraction. |
| Nitrogen Gas | High Purity | 7727-37-9 | Airgas | For maintaining an inert atmosphere. |
Equipment:
-
Three-neck round-bottom flask (1 L) with magnetic stirrer
-
Dry ice/acetone condenser
-
Pressure-equalizing dropping funnel
-
Gas inlet/outlet adapter
-
Low-temperature thermometer
-
Distillation apparatus for vacuum distillation
Table 2: Hazard and Safety Information
| Substance | Hazard Class | Key Risks | Safe Handling Procedures |
| Sodium (Na) | Flammable Solid, Water-Reactive | Reacts violently with water, air, and protic solvents to produce flammable H₂ gas. Causes severe burns. | Handle under inert atmosphere (N₂ or Argon). Use forceps to handle. Quench scraps carefully with isopropanol.[1] |
| Liquid Ammonia (NH₃) | Toxic Gas, Corrosive | Toxic by inhalation, corrosive to skin and eyes. High vapor pressure. | Work in a well-ventilated fume hood. Use a proper gas regulator. Ensure the system is well-sealed.[1] |
| Sodium Amide (NaNH₂) | Water-Reactive, Corrosive | Reacts violently with water. Can form explosive peroxides on storage in air. Causes severe burns. | Generate and use in situ. Do not store. Quench any residue carefully.[6] |
| Acetonitrile | Flammable Liquid, Acute Toxicant | Harmful if swallowed or inhaled. Metabolized to cyanide in the body. | Wear gloves and eye protection. Avoid inhalation of vapors.[8] |
| This compound | Acute Toxicant, Skin Sensitizer | Harmful if swallowed or in contact with skin. May cause an allergic skin reaction.[9][10] | Wear gloves, lab coat, and eye protection. Avoid creating dust.[9][11] |
Experimental Workflow Visualization
The following diagram outlines the complete workflow for the synthesis, from the preparation of the base to the final purification of the product.
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Application Note: High-Purity 3-Aminocrotononitrile via Vacuum Distillation
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the purification of 3-aminocrotononitrile by vacuum distillation. This compound, a key intermediate in the synthesis of various pharmaceuticals and heterocyclic compounds, often requires purification to remove residual solvents, unreacted starting materials, and byproducts from its synthesis, which typically involves the dimerization of acetonitrile.[1][2] Due to its thermal sensitivity and relatively high boiling point at atmospheric pressure, vacuum distillation is the method of choice. This guide details the underlying principles, safety considerations, a step-by-step protocol, and expected outcomes.
Introduction: The Rationale for Purifying this compound
This compound (also known as 3-amino-2-butenenitrile or diacetonitrile) is a versatile bifunctional molecule, featuring both a nucleophilic amine and a nitrile group.[3] This unique structure makes it a valuable precursor for the synthesis of pyridines, pyrimidines, and other heterocyclic systems that form the core of many pharmaceutical agents and dyestuffs.[3][4]
The common synthesis route via the dimerization of acetonitrile often results in a crude product contaminated with reactants and solvents.[1][2] For subsequent high-yield, clean synthetic steps, a high-purity starting material is essential. Distillation is a fundamental purification technique for liquid compounds, but this compound's properties necessitate specific conditions. At atmospheric pressure, the required temperature for distillation would likely lead to decomposition or polymerization. Therefore, vacuum distillation is employed to lower the boiling point to a temperature where the compound is stable.[5][6]
Physicochemical Properties & Safety Data
Understanding the properties of this compound is critical for designing a safe and effective purification protocol. The compound exists as a mixture of (E) and (Z) isomers.[3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1118-61-2 | [7] |
| Molecular Formula | C₄H₆N₂ | [4] |
| Molecular Weight | 82.10 g/mol | [8][9] |
| Appearance | White to light orange/yellow powder, crystal, or flakes | [3][5] |
| Melting Point | 79-83°C (cis-form), 52-53°C (trans-form) | [3] |
| Boiling Point | 120°C @ 4 mmHg; 134-140°C @ 20 mbar | [5][6] |
| Solubility | Very soluble in water; soluble in methanol, ethanol | [3][10] |
| Storage Temp. | 2-8°C | [9][11] |
Safety Considerations are Paramount:
This compound is a hazardous substance. All handling and purification steps must be conducted within a certified chemical fume hood by personnel trained in handling toxic chemicals.
Table 2: GHS Hazard Information for this compound
| Hazard Statement | Description | Precautionary Measures | Source(s) |
| H302 | Harmful if swallowed | Do not eat, drink or smoke when using this product. Rinse mouth if swallowed and call a POISON CENTER/doctor. | [5][12] |
| H311 | Toxic in contact with skin | Wear protective gloves and clothing. Wash skin thoroughly after handling. | [9] |
| H315 | Causes skin irritation | Wear protective gloves. If on skin, wash with plenty of water. | [5] |
| H319 | Causes serious eye irritation | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. | [5] |
| - | Lachrymator | Work in a well-ventilated fume hood to avoid inhalation of vapors, which can irritate the eyes and respiratory tract. | [8] |
Principle of Vacuum Distillation
The purification process hinges on the principle that the boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the system. By reducing the system pressure with a vacuum pump, the boiling point of this compound is significantly lowered. This allows for its vaporization and subsequent condensation back into a liquid phase, separating it from non-volatile impurities, without inducing thermal degradation. Patents describing the synthesis of this compound consistently utilize vacuum distillation to achieve purities exceeding 99.5%.[1][6]
Experimental Protocol: Purification of Crude this compound
This protocol outlines the fractional vacuum distillation of this compound post-synthesis. It assumes the crude material is a concentrated residue after initial solvent removal (e.g., on a rotary evaporator).[1][6]
Materials and Equipment
-
Crude this compound residue
-
Two-neck round-bottom flask (distilling flask)
-
Short-path distillation head with Vigreux column
-
Thermometer and adapter
-
Condenser (Liebig or Allihn)
-
Receiving flask (round-bottom)
-
Vacuum adapter
-
Cold trap (chilled with dry ice/acetone or a cryocooler)
-
Vacuum pump (capable of reaching <5 mmHg)
-
Digital vacuum gauge (e.g., Pirani gauge)
-
Heating mantle with stirrer
-
Magnetic stir bar
-
Glass wool for insulation
-
Laboratory jack
-
Clamps and stands
-
Personal Protective Equipment (PPE): Safety goggles, face shield, nitrile gloves, lab coat.
Workflow Diagram
Caption: Workflow for the vacuum distillation of this compound.
Step-by-Step Procedure
-
Preparation:
-
Place a magnetic stir bar and the crude this compound into the distilling flask. Do not fill the flask more than two-thirds full.
-
Assemble the distillation apparatus as shown in the workflow diagram. Use high-vacuum grease sparingly on all ground-glass joints to ensure a good seal.
-
Secure all components with clamps. The receiving flask should be clamped in a way that it can be easily swapped if multiple fractions are needed.
-
Insulate the distillation neck and head with glass wool or aluminum foil to minimize heat loss and ensure an accurate boiling point reading.
-
Place the cold trap between the distillation apparatus and the vacuum pump to protect the pump from corrosive vapors.
-
-
Distillation Process:
-
Start the flow of coolant through the condenser.
-
Turn on the magnetic stirrer to ensure smooth boiling.
-
Slowly and carefully open the system to the vacuum pump. A sudden pressure drop can cause the material to bump violently.
-
Once the target pressure is reached and stable (e.g., 4 mmHg), begin to gently heat the distilling flask with the heating mantle.
-
Observe the system for initial boiling. The first condensate to be collected is the forerun, which may contain residual solvents or more volatile impurities. Collect this in a separate receiving flask.
-
As the temperature of the vapor rises and stabilizes at the expected boiling point for the given pressure (e.g., ~120 °C at 4 mmHg), swap the receiving flask to collect the main fraction of pure this compound.[5] The product will distill as a colorless to pale-yellow liquid and may solidify in the condenser or receiving flask if the melting point is near room temperature.
-
Maintain a steady distillation rate by carefully controlling the heat input. The head temperature should remain constant during the collection of the main fraction.
-
-
Shutdown and Product Isolation:
-
Once the majority of the product has distilled over, or if the temperature begins to rise or fall significantly, stop the heating.
-
Allow the system to cool under vacuum.
-
Once cooled, slowly and carefully vent the system, preferably with an inert gas like nitrogen, before turning off the vacuum pump.
-
Disassemble the apparatus. The purified this compound in the receiving flask may solidify upon cooling.
-
Weigh the purified product and calculate the yield. The purity can be assessed by GC, NMR, or other appropriate analytical techniques. Store the product at 2-8°C under an inert atmosphere.[9]
-
Conclusion
Vacuum distillation is a robust and essential technique for obtaining high-purity this compound suitable for demanding applications in pharmaceutical and chemical synthesis. By carefully controlling the pressure and temperature, researchers can effectively separate the desired product from non-volatile impurities while avoiding thermal degradation. Adherence to strict safety protocols is mandatory due to the compound's hazardous nature. The protocol described herein provides a reliable framework for achieving excellent purity and yield.
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- PubChem. 3-Amino-2-butenenitrile | C4H6N2 | CID 70699. [Link]
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- XiXisys. GHS 11 (Rev.11) SDS Word Download CAS: 1118-61-2 Name: this compound. [Link]
- ChemBK. This compound. [Link]
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The Versatility of 3-Aminocrotononitrile: A Precursor for Pyridine Synthesis in Modern Drug Discovery
Introduction: The Strategic Importance of the Pyridine Ring and the Role of 3-Aminocrotononitrile
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous blockbuster drugs and bioactive molecules. Its prevalence stems from its unique electronic properties, ability to engage in hydrogen bonding, and its capacity to serve as a bioisosteric replacement for a phenyl ring. The quest for efficient and versatile methods to construct substituted pyridines is, therefore, a central theme in drug development and process chemistry. This compound, a readily available and highly reactive enaminonitrile, has emerged as a powerful and flexible precursor for the synthesis of a diverse array of pyridine derivatives. Its bifunctional nature, possessing both a nucleophilic enamine moiety and an electrophilic nitrile group, allows it to participate in a variety of cyclization and multicomponent reactions, providing access to complex molecular architectures from simple starting materials.
This comprehensive guide, designed for researchers, scientists, and drug development professionals, delves into the application of this compound as a strategic precursor for pyridine synthesis. We will explore the underlying principles of key synthetic transformations, provide detailed, field-proven protocols, and offer insights into the mechanistic nuances that govern these reactions.
Core Synthetic Strategies: Harnessing the Reactivity of this compound
The utility of this compound in pyridine synthesis can be broadly categorized into several key strategies, each leveraging its unique reactivity profile. These include its role as a C4 synthon in condensation reactions with 1,5-dicarbonyl precursors (or their equivalents), its participation in multicomponent reactions, and its ability to undergo self-condensation.
The Hantzsch Pyridine Synthesis and its Analogs
The Hantzsch pyridine synthesis, a classic multicomponent reaction, traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source to form a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine.[1][2] In a modified approach, this compound can serve as the nitrogen-containing enamine component, reacting with an aldehyde and a β-dicarbonyl compound to afford highly substituted pyridines.[3]
Reaction Principle: The reaction proceeds through a series of condensation and cyclization steps. The enamine character of this compound allows it to act as a nucleophile, while the nitrile group can participate in the final cyclization and aromatization.
Mechanistic Insights: The initial step often involves a Knoevenagel condensation between the aldehyde and the β-dicarbonyl compound to form an α,β-unsaturated system. This is followed by a Michael addition of the this compound. Subsequent intramolecular cyclization and elimination of water lead to the final pyridine product.
Figure 1: Generalized workflow for the Hantzsch-type synthesis of pyridines using this compound.
The Guareschi-Thorpe Condensation: Access to Pyridones
The Guareschi-Thorpe condensation is a powerful method for the synthesis of 2-pyridones.[4] While traditionally employing cyanoacetamide, this compound can participate in analogous reactions, particularly in self-condensation, to yield substituted 2-pyridones. This transformation highlights the dual nucleophilic and electrophilic nature of the molecule.
Reaction Principle: This reaction involves the base-catalyzed condensation of molecules containing active methylene and nitrile groups. In the case of this compound self-condensation, one molecule acts as the enamine nucleophile while the other acts as the nitrile electrophile.
Mechanistic Insights: The reaction is believed to proceed via an initial Michael-type addition of the enamine of one this compound molecule to the nitrile group of a second molecule. This is followed by an intramolecular cyclization (Thorpe-Ziegler reaction) and subsequent tautomerization to yield the stable 2-pyridone ring.[5][6]
Figure 2: Mechanistic pathway for the self-condensation of this compound to form a 2-pyridone derivative.
Multicomponent Reactions for 2-Amino-3-cyanopyridines
This compound is a valuable building block in multicomponent reactions (MCRs) for the synthesis of highly functionalized pyridines, particularly 2-amino-3-cyanopyridines. These reactions offer high atom economy and procedural simplicity, allowing for the rapid generation of molecular complexity in a single step.
Reaction Principle: These reactions typically involve the condensation of this compound (or its precursors formed in situ), an aldehyde or ketone, and an active methylene compound like malononitrile.
Mechanistic Insights: The reaction often initiates with a Knoevenagel condensation between the aldehyde/ketone and the active methylene compound. The resulting electron-deficient alkene then undergoes a Michael addition with this compound. Subsequent intramolecular cyclization onto the nitrile group, followed by tautomerization and aromatization (often with the elimination of a small molecule), affords the 2-amino-3-cyanopyridine product.
Application Protocols
The following protocols are illustrative examples of the synthetic utility of this compound.
Protocol 1: Self-Condensation to 5-Cyano-4,6-dimethyl-2-pyridone
This protocol describes the thermal self-condensation of this compound to yield a substituted 2-pyridone.[7]
Materials:
-
This compound
-
High-boiling point solvent (e.g., diphenyl ether) or neat reaction setup
-
Ethanol (for crystallization)
Procedure:
-
Place this compound (1.0 g) in a reaction vessel equipped with a reflux condenser.
-
Heat the reaction vessel to 180 °C in an oil bath for 30 minutes. During this time, the liberation of ammonia may be observed.
-
Allow the reaction mixture to cool to room temperature. The crude product will solidify.
-
Recrystallize the solid product from ethanol to yield 5-cyano-4,6-dimethyl-2-pyridone as crystalline needles.
Expected Yield: ~90%
| Product | Melting Point | Key Spectroscopic Data |
| 5-Cyano-4,6-dimethyl-2-pyridone | 299-301 °C (decomp.) | IR (cm⁻¹): 3180-2400 (N-H), 2220 (C≡N) |
Protocol 2: Synthesis of a Pyridine-2(1H)-thione Derivative
This protocol details the synthesis of a substituted pyridine-2(1H)-thione from this compound and cyanothioacetamide.[8]
Materials:
-
This compound
-
Cyanothioacetamide
-
Ethanol
-
Triethylamine (Et₃N)
Procedure:
-
To a solution of this compound (0.01 mol) in ethanol (20 mL), add cyanothioacetamide (0.01 mol).
-
Add a catalytic amount of triethylamine (a few drops).
-
Reflux the reaction mixture for 3 hours.
-
Cool the reaction mixture to room temperature. The solid product will precipitate.
-
Collect the solid product by filtration, wash with cold ethanol, and recrystallize from ethanol to afford the pyridine-2(1H)-thione derivative.
Expected Yield: 72%
| Product | Melting Point |
| 4-Amino-5-cyano-6-methylpyridine-2(1H)-thione | 258-260 °C |
Protocol 3: Reaction with 4-Hydroxycoumarin
This protocol describes the condensation of this compound with 4-hydroxycoumarin to form a tricyclic pyridine derivative.[7]
Materials:
-
This compound
-
4-Hydroxycoumarin
-
Ethanol (for crystallization)
-
Charcoal
Procedure:
-
Prepare an intimate mixture of 4-hydroxycoumarin (0.81 g, 0.005 mol) and this compound (0.46 g, 0.005 mol).
-
Place the mixture in an oil bath preheated to 180 °C.
-
Maintain the molten mixture at this temperature for 30 minutes. Liberation of water and ammonia will be observed.
-
Cool the dark brown mass and dissolve it in hot ethanol.
-
Add a small amount of activated charcoal and heat for a few minutes.
-
Filter the hot solution to remove the charcoal.
-
Allow the filtrate to cool to room temperature to induce crystallization.
-
Collect the orange product by filtration and recrystallize from ethanol to obtain fine needles of 2-amino-4-methyl-5H-[9]benzopyrano[4,3-b]pyridin-5-one.
Expected Yield: 85%
| Product | Melting Point |
| 2-Amino-4-methyl-5H-[9]benzopyrano[4,3-b]pyridin-5-one | 267.5-268.5 °C |
Conclusion: A Versatile and Indispensable Building Block
This compound has proven to be a versatile and highly valuable precursor in the synthesis of a wide range of pyridine derivatives. Its inherent reactivity, coupled with its commercial availability, makes it an attractive starting material for both academic research and industrial applications. The ability to participate in classic named reactions like the Hantzsch and Guareschi-Thorpe condensations, as well as in modern multicomponent reactions, underscores its strategic importance in the construction of complex heterocyclic systems. The protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the full potential of this remarkable building block in the ongoing quest for novel therapeutics and functional materials.
References
- Fadda, A. A., et al. (2021). Recent Progress in the Synthesis and Applications of Heterocycles Derived from Enaminonitriles. [Source not further specified][9]
- Bondock, S., et al. (2009).
- Thorpe, J. F. (1904). The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. Journal of the Chemical Society, Transactions, 85, 1726-1761.[5]
- Ziegler, K., et al. (1933). Über vielgliedrige Ringsysteme. I. Die präparativ ergiebige Synthese der Polymethylenketone mit mehr als 6 Ringgliedern. Justus Liebig's Annalen der Chemie, 504(1), 94-130.[5]
- Michael, A. (1887). Ueber die Addition von Natriumacetessig- und Natriummalonsäureäthern zu den Aethern ungesättigter Säuren. Journal für Praktische Chemie, 35(1), 349-356.[10][11]
- El-Hameed Hassan, A. (2014). Heterocyclic Synthesis via Enaminones: Synthesis and Molecular Docking Studies of Some Novel Heterocyclic Compounds Containing Sulfonamide Moiety. International Journal of Organic Chemistry, 4, 68-81.[12]
- BYJU'S. Michael Addition Mechanism. [Source not further specified][11]
- Scribd. Hantzsch Pyridine Synthesis. [Source not further specified][3]
- Kappe, T., & Soliman, F. S. G. (1976). Syntheses of Heterocycles, 191 Reactions of /3-Aminocrotononitrile with Heterocyclic Phenolic Compounds.
- New Journal of Chemistry. (2021). Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. [Source not further specified][13]
- Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. [Source not further specified][14]
- Wikipedia. Hantzsch pyridine synthesis. [Source not further specified][1]
- Wikipedia. Michael addition reaction. [Source not further specified][15]
- YouTube. (2018). Michael Addition Reaction Mechanism. [Source not further specified][16]
- Química Organica.org. Guareschi-Thorpe synthesis of pyridine. [Source not further specified][4]
- Abu-Shanab, F. A., et al. (2005). β-Aminocrotononitrile in heterocyclic synthesis: Synthesis of polysubstituted pyridines as precursors to bicycles and polycycles.
- Google Patents. (1993). Process for the production of this compound. US5187297A.[17]
- RSC Publishing. (2023).
- Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. [Source not further specified][19]
- Phillips, A. P. (2000). Learning from the Hantzsch synthesis.
- National Institutes of Health. (2022). Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. [Source not further specified][20]
- National Institutes of Health. (2018). Iodine-Catalyzed Multicomponent Synthesis of Highly Fluorescent Pyrimidine-Linked Imidazopyridines. [Source not further specified][21]
- ResearchGate. (2005). Three-component Reaction of Aromatic Aldehyde, Malononitrile and Aliphatic Amine Leading to Different Pyridine Derivatives. [Source not further specified][22]
- ResearchGate.
- ResearchGate. (2014). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. [Source not further specified][24]
- ChemTube3D. Hantzsch pyridine synthesis - overview. [Source not further specified][25]
- Semantic Scholar.
- National Institutes of Health. (2023).
- PubMed. (1988). [X-ray structural analysis of 3 crystalline modifications of 3-cyan-5-methyl-5-(pyridinyl)-1,2-dihydro-pyrid-2-one (milrinone)]. [Source not further specified][28]
- National Institutes of Health. (2021). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. [Source not further specified][29]
- Google Patents. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. WO2000043365A1.[30]
- Journal of the Chemical Society, Dalton Transactions. (1991). The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine). [Source not further specified][31]
- NIST WebBook. This compound. [Source not further specified][32]
- ResearchGate. (2021). X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione. [Source not further specified][33]
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- 5. Enaminonitrile in heterocyclic synthesis: synthesis and antimicrobial evaluation of some new pyrazole, isoxazole and pyrimidine derivatives incorporating a benzothiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Pyrimidines Using 3-Aminocrotononitrile
Introduction: The Strategic Value of 3-Aminocrotononitrile in Heterocyclic Chemistry
The pyrimidine scaffold is a cornerstone of medicinal chemistry and drug development, forming the core of numerous therapeutic agents, including antiviral, anticancer, and antibacterial drugs.[1][2] Its prevalence in biologically active molecules, such as nucleic acids, underscores the perpetual need for efficient and versatile synthetic routes to functionalized pyrimidine derivatives.[3] Among the myriad of synthetic strategies, the use of β-enaminonitriles as precursors has gained significant traction due to their inherent reactivity and modularity.[4][5]
This compound, a readily accessible β-enaminonitrile, stands out as a particularly strategic starting material.[1] Its bifunctional nature, possessing both a nucleophilic enamine moiety and an electrophilic nitrile group, allows for a convergent and atom-economical construction of the pyrimidine ring through cyclocondensation reactions with various amidine-containing reagents.[1][6] This guide provides an in-depth exploration of the chemical principles, mechanistic pathways, and practical laboratory protocols for leveraging this compound in the synthesis of a diverse array of pyrimidine derivatives.
Physicochemical Properties and Safety Considerations
A thorough understanding of the starting material is paramount for successful and safe experimentation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1118-61-2 | [2][7] |
| Molecular Formula | C₄H₆N₂ | [2][7] |
| Molecular Weight | 82.10 g/mol | [2][7] |
| Appearance | Yellowish flakes | [1][7] |
| Melting Point | 79-83 °C (cis-form), 52-53 °C (trans-form) | [1] |
| Boiling Point | 120 °C at 4 mmHg | [7] |
| Solubility | Soluble in water and ethanol; sparingly soluble in benzene. | [6][7] |
Safety Profile:
This compound is classified as harmful if swallowed or inhaled and may cause an allergic skin reaction.[8][9] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] Avoid the formation of dust and store the reagent in a tightly sealed container in a cool, dry place, preferably refrigerated (2-8°C).[2][7]
Mechanistic Insights: The Cyclocondensation Pathway
The synthesis of pyrimidines from this compound generally proceeds via a cyclocondensation reaction with a suitable N-C-N building block, such as an amidine, guanidine, or urea. The underlying mechanism, while subject to variations based on the specific reactants and conditions, follows a logical sequence of nucleophilic attack, intramolecular cyclization, and aromatization.
Reaction with Amidines (e.g., Acetamidine):
The reaction with an amidine, such as acetamidine, is a classic approach to forming 2,4,6-trisubstituted pyrimidines. The process can be rationalized as follows:
-
Nucleophilic Attack: The more nucleophilic nitrogen of the amidine attacks the electrophilic carbon of the nitrile group in this compound.
-
Intramolecular Cyclization: The amino group of the this compound then attacks the imine carbon of the activated amidine intermediate.
-
Aromatization: The resulting dihydropyrimidine intermediate undergoes tautomerization and elimination of ammonia to yield the stable aromatic pyrimidine ring.
Caption: General workflow for pyrimidine synthesis from this compound.
Experimental Protocols
The following protocols are provided as detailed, self-validating systems for the synthesis of representative pyrimidine derivatives.
Protocol 1: Synthesis of 4-Amino-2,6-dimethylpyrimidine
This protocol is adapted from a well-established procedure and demonstrates the trimerization of acetonitrile, which proceeds through the in-situ formation of this compound and its subsequent reaction with another equivalent of acetonitrile (acting as an amidine precursor).[8]
Materials:
-
Acetonitrile
-
Potassium methoxide
-
Water
-
Kerosene
-
Petroleum ether
-
1-L three-necked flask
-
Reflux condenser
-
Mechanical stirrer
-
Dropping funnel
-
Oil bath
-
Distillation apparatus
Procedure:
-
Preparation of Potassium Methoxide: In a 1-L three-necked flask, prepare a solution of potassium methoxide by reacting 39 g (1 gram-atom) of metallic potassium with absolute methanol under a nitrogen atmosphere at -30°C.
-
Reaction Setup: To the freshly prepared potassium methoxide solution, add 205 g (260 ml, 5 moles) of dry acetonitrile. Fit the flask with a wide glass tube connected to a clamp.
-
Reaction: Apply suction until the acetonitrile begins to boil, then close the clamp. Heat the flask in an oil bath at 140°C for 5 hours. The contents of the flask will solidify upon completion.
-
Workup and Isolation:
-
Cool the reaction mixture and add 40 ml of water to hydrolyze the excess potassium methoxide and precipitate the product.
-
Filter the fine crystals and dry them.
-
Place the crude product in a 500-ml distilling flask with 250 ml of purified kerosene.
-
Distill the kerosene; the pyrimidine product will co-distill and solidify in the receiving flask.
-
Filter the snow-white crystals, wash thoroughly with petroleum ether, and dry in an oven at 100°C.
-
Expected Yield: 27.5–28.7 g (67–70%) of 4-amino-2,6-dimethylpyrimidine with a melting point of 182–183°C.[8]
Causality Behind Experimental Choices:
-
Potassium Methoxide: A strong base is required to catalyze the self-condensation of acetonitrile to form the enamine intermediate.
-
Heating under Reduced Pressure: The initial boiling under suction removes any dissolved gases, and the sealed reaction at 140°C provides the necessary energy for the condensation and cyclization reactions.
-
Co-distillation with Kerosene: This purification technique is effective for separating the relatively volatile pyrimidine product from non-volatile impurities.
Protocol 2: Synthesis of 2-Amino-4-hydroxy-6-methylpyrimidine
This protocol demonstrates the reaction of this compound with urea (or a urea equivalent) to produce a hydroxypyrimidine, a key structural motif in many biologically active molecules.
Materials:
-
This compound
-
Urea
-
Sodium ethoxide
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
Procedure (Conceptual):
While a direct one-step protocol from this compound and urea is not explicitly detailed in the search results, the synthesis can be inferred from the reaction of related 1,3-dicarbonyl compounds with urea or guanidine. A plausible procedure would involve:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 molar equivalent) and urea (1.1 molar equivalents) in absolute ethanol.
-
Base Addition: Add a catalytic amount of sodium ethoxide to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Isolation:
-
Upon completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid) to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry.
-
Recrystallize the crude product from water or an appropriate solvent system to obtain the pure 2-amino-4-hydroxy-6-methylpyrimidine.
-
Expected Product Characterization:
The final product can be characterized by its melting point (>300 °C) and spectroscopic data (¹H NMR, ¹³C NMR, IR).[10]
Table 2: Summary of Synthetic Approaches
| Target Pyrimidine | Reagents | Key Conditions | Expected Yield | Reference(s) |
| 4-Amino-2,6-dimethylpyrimidine | Acetonitrile, Potassium methoxide | 140°C, 5 hours | 67-70% | [8] |
| 2-Amino-4-hydroxy-6-methylpyrimidine | This compound, Urea, Sodium ethoxide | Reflux in ethanol | - | [10][11] |
| 4-Amino-5-pyrimidinecarbonitriles | This compound, Amidines | Microwave irradiation or thermal in water | Good to excellent | [2] |
Troubleshooting and Optimization
-
Low Yields: Incomplete reaction can be a cause of low yields. Ensure all reagents are dry, and the reaction is allowed to proceed for the specified time. The strength of the base can also be critical; if sodium ethoxide is not effective, a stronger base like potassium tert-butoxide could be explored.
-
Side Reactions: The self-condensation of this compound can lead to undesired byproducts. Controlling the stoichiometry of the reactants and the reaction temperature is crucial to minimize these side reactions.
-
Purification Challenges: If the product is difficult to crystallize, column chromatography may be a necessary purification step. A range of solvent systems should be screened to find the optimal conditions for separation.
Conclusion
This compound is a highly effective and versatile precursor for the synthesis of a wide range of pyrimidine derivatives. Its inherent reactivity, when combined with carefully chosen reaction partners and conditions, provides a robust platform for the construction of these medicinally important heterocyclic scaffolds. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to explore the rich chemistry of this compound in their synthetic endeavors.
References
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- LookChem. Cas 1118-61-2, this compound.
- NINGBO INNO PHARMCHEM CO.,LTD. Deep Dive into this compound (CAS 1118-61-2): Chemical Properties and Synthesis Insights.
- Arkat USA. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. ARKIVOC, 2008(ii), 115-123.
- Slideshare. (2016). Pinner pyrimidine synthesis.
- RSC Publishing. (2017). Design and synthesis of supramolecular functional monomers bearing urea and norbornene motifs. RSC Advances, 7(55), 34819-34827.
- Impact Factor. (2018). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Journal of Pharmaceutical, Chemical and Biological Sciences, 6(2), 145-155.
- ResearchGate. 4-Amino-2,6-Dimethylpyrimidine.
- Google Patents. (2020). CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine.
- ResearchGate. (2011). (PDF) Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives.
- ResearchGate. (2020). Methods and routines for the synthesis of β-enaminonitriles and its related 4-aminopyrimidines, 4-amidinopyrimidines.
- MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 180.
- MDPI. (2020). Pyrimidine Biosynthesis and Ribonucleoside Metabolism in Species of Pseudomonas. Biomolecules, 10(9), 1305.
- Thieme Connect. (2004). Product Class 12: Pyrimidines. In Science of Synthesis.
- Organic Syntheses Procedure. 2,4-diamino-6-hydroxypyrimidine.
- PubMed. (2011). Synthesis of 5-aryl-1,3-dimethyl-6-(alkyl- or aryl-amino) furo [2,3-d]pyrimidine derivatives by reaction between isocyanides and pyridinecarbaldehydes in the presence of 1,3-dimethylbarbituric acid. Molecular Diversity, 15(1), 227-231.
- ACS Publications. (2018). Practical and Scalable Process for the Preparation of 4-Amino-1,3-dimethylpyrazole Hydrochloride. Organic Process Research & Development, 22(10), 1436-1441.
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Application Note: Synthesis of 2-Amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene via the Gewald Reaction Using 3-Aminocrotononitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Gewald reaction is a cornerstone of heterocyclic chemistry, providing a robust and versatile multicomponent pathway to highly substituted 2-aminothiophenes.[1][2] These scaffolds are of immense interest in medicinal chemistry and drug discovery due to their broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[3][4][5] This document provides a detailed technical guide for performing the Gewald reaction using 3-aminocrotononitrile, elemental sulfur, and cyclohexanone as a model ketone. It covers the underlying mechanism, a step-by-step experimental protocol, key reaction parameters, and safety considerations to empower researchers in the synthesis of these valuable heterocyclic motifs.
Introduction and Significance
Since its discovery by Karl Gewald, the Gewald reaction has become a universally applied method for the synthesis of 2-aminothiophenes.[6][7] The reaction's appeal lies in its operational simplicity, the ready availability of starting materials, and the mild conditions required.[7] The products, 2-aminothiophenes, serve as privileged scaffolds in drug design, acting as bioisosteric replacements for phenyl groups and forming the core of numerous synthetic pharmaceuticals.[8] Their incorporation into molecules can confer a wide range of pharmacological properties, making them attractive starting points for developing novel therapeutics.[3][4]
This guide focuses on a specific variant of the Gewald reaction that utilizes this compound. This starting material is unique as it combines the functionalities of an activated nitrile and an enamine in a single molecule, streamlining the initial condensation step typical of the classical Gewald synthesis.
Reaction Mechanism and Key Principles
The Gewald reaction is a multistep process that elegantly constructs the thiophene ring from acyclic precursors.[6] The generally accepted mechanism involves three key stages: condensation, sulfur addition, and cyclization/aromatization.[9][10]
-
Initial Condensation : In the classical Gewald reaction, the first step is a Knoevenagel condensation between a ketone (or aldehyde) and an active methylene nitrile (like ethyl cyanoacetate or malononitrile), catalyzed by a base.[9][11] When using this compound, this molecule can be considered a pre-formed enamine, which reacts with elemental sulfur.
-
Sulfur Addition : The enamine intermediate reacts with elemental sulfur (S₈). The base catalyst facilitates the opening of the sulfur ring and subsequent nucleophilic attack.
-
Cyclization and Tautomerization : The sulfur-containing intermediate undergoes an intramolecular cyclization. This involves the attack of the sulfur nucleophile onto the nitrile group. A subsequent tautomerization (prototropic shift) leads to the final, stable 2-aminothiophene aromatic ring system.[12]
Caption: Fig. 1: Generalized Gewald Reaction Mechanism
Experimental Protocol: Synthesis of 2-Amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene
This protocol details the one-pot synthesis from cyclohexanone, this compound, and elemental sulfur.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Purity | Supplier | Notes |
| Cyclohexanone | C₆H₁₀O | 98.14 | ≥99% | Sigma-Aldrich | |
| This compound | C₄H₆N₂ | 82.11 | ≥98% | Combi-Blocks | Can be light sensitive |
| Elemental Sulfur | S | 32.07 | Powder | Acros Organics | |
| Morpholine | C₄H₉NO | 87.12 | ≥99% | Alfa Aesar | Basic catalyst |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | 200 Proof | Fisher Scientific | Solvent |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ACS Grade | VWR | For washing |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Dropping funnel
-
Buchner funnel and filter flask
-
Standard laboratory glassware
Step-by-Step Procedure
Caption: Fig. 2: Experimental Workflow
-
Flask Setup : To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel, add cyclohexanone (9.8 g, 0.1 mol), this compound (8.2 g, 0.1 mol), elemental sulfur (3.2 g, 0.1 mol), and ethanol (50 mL).
-
Catalyst Addition : Begin stirring the mixture. From the dropping funnel, add morpholine (8.7 g, 0.1 mol) dropwise over a period of 15 minutes. An exothermic reaction may be observed.
-
Reaction Heating : After the addition of morpholine is complete, heat the reaction mixture to a gentle reflux (approximately 50-60°C) using a heating mantle.
-
Monitoring : Maintain the reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.
-
Cooling and Precipitation : Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. A yellow solid should begin to precipitate. To maximize precipitation, place the flask in an ice bath for 30 minutes.
-
Isolation : Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing : Wash the crude product on the filter with two portions of cold diethyl ether (2 x 25 mL) to remove any unreacted starting materials and impurities.
-
Drying : Transfer the yellow crystalline solid to a watch glass and dry under vacuum to a constant weight. The expected yield is typically in the range of 70-85%.
Key Parameters and Optimization
The success and yield of the Gewald reaction are influenced by several factors. Optimization of these parameters is crucial for achieving high yields and purity.
| Parameter | Recommended | Rationale & Causality |
| Catalyst | Secondary amines (Morpholine, Piperidine) or tertiary amines (Triethylamine).[6] | The base is essential for catalyzing the initial condensation and facilitating the addition of sulfur. Secondary amines are often preferred as they can act as both a base and a proton shuttle. |
| Solvent | Polar protic solvents (Ethanol, Methanol) or DMF. | Polar solvents are necessary to dissolve the reagents and intermediates. Alcohols like ethanol are often sufficient and are environmentally preferable to DMF.[13] |
| Temperature | 45°C - Reflux | The reaction requires thermal energy to overcome the activation barrier, particularly for the sulfur ring opening and cyclization steps. However, excessively high temperatures can lead to side product formation. |
| Stoichiometry | ~1:1:1:1 (Ketone:Nitrile:Sulfur:Base) | While catalytic amounts of base have been reported, particularly with newer methods, stoichiometric amounts are common in classical procedures to drive the reaction to completion.[12][14] |
Safety and Handling
-
Hydrogen Sulfide (H₂S) : The reaction may produce trace amounts of H₂S, a toxic and flammable gas with a characteristic rotten egg odor. All operations must be conducted in a well-ventilated fume hood.
-
Morpholine : Morpholine is a corrosive and flammable liquid. Avoid contact with skin and eyes, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Flammable Solvents : Ethanol and diethyl ether are highly flammable. Ensure there are no open flames or ignition sources in the vicinity during the experiment.
Applications in Drug Discovery
The 2-aminothiophene core synthesized via the Gewald reaction is a "privileged scaffold" in medicinal chemistry.[3][4] Its derivatives have demonstrated a remarkable array of biological activities.
-
Anticancer Agents : Many 2-aminothiophene derivatives exhibit potent antiproliferative activity against various cancer cell lines.[4]
-
Antimicrobial Agents : The scaffold is found in compounds with significant antibacterial and antifungal properties.
-
Kinase Inhibitors : The planar, electron-rich thiophene ring is an effective hinge-binding motif in many kinase inhibitors used in oncology.
-
CNS-Active Agents : Thiophene-containing drugs like the antipsychotic Olanzapine highlight the utility of this scaffold in developing treatments for neurological disorders.[5]
-
Allosteric Modulators : Substituted 2-aminothiophenes have been developed as allosteric enhancers for adenosine receptors, which are important targets for inflammatory and ischemic conditions.[8]
Conclusion
The Gewald reaction, particularly utilizing versatile starting materials like this compound, remains a highly efficient and indispensable tool for synthetic and medicinal chemists. It provides straightforward access to the 2-aminothiophene core, a molecular framework central to the development of a wide range of biologically active compounds. By understanding the mechanism and optimizing key reaction parameters as outlined in this guide, researchers can reliably synthesize these valuable heterocycles for application in drug discovery and materials science.
References
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- Gewald reaction. Wikipedia.
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- Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synfacts.
- Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. ResearchGate.
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- Gewald Reaction. Organic Chemistry Portal.
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The Strategic Application of 3-Aminocrotononitrile in Multicomponent Reactions for Heterocyclic Synthesis: Application Notes and Protocols
Introduction: The Unique Versatility of 3-Aminocrotononitrile
This compound, a crystalline solid at room temperature, is a uniquely versatile C4 building block in the field of organic synthesis, particularly for the construction of complex heterocyclic scaffolds. Its remarkable utility stems from the presence of three key reactive centers: a nucleophilic amino group, an electrophilic nitrile moiety, and a reactive C-C double bond, all in a compact molecular framework. This electronic arrangement allows it to participate in a diverse array of chemical transformations, most notably in multicomponent reactions (MCRs). MCRs, where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all reactants, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity.[1]
In the context of drug discovery and materials science, the ability to rapidly synthesize libraries of complex molecules is paramount. This compound serves as an exceptional tool in this endeavor, enabling access to a wide range of biologically active and materially significant heterocyclic systems, including pyridines and pyrimidines. This guide provides an in-depth exploration of the application of this compound in MCRs, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic ventures.
Core Reactivity and Mechanistic Considerations
The power of this compound in MCRs lies in its ability to act as a bis-nucleophile. The amino group can readily participate in condensation reactions with carbonyl compounds, while the α-carbon of the nitrile group can be deprotonated to form a potent nucleophile. This dual reactivity allows for a cascade of bond-forming events in a single pot.
A common mechanistic pathway in these reactions involves an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and aromatization. The choice of catalyst and reaction conditions plays a crucial role in directing the reaction towards the desired heterocyclic core.
Sources
3-Aminocrotononitrile: A Versatile Building Block for the Synthesis of Agrochemicals
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
In the continuous quest for more effective and environmentally benign agrochemicals, the development of novel molecular scaffolds is of paramount importance. Heterocyclic compounds, particularly those containing nitrogen, form the backbone of a significant portion of modern fungicides, herbicides, and insecticides.[1][2] 3-Aminocrotononitrile (3-ACN), a highly functionalized and reactive molecule, has emerged as a strategic starting material in the synthesis of a diverse array of these vital agricultural products.[3][4] Its unique combination of a nucleophilic amino group and an electrophilic nitrile group, in a conjugated system, allows for a wide range of chemical transformations, making it an ideal building block for the construction of complex heterocyclic systems.[3]
This application note provides a comprehensive overview of the utility of this compound in agrochemical synthesis. It is designed to furnish researchers and synthetic chemists with the foundational knowledge and practical protocols necessary to leverage this versatile intermediate in the discovery and development of next-generation crop protection agents. We will delve into the chemical properties and reactivity of 3-ACN, and present a detailed, field-proven protocol for the synthesis of a key agrochemical precursor. Furthermore, we will explore the broader synthetic applications of 3-ACN in the creation of various agrochemically relevant heterocyclic scaffolds.
Chemical Properties and Reactivity of this compound
This compound (CAS No. 1118-61-2) is a yellowish solid that exists as a mixture of (E)- and (Z)-isomers.[5] The key to its synthetic utility lies in the ambident nucleophilic/electrophilic nature of the enaminonitrile functionality.
Key Reactive Features:
-
Nucleophilic Amino Group: The primary amine is a potent nucleophile, readily participating in condensation reactions with carbonyl compounds and other electrophiles.
-
Activated Nitrile Group: The cyano group is an electrophilic center, susceptible to nucleophilic attack, and can also participate in cyclization reactions.
-
α,β-Unsaturated System: The conjugated double bond allows for Michael additions, providing a route to further functionalization.
-
Tautomerism: this compound can exist in tautomeric equilibrium with 3-iminobutyronitrile, influencing its reactivity in different chemical environments.
These features enable 3-ACN to be a key player in a variety of powerful synthetic transformations, including:
-
Pyridine Synthesis: Through condensation and cyclization reactions with 1,3-dicarbonyl compounds or their equivalents.
-
Pyrimidine Synthesis: By reacting with amidines, guanidines, or other dinucleophiles.[6]
-
Thiophene Synthesis (Gewald Reaction): In the presence of elemental sulfur and an active methylene compound, 3-ACN can be a precursor to highly substituted aminothiophenes.[7][8]
-
Thorpe-Ziegler Cyclization: As a component in the formation of dinitriles, which can undergo intramolecular cyclization to form cyclic ketones, valuable intermediates in agrochemical synthesis.[9][10]
Application Protocol: Synthesis of a Substituted Nicotinonitrile Precursor
The following protocol details the synthesis of 2-amino-4,6-dimethylnicotinonitrile, a key intermediate in the synthesis of various agrochemicals, including certain classes of insecticides and fungicides. This protocol is a representative example of how this compound can be utilized in a multicomponent reaction to rapidly build molecular complexity.
Protocol: Synthesis of 2-Amino-4,6-dimethylnicotinonitrile
This protocol is based on a modified Hantzsch-type pyridine synthesis, a robust and widely used method for the preparation of substituted pyridines.
Reaction Scheme:
A schematic representation of the synthesis of 2-amino-4,6-dimethylnicotinonitrile.
Materials and Reagents:
| Reagent | CAS No. | Molecular Weight | Quantity | Moles |
| This compound | 1118-61-2 | 82.10 g/mol | 8.21 g | 0.10 |
| Acetylacetone | 123-54-6 | 100.12 g/mol | 10.01 g (10.2 mL) | 0.10 |
| Piperidine | 110-89-4 | 85.15 g/mol | 0.85 g (1.0 mL) | 0.01 |
| Ethanol (absolute) | 64-17-5 | 46.07 g/mol | 50 mL | - |
| Diethyl ether | 60-29-7 | 74.12 g/mol | As needed | - |
| Hydrochloric acid (1 M) | 7647-01-0 | 36.46 g/mol | As needed | - |
| Sodium bicarbonate (sat. aq.) | 144-55-8 | 84.01 g/mol | As needed | - |
| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 g/mol | As needed | - |
Equipment:
-
250 mL three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Dropping funnel
-
Thermometer
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Procedure:
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add this compound (8.21 g, 0.10 mol) and absolute ethanol (50 mL). Stir the mixture at room temperature until the solid dissolves.
-
Addition of Reagents: To the stirred solution, add acetylacetone (10.01 g, 0.10 mol) followed by the dropwise addition of piperidine (0.85 g, 0.01 mol) over 5 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain at this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate may form. If so, collect the solid by vacuum filtration. If no precipitate forms, reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Purification:
-
Crystallization: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure 2-amino-4,6-dimethylnicotinonitrile as a crystalline solid.
-
Column Chromatography (if necessary): If the product is not sufficiently pure after crystallization, it can be purified by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
-
Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.
Expected Yield: 70-80%
Characterization:
-
Melting Point: Literature value: 151-153 °C.
-
¹H NMR (CDCl₃, 400 MHz): δ 2.35 (s, 3H, CH₃), 2.45 (s, 3H, CH₃), 4.80 (br s, 2H, NH₂), 6.50 (s, 1H, Ar-H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 20.1, 24.5, 92.8, 118.2, 119.5, 157.9, 159.3.
-
IR (KBr, cm⁻¹): 3450-3300 (N-H), 2210 (C≡N), 1640 (C=C).
Causality Behind Experimental Choices
-
Solvent: Ethanol is an excellent solvent for the reactants and facilitates the reaction by providing a polar protic medium, which can stabilize the charged intermediates in the reaction mechanism.
-
Catalyst: Piperidine, a secondary amine, is a commonly used base catalyst for Knoevenagel-type condensations. It is sufficiently basic to deprotonate the active methylene compound (acetylacetone) to initiate the reaction, but not so strong as to cause unwanted side reactions.
-
Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the condensation and subsequent cyclization reactions, ensuring a reasonable reaction rate.
-
Work-up and Purification: The work-up procedure is designed to remove the catalyst and any unreacted starting materials. Crystallization is an effective method for purifying the solid product.
General Synthetic Routes to Agrochemical Scaffolds
The utility of this compound extends far beyond the synthesis of a single precursor. It serves as a versatile starting material for a variety of agrochemically important heterocyclic systems.
Synthesis of Pyridine-Based Agrochemicals
Pyridine-containing compounds are a cornerstone of the agrochemical industry, with applications as herbicides, insecticides, and fungicides.[11][12] this compound can be used to construct the pyridine ring through various cyclization strategies.
A generalized workflow for the synthesis of pyridine-based agrochemicals from this compound.
Synthesis of Pyrimidine-Based Agrochemicals
The pyrimidine scaffold is another privileged structure in agrochemicals, particularly in the development of fungicides and herbicides.[13][14] this compound can react with a variety of dinucleophiles to form the pyrimidine ring. For example, condensation with amidines or guanidines leads to the formation of aminopyrimidines, which are key intermediates for many commercial agrochemicals.
Safety Precautions
This compound is a chemical that should be handled with care in a laboratory setting. Always consult the Safety Data Sheet (SDS) before use.
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong acids and oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a highly versatile and cost-effective building block for the synthesis of a wide range of agrochemically important heterocyclic compounds. Its inherent reactivity and ability to participate in multicomponent reactions allow for the rapid and efficient construction of complex molecular architectures. The detailed protocol provided in this application note serves as a practical example of its utility, while the discussion of its broader synthetic applications is intended to inspire further innovation in the field of agrochemical discovery. By understanding and harnessing the unique chemical properties of this compound, researchers can accelerate the development of the next generation of safe and effective crop protection solutions.
References
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- Frontiers in Chemistry. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety.
- SynArchive. (n.d.). Thorpe-Ziegler Reaction.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Deep Dive into this compound (CAS 1118-61-2): Chemical Properties and Synthesis Insights.
- Abu-Shanab, F. A., et al. (2006). β-Aminocrotononitrile in heterocyclic synthesis: Synthesis of polysubstituted pyridines as precursors to bicycles and polycycles. Journal of Sulfur Chemistry, 27(4), 293-301.
- Chem-Station. (2014). Thorpe-Ziegler Reaction.
- Karci, F., & Demircali, A. (2007). Synthesis of disazo pyrazolo [1, 5-a] pyrimidines. Dyes and Pigments, 74(2), 288-297.
- National Center for Biotechnology Information. (2021). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives.
- Guan, A., et al. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorganic & Medicinal Chemistry, 24(3), 342-353.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Deep Dive into this compound (CAS 1118-61-2): Chemical Properties and Synthesis Insights.
- Semantic Scholar. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods.
- Google Patents. (n.d.). EP0613896A1 - Process for the preparation of sulfonylurea derivatives and intermediates for this process.
- National Center for Biotechnology Information. (2022). Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives.
- ResearchGate. (2023). Synthesis of new herbicides from the class of sulfonylureas.
- Wikipedia. (2023). Gewald reaction.
- Semantic Scholar. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Role of this compound (CAS 1118-61-2) in Agrochemical and Dye Industries.
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The Versatility of 3-Aminocrotononitrile: A Synthetic Toolkit for Advanced Dye Chemistry
Introduction: The Strategic Importance of a Multifunctional Building Block
In the vast landscape of organic synthesis, few molecules offer the versatility and strategic importance of 3-aminocrotononitrile (3-ACN). Possessing a unique trifecta of functional groups—a primary amine, a nitrile, and a reactive α,β-unsaturated system—3-ACN serves as a powerful and adaptable precursor in the synthesis of a diverse array of chromophores and fluorophores.[1][2] Its intrinsic electronic properties and multiple reactive sites allow for its participation in a variety of cyclization, condensation, and coupling reactions, making it an invaluable asset for researchers and chemists in the dyestuff industry.[3][4] This guide provides an in-depth exploration of the application of this compound in the synthesis of several key classes of dyes, complete with detailed mechanistic insights and field-proven laboratory protocols.
The unique molecular architecture of 3-ACN, featuring both nucleophilic (amine) and electrophilic (nitrile and β-carbon) centers, enables its use in constructing complex heterocyclic systems that form the core of many high-performance dyes.[4][5] This document will detail its application in the synthesis of vibrant azo dyes, fluorescent pyridone derivatives, and coumarin-based structures, providing the scientific community with a comprehensive resource for leveraging this remarkable intermediate.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is paramount for its successful application in synthesis.
| Property | Value | Reference |
| CAS Number | 1118-61-2 | [6] |
| Molecular Formula | C₄H₆N₂ | [6] |
| Molecular Weight | 82.10 g/mol | [6] |
| Appearance | Yellowish flakes or crystalline powder | [4] |
| Melting Point | 79–83 °C (cis-form), 52–53 °C (trans-form) | [4] |
| Solubility | Soluble in ethanol and diethyl ether; sparingly soluble in benzene and water | [4] |
PART I: Synthesis of Azo Dyes via Electrophilic Coupling
The most prominent application of this compound in dye synthesis is its role as a versatile coupling component in the formation of azo dyes. The active methylene group adjacent to the nitrile makes the α-carbon highly susceptible to electrophilic attack by diazonium salts. This reaction leads to the formation of 2-arylhydrazono-3-ketiminobutyronitriles, which are themselves deeply colored compounds.[3][7]
Causality of the Reaction: Mechanistic Insights
The synthesis of azo dyes from 3-ACN follows the classical and well-established mechanism of diazotization followed by azo coupling.[8]
-
Diazotization: A primary aromatic amine is converted into a highly reactive diazonium salt using nitrous acid (HONO), which is typically generated in situ from sodium nitrite and a strong mineral acid (e.g., HCl) at low temperatures (0–5 °C).[9] The low temperature is critical to prevent the unstable diazonium salt from decomposing.
-
Azo Coupling: The resulting electrophilic diazonium salt is then introduced to a solution of this compound. The electron-rich α-carbon of 3-ACN acts as the nucleophile, attacking the terminal nitrogen of the diazonium salt. This is followed by hydrolysis of the imine formed from the original amino group of 3-ACN, yielding the stable 2-arylhydrazono-3-ketiminobutyronitrile dye.[3]
Protocol 1: Synthesis of a Representative Azo Dye
This protocol describes a generalized procedure for the synthesis of a 2-arylhydrazono-3-ketiminobutyronitrile dye using p-chloroaniline as the starting amine.
Materials:
-
p-Chloroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
This compound (3-ACN)
-
Sodium Acetate
-
Ethanol
-
Distilled Water
-
Ice
Procedure:
Part A: Diazotization of p-Chloroaniline
-
In a 250 mL beaker, suspend 1.27 g (0.01 mol) of p-chloroaniline in a mixture of 3 mL of concentrated HCl and 10 mL of distilled water.
-
Cool the suspension to 0–5 °C in an ice-salt bath with continuous stirring. The mixture will form a fine, white slurry of the amine hydrochloride salt.
-
In a separate beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold distilled water.
-
Add the sodium nitrite solution dropwise to the cold amine suspension over 15-20 minutes. Ensure the temperature is maintained below 5 °C throughout the addition.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete formation of the diazonium salt. The resulting solution should be clear. Keep this solution cold for immediate use in the next step.
Part B: Azo Coupling Reaction
-
In a 400 mL beaker, dissolve 0.82 g (0.01 mol) of this compound in 50 mL of ethanol.
-
To this solution, add a solution of 2.7 g of sodium acetate in 10 mL of water to act as a buffer.
-
Cool the 3-ACN solution to 0–5 °C in an ice bath with vigorous stirring.
-
Slowly add the freshly prepared, cold diazonium salt solution (from Part A) to the 3-ACN solution. A brightly colored precipitate should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 60 minutes to ensure the coupling reaction goes to completion.
Isolation and Purification:
-
Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the solid product thoroughly with cold distilled water until the filtrate is neutral and colorless.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the purified azo dye.
-
Dry the purified product in a vacuum oven at 60 °C.
Expected Results:
The coupling of diazotized p-chloroaniline with this compound is expected to yield a yellow to orange solid. The exact color and yield will depend on the purity of the reagents and strict adherence to the reaction conditions.
| Compound | Starting Amine | Expected Color | Yield (%) | Melting Point (°C) |
| Dye 1 | p-Chloroaniline | Yellow-Orange | ~70-85 | Not Reported |
| Dye 2 | Aniline | Yellow | Not Reported | Not Reported |
| Dye 3 | p-Nitroaniline | Red-Orange | Not Reported | Not Reported |
PART II: Synthesis of Heterocyclic Dyes
The multifunctional nature of this compound makes it an excellent precursor for building a variety of heterocyclic scaffolds, many of which exhibit significant fluorescence and are valuable as dyes. Key examples include pyridone and coumarin derivatives.
Section 2.1: Pyridone Dyes
Pyridone-based dyes are known for their strong fluorescence and are used in a variety of applications, including as fluorescent probes and in materials science. 3-ACN can undergo self-condensation or react with other components in a Hantzsch-type synthesis to form the pyridone ring.[10][11]
Under thermal conditions, this compound can undergo self-condensation to form 5-cyano-4,6-dimethyl-2-pyridone. The reaction proceeds through an initial intermolecular Michael addition, followed by intramolecular cyclization and elimination of ammonia.[10]
This protocol is adapted from the procedure described by Kappe et al. for the self-condensation of this compound.[10]
Materials:
-
This compound (3-ACN)
-
Ethanol
-
Oil bath
Procedure:
-
Place 1.0 g of this compound into a dry reaction tube.
-
Heat the tube in an oil bath to 180 °C for 30 minutes. The solid will melt and darken.
-
After 30 minutes, remove the tube from the oil bath and allow it to cool to room temperature. The reaction mixture will solidify.
-
Add a small amount of hot ethanol to the solidified product and triturate to break up the solid.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from a large volume of ethanol to yield the purified 5-cyano-4,6-dimethyl-2-pyridone as needles.
Expected Results:
| Compound | Yield | Melting Point (°C) | Spectroscopic Data (IR, cm⁻¹) |
| 5-Cyano-4,6-dimethyl-2-pyridone | Quantitative | 299-301 (decomp.) | 3180-2400 (NH), 2220 (CN), 1660 (C=O) |
(Data sourced from Kappe et al.[10])
Section 2.2: Coumarin and Pyrano-Fused Dyes
This compound can also serve as a key building block in the synthesis of coumarin and pyran-based heterocyclic systems through condensation with phenolic compounds. For instance, its reaction with 4-hydroxycoumarin leads to a tricyclic benzopyrano[4,3-b]pyridine system.
The reaction of 3-ACN with a 4-hydroxy-substituted pyrone or coumarin involves an initial Michael-type addition of the enolic hydroxyl group to the β-carbon of 3-ACN. This is followed by an intramolecular cyclization where the amino group attacks the carbonyl of the pyrone/coumarin ring, and subsequent dehydration leads to the final fused heterocyclic system.[10]
This protocol is based on the reaction of this compound with 4-hydroxycoumarin.[10]
Materials:
-
4-Hydroxycoumarin
-
This compound (3-ACN)
-
High-temperature oil bath or heating mantle
Procedure:
-
Create an intimate mixture of 3.24 g (0.02 mol) of 4-hydroxycoumarin and 1.64 g (0.02 mol) of this compound in a reaction vessel.
-
Heat the mixture to 240 °C in an oil bath for 30 minutes.
-
Allow the dark reaction mixture to cool to room temperature.
-
Extract the product by boiling with a large volume of ethanol.
-
Filter the hot ethanol solution to remove any insoluble tars.
-
Allow the filtrate to cool, which will cause the product to crystallize.
-
Collect the crystals by vacuum filtration. Repeated recrystallizations from ethanol may be necessary to obtain the pure product.
Expected Results:
| Compound | Yield | Melting Point (°C) | Spectroscopic Data Highlights (¹H NMR) |
| 4-Amino-1-methyl-5H-[12]benzopyrano[4,3-b]pyridin-5-one | ~35% | 295-298 (decomp.) | δ 2.7 (s, 3H, CH₃), 6.15 (d, 1H, C-3 H), 7.0 (s, 2H, NH₂), 7.1-7.95 (m, 4H, Ar-H) |
(Data sourced from Kappe et al.[10])
Conclusion and Future Outlook
This compound has unequivocally demonstrated its value as a cornerstone intermediate in modern dye chemistry. Its capacity to participate in diverse and powerful chemical transformations provides access to a wide spectrum of colored and fluorescent compounds. The protocols and mechanistic discussions provided herein serve as a robust foundation for researchers aiming to explore the synthetic potential of this versatile molecule. Future research will undoubtedly uncover new reaction pathways and novel dye structures derived from this compound, further expanding its role in the development of advanced materials, chemosensors, and next-generation chromophores.
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The Versatile Virtuoso: 3-Aminocrotononitrile in Medicinal Chemistry and Drug Discovery
Foreword: Unveiling the Potential of a Humble Building Block
In the vast and ever-expanding universe of medicinal chemistry, the discovery and utilization of versatile molecular scaffolds are paramount to the successful development of novel therapeutics. Among the myriad of chemical entities, 3-aminocrotononitrile, a seemingly simple α,β-unsaturated nitrile, has emerged as a powerful and highly adaptable building block. Its inherent electronic properties and multiple reactive sites bestow upon it the remarkable ability to serve as a linchpin in the synthesis of a diverse array of heterocyclic compounds, many of which are privileged structures in drug discovery. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the applications of this compound, from fundamental synthetic protocols to its role in the creation of targeted therapies. We will delve into the causality behind experimental choices, ensuring that each protocol is not merely a set of instructions, but a self-validating system grounded in sound scientific principles.
Chapter 1: The Foundation - Synthesis of this compound
The accessibility of this compound is a key factor in its widespread use. The most common and industrially viable method for its synthesis is the base-catalyzed dimerization of acetonitrile, a reaction often referred to as a Thorpe-Ziegler reaction.[1][2]
Mechanism Spotlight: The Thorpe-Ziegler Reaction
The Thorpe-Ziegler reaction is a cornerstone of nitrile chemistry. In the context of this compound synthesis, it proceeds through the following key steps:
-
Deprotonation: A strong base, such as sodium amide, abstracts an α-proton from an acetonitrile molecule, generating a resonance-stabilized carbanion.[1]
-
Nucleophilic Attack: The newly formed carbanion acts as a nucleophile, attacking the electrophilic carbon of the nitrile group of a second acetonitrile molecule.
-
Cyclization and Tautomerization: This attack forms an intermediate which, after proton transfer and tautomerization, yields the more stable enamine tautomer, this compound.
Caption: Mechanism of this compound Synthesis.
Protocol: Laboratory-Scale Synthesis of this compound
This protocol is adapted from established procedures and offers a reliable method for the synthesis of this compound with high purity.[3][4][5]
Materials:
-
Acetonitrile (anhydrous)
-
Sodium amide (NaNH₂)
-
Liquid ammonia
-
Toluene (anhydrous)
-
Iron(III) nitrate (catalyst)
-
Water (deionized)
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Double-jacketed stirrer reactor
-
Dry ice/acetone condenser
-
Dropping funnel
-
Distillation apparatus
Procedure:
-
Preparation of Sodium Amide (in situ): In a double-jacketed stirrer flushed with dry nitrogen, add 250 mL of liquid ammonia. Under catalytic action of 0.2 g of iron(III) nitrate, add 13.8 g (0.6 mol) of sodium metal in small portions to produce sodium amide.
-
Reaction Setup: Maintain the temperature of the liquid ammonia at approximately -33°C.
-
Addition of Acetonitrile: Over a period of 25 minutes, add a solution of 49.3 g (1.2 mol) of acetonitrile in 200 mL of anhydrous toluene to the sodium amide suspension via a dropping funnel.
-
Reaction Progression: After the addition is complete, allow the ammonia to evaporate. The suspension will gradually warm to room temperature. Allow the reaction to stir for an additional hour at 20°C.
-
Hydrolysis: Carefully and slowly add 75 mL of water to the reaction mixture to hydrolyze the sodium salt of this compound.
-
Workup and Purification: After hydrolysis, separate the organic and aqueous layers. The crude product in the organic layer can be purified by vacuum distillation to yield this compound of high purity (>99.5%).[3][5]
| Parameter | Value | Reference |
| Yield | >90% | [3][5] |
| Purity | >99.5% | [3][5] |
Chapter 2: The Cornerstone of Heterocyclic Synthesis
The true power of this compound lies in its ability to act as a versatile precursor for a vast array of heterocyclic systems. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic nitrile group, allows it to participate in a variety of cyclocondensation and multicomponent reactions.[6][7][8]
Synthesis of Pyrimidines: A Gateway to Anticancer Agents
Pyrimidines are a class of nitrogen-containing heterocycles that are central to numerous biologically active molecules, including several anticancer drugs.[9][10][11] this compound serves as an excellent starting material for the synthesis of substituted pyrimidines.
Reaction Spotlight: Biginelli-Type Multicomponent Reaction
The Biginelli reaction is a classic multicomponent reaction that efficiently produces dihydropyrimidinones. While the classical Biginelli reaction utilizes a β-ketoester, urea, and an aldehyde, variations using cyano-activated methylene compounds like this compound are well-established for the synthesis of aminopyrimidines.[3][12][13][14]
Caption: Generalized Biginelli-Type Reaction Workflow.
Application in Drug Discovery: EGFR Inhibitors
Several pyrimidine derivatives synthesized from precursors like this compound have shown potent activity as Epidermal Growth Factor Receptor (EGFR) inhibitors.[3] EGFR is a receptor tyrosine kinase that, when dysregulated, can drive the growth of various cancers.[15][16] EGFR inhibitors block the ATP-binding site of the kinase, thereby preventing its activation and downstream signaling.[17]
| Compound Class | Target | Biological Activity (IC₅₀) | Reference |
| Pyrimidine-5-carbonitriles | EGFR | 8.29 nM (for compound 10b) | [3] |
| Pyrido[2,3-d]pyrimidines | Anticancer (various cell lines) | Potent activity reported | [10] |
Synthesis of Pyrazoles: Accessing Diverse Bioactivities
Pyrazoles are another important class of five-membered nitrogen-containing heterocycles with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[7][9][10][18] this compound can be readily converted to aminopyrazole derivatives.
Protocol: Synthesis of 3,5-Disubstituted-4-aminopyrazoles
This protocol outlines a general method for the synthesis of aminopyrazoles from this compound derivatives.
Materials:
-
Substituted this compound derivative
-
Hydrazine hydrate or substituted hydrazine
-
Ethanol or acetic acid (solvent)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted this compound derivative in a suitable solvent such as ethanol or acetic acid.
-
Addition of Hydrazine: Add an equimolar amount of hydrazine hydrate or a substituted hydrazine to the solution.
-
Reaction: Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the desired aminopyrazole derivative.
Caption: General Scheme for Aminopyrazole Synthesis.
Synthesis of Dihydropyridines: Targeting Calcium Channels
Dihydropyridines (DHPs) are a well-established class of L-type calcium channel blockers used in the treatment of hypertension and angina.[19][20] The structural features of this compound make it a suitable precursor for the synthesis of dihydropyridine and dihydropyrimidine analogues.[21][22][23]
Mechanism of Action: Calcium Channel Blockade
L-type calcium channels are voltage-gated ion channels crucial for muscle contraction. In vascular smooth muscle, the influx of calcium through these channels leads to vasoconstriction and an increase in blood pressure. Dihydropyridine-based drugs bind to these channels, stabilizing them in a closed state and thereby preventing calcium influx. This leads to vasodilation and a reduction in blood pressure.
Chapter 3: Expanding the Synthetic Horizon
The utility of this compound extends beyond the synthesis of pyrimidines and pyrazoles. Its reactive nature allows for its participation in a variety of other cyclization and multicomponent reactions to generate a diverse range of heterocyclic scaffolds.[24][25][26]
Examples of Other Heterocyclic Systems from this compound:
-
Pyridones: Through self-condensation or reaction with other activated methylene compounds.
-
Thiazoles: By reaction with α-haloketones followed by cyclization.
-
Triazoles: Via cycloaddition reactions with azides.[27]
Conclusion: A Versatile Tool for Future Drug Discovery
This compound has proven itself to be an invaluable and versatile building block in the medicinal chemist's toolbox. Its straightforward synthesis and rich reactivity provide access to a wide array of biologically relevant heterocyclic compounds. From potent anticancer agents targeting key signaling pathways to cardiovascular drugs modulating ion channels, the derivatives of this compound continue to make a significant impact on drug discovery. As our understanding of disease biology deepens, the creative application of such fundamental building blocks will undoubtedly lead to the development of the next generation of innovative medicines.
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Application Notes & Protocols: 3-Aminocrotononitrile as a Versatile Synthon for Novel Heterocyclic Scaffolds
Abstract
This technical guide provides an in-depth exploration of 3-aminocrotononitrile, a highly versatile and reactive C4 building block, for the synthesis of diverse and novel heterocyclic compounds. Moving beyond a simple recitation of procedures, this document elucidates the underlying chemical principles and mechanistic rationale that govern its reactivity. We present detailed, validated protocols for the synthesis of medicinally relevant pyridine, pyrimidine, and thiophene cores, aimed at researchers, medicinal chemists, and drug development professionals. The protocols are designed to be self-validating, offering insights into experimental choices, potential challenges, and optimization strategies.
Introduction: The Strategic Value of this compound
This compound (3-ACN), also known as diacetonitrile, is a bifunctional reagent of significant strategic importance in modern organic and medicinal chemistry.[1] Its structure, featuring a nucleophilic enamine moiety and an electrophilic nitrile group, allows it to participate in a wide array of chemical transformations, including cyclizations, condensations, and multicomponent reactions.[2][3] This inherent reactivity makes it an ideal starting material for constructing complex molecular architectures, particularly the nitrogen- and sulfur-containing heterocyclic systems that form the backbone of countless pharmaceutical agents, agrochemicals, and functional materials.[1][4][5]
This guide will focus on three cornerstone applications of 3-ACN in heterocyclic synthesis, providing both the practical "how" and the critical "why" for each methodology.
Physicochemical Properties & Handling
This compound is typically a yellowish solid that exists as a mixture of cis and trans isomers.[2] It is soluble in polar organic solvents like ethanol and diethyl ether but has limited solubility in water and nonpolar solvents.[2][6]
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Source(s) |
| CAS Number | 1118-61-2 | [7][8] |
| Molecular Formula | C₄H₆N₂ | [6] |
| Molecular Weight | 82.11 g/mol | [6] |
| Appearance | Yellowish flakes/crystals | [2] |
| Melting Point | 52-53 °C (trans), 79-83 °C (cis) | [2][6] |
| Hazard Statements | H302 (Harmful if swallowed), H311 (Toxic in contact with skin), H317 (May cause an allergic skin reaction) | |
| Precautionary Advice | P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water) | [7][8] |
Safety Imperative: this compound is classified as harmful and toxic.[7] Always handle this reagent in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][8] Avoid inhalation of dust and prevent skin contact.[7]
Synthesis of Polysubstituted Pyridines
The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous blockbuster drugs. 3-ACN serves as an excellent precursor for creating highly functionalized pyridine rings through condensation reactions.[9][10] The enamine nitrogen and the α-carbon act as a dinucleophilic system that can react with 1,3-dielectrophiles or participate in multicomponent reactions.
Mechanistic Rationale: Thorpe-Ziegler Type Cyclization
The synthesis of cyanopyridines from 3-ACN often follows a pathway analogous to the Thorpe-Ziegler reaction, an intramolecular condensation of nitriles.[11][12] The reaction typically begins with the base-catalyzed reaction of 3-ACN with an α,β-unsaturated nitrile (e.g., malononitrile derivatives). The initial Michael addition of the enamine to the unsaturated system is followed by an intramolecular cyclization where the amino group attacks one of the nitrile carbons. Subsequent tautomerization and elimination lead to the aromatic pyridine ring.
Protocol: Synthesis of 4-(4-methoxyphenyl)-6-methyl-2-amino-pyridine-3,5-dicarbonitrile
This protocol details a one-pot, three-component reaction for the synthesis of a highly functionalized pyridine derivative.
Causality Note: The use of a basic catalyst like piperidine is crucial. It facilitates both the initial Knoevenagel condensation between the aldehyde and malononitrile and the subsequent Michael addition and cyclization steps involving 3-ACN. Ethanol is selected as the solvent for its ability to dissolve the reactants and facilitate heat transfer during reflux.
Table 2: Reagents for Substituted Pyridine Synthesis
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) |
| This compound | 82.11 | 0.82 g | 10 |
| 4-Methoxybenzaldehyde | 136.15 | 1.36 g | 10 |
| Malononitrile | 66.06 | 0.66 g | 10 |
| Piperidine | 85.15 | 0.5 mL | ~5 |
| Ethanol | 46.07 | 25 mL | - |
Step-by-Step Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (0.82 g, 10 mmol), 4-methoxybenzaldehyde (1.36 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and ethanol (25 mL).
-
Stir the mixture at room temperature to achieve a suspension.
-
Add piperidine (0.5 mL) to the flask. The addition of the base catalyst is the key initiation step.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent.
-
After completion, allow the mixture to cool to room temperature. A solid precipitate will form.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 10 mL) to remove unreacted starting materials and impurities.
-
Dry the product under vacuum to yield the 4-(4-methoxyphenyl)-6-methyl-2-aminopyridine-3,5-dicarbonitrile as a solid.
-
Expected Outcome: A pale yellow to white solid. Typical yields range from 75-85%. Characterize the compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Synthesis of Functionalized Pyrimidines
Pyrimidines are another class of heterocycles of immense biological importance, forming the core of nucleobases and a wide range of therapeutic agents.[13][14] 3-ACN is an effective precursor for pyrimidines, acting as a vinamidinium synthon after condensation with an appropriate electrophile.[6]
Mechanistic Rationale: Cyclocondensation Pathway
The synthesis of pyrimidines often involves the cyclocondensation of 3-ACN with a reagent containing a C-N double or triple bond, such as an amidine or cyanamide, or with isocyanates/isothiocyanates.[15] The reaction leverages the nucleophilicity of both the amino group and the α-carbon of 3-ACN. The process typically involves an initial addition reaction followed by an intramolecular cyclization, which closes the six-membered ring.
Protocol: Synthesis of 1-Aryl-4-amino-6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile
This protocol describes the synthesis of a pyrimidine-2-thione derivative, a valuable intermediate for further functionalization.
Causality Note: The choice of a polar aprotic solvent like DMF facilitates the reaction by solvating the ionic intermediates. The base, triethylamine (Et₃N), deprotonates the thiourea intermediate, promoting the intramolecular cyclization which is the key ring-forming step.
Table 3: Reagents for Pyrimidine-2-thione Synthesis
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) |
| This compound | 82.11 | 0.82 g | 10 |
| Phenyl isothiocyanate | 135.19 | 1.20 mL | 10 |
| Triethylamine (Et₃N) | 101.19 | 1.40 mL | 10 |
| Dimethylformamide (DMF) | 73.09 | 20 mL | - |
Step-by-Step Procedure:
-
In a 50 mL flask, dissolve this compound (0.82 g, 10 mmol) in dry DMF (20 mL).
-
Add triethylamine (1.40 mL, 10 mmol) to the solution.
-
Add phenyl isothiocyanate (1.20 mL, 10 mmol) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed. This step forms the N-aryl-N'-(1-cyano-2-methylvinyl)thiourea intermediate.
-
After the addition is complete, heat the mixture to 80-90 °C for 3 hours. The heating drives the intramolecular cyclization to form the pyrimidine ring.
-
Monitor the reaction by TLC (5:5 hexane:ethyl acetate).
-
Upon completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water with stirring.
-
A solid product will precipitate. Collect the precipitate by vacuum filtration.
-
Wash the solid with water (3 x 20 mL) and then with a small amount of cold diethyl ether to remove residual DMF and impurities.
-
Dry the product in a vacuum oven to afford the desired pyrimidine-2-thione.
-
Expected Outcome: An off-white or pale yellow solid. Typical yields are in the 80-90% range.
Synthesis of 2-Aminothiophenes via the Gewald Reaction
The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes, which are key building blocks in pharmaceuticals, particularly for anti-inflammatory and anti-cancer agents.[16][17] The reaction classically involves a ketone or aldehyde, an active methylene nitrile, and elemental sulfur.[18][19] 3-ACN can be used as the active methylene nitrile component.
Mechanistic Rationale: A Multicomponent Condensation
The Gewald reaction mechanism begins with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile (here, 3-ACN can be seen as a pre-formed enamine equivalent of such a condensation product).[18] The key steps involve the addition of elemental sulfur to the α-carbanion of the Knoevenagel adduct, followed by an intramolecular cyclization where the sulfur attacks the nitrile carbon, and subsequent tautomerization to yield the stable 2-aminothiophene ring.
Protocol: Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate
This protocol provides a variation of the Gewald reaction using 3-ACN as the nitrile component and ethyl acetoacetate as the carbonyl component.
Causality Note: Morpholine is a commonly used base for the Gewald reaction; its moderate basicity is sufficient to catalyze the condensations without promoting excessive side reactions. The reaction is typically run at a slightly elevated temperature to ensure all reactants are in solution and to provide the activation energy for the cyclization step.
Table 4: Reagents for Gewald Reaction
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) |
| Ethyl acetoacetate | 130.14 | 1.30 g | 10 |
| This compound | 82.11 | 0.82 g | 10 |
| Sulfur (elemental) | 32.06 | 0.32 g | 10 (as S) |
| Morpholine | 87.12 | 1.0 mL | ~11 |
| Ethanol | 46.07 | 30 mL | - |
Step-by-Step Procedure:
-
In a 100 mL three-necked flask fitted with a stirrer, reflux condenser, and thermometer, combine ethyl acetoacetate (1.30 g, 10 mmol), this compound (0.82 g, 10 mmol), elemental sulfur (0.32 g, 10 mmol), and ethanol (30 mL).
-
Stir the resulting yellow suspension at room temperature.
-
Add morpholine (1.0 mL, ~11 mmol) dropwise to the mixture. An exothermic reaction will occur, and the temperature may rise. The base is critical for deprotonating the α-carbon of the acetoacetate.
-
After the addition is complete, gently heat the reaction mixture to 50-60 °C and stir for 1-2 hours. The mixture will become a clear solution before the product begins to precipitate.
-
Monitor the reaction via TLC (8:2 hexane:ethyl acetate).
-
Once the reaction is complete, cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Collect the crystalline product by vacuum filtration and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure ethyl 2-amino-4-methylthiophene-3-carboxylate.
-
Expected Outcome: A white to light-yellow crystalline solid. Yields typically exceed 70%.
Conclusion
This compound has proven to be an exceptionally valuable and cost-effective starting material for the synthesis of a broad spectrum of pharmacologically relevant heterocyclic compounds. The protocols detailed herein for the synthesis of pyridines, pyrimidines, and thiophenes demonstrate the practical application of its unique bifunctional reactivity. By understanding the mechanistic underpinnings of these transformations, researchers can better troubleshoot, optimize, and adapt these methods to generate novel molecular entities for drug discovery and materials science.
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- 8. This compound - Safety Data Sheet [chemicalbook.com]
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- 19. Gewald Reaction [organic-chemistry.org]
Application Note: A Multi-Platform Approach to the Comprehensive Characterization of 3-Aminocrotononitrile
Abstract
This document provides a detailed guide with experimental protocols for the analytical characterization of 3-Aminocrotononitrile (3-ACN), a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] Given its reactivity and potential for isomerism, robust and multi-faceted analytical methods are crucial for ensuring identity, purity, and quality. This guide outlines a suite of orthogonal techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), designed for researchers, quality control analysts, and drug development professionals. Each section explains the causality behind the methodology and provides step-by-step protocols for implementation.
Introduction and Physicochemical Profile
This compound (CAS: 1118-61-2), also known as diacetonitrile, is a key building block in organic synthesis.[1][3] Its structure features a nitrile, an amine, and a carbon-carbon double bond, bestowing upon it a unique reactivity profile. The molecule exists as a mixture of (Z) and (E) isomers (cis and trans), which have distinct physical properties, such as different melting points.[1][4] The primary route of synthesis is the dimerization of acetonitrile using a strong base.[1][5] Accurate characterization is paramount to control for isomeric ratios, identify potential impurities from the synthesis (e.g., acetamidine), and confirm the structural integrity of the final product.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₆N₂ | [4][6] |
| Molecular Weight | 82.10 g/mol | [3][7] |
| Appearance | Yellowish flakes or solid | [1][4] |
| Melting Point | (Z)-isomer (cis): 79-83°C; (E)-isomer (trans): 52-53°C | [1][4] |
| Boiling Point | 120°C at 4 mmHg | [4][8] |
| Solubility | Very soluble in water and ethanol | [3][4] |
| IUPAC Name | 3-aminobut-2-enenitrile | [7] |
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate precautions. It is harmful if swallowed and toxic in contact with skin.[3] It may also cause an allergic skin reaction.[3]
-
GHS Hazard Statements: H302 (Harmful if swallowed), H311 (Toxic in contact with skin), H317 (May cause an allergic skin reaction).[3]
-
Precautionary Measures: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][10] Avoid breathing dust.[9] In case of contact, wash skin thoroughly with soap and water.[8][9] Store in a cool (2-8°C), dry, and tightly sealed container under an inert atmosphere.[3][4][8]
Spectroscopic Characterization Protocols
Spectroscopic methods provide fundamental information about the molecular structure, functional groups, and molecular weight of 3-ACN.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy is the most powerful technique for unambiguous structural elucidation. ¹H NMR confirms the presence and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton. This is essential to differentiate 3-ACN from potential isomers and confirm the stereochemistry of the double bond.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to slow the exchange of amine protons, making them more clearly visible.
-
Cap the NMR tube and invert several times to ensure complete dissolution and homogeneity.
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Acquire a standard ¹H spectrum. Key parameters include a 30° pulse angle, a relaxation delay of at least 2 seconds, and 16-32 scans.
-
Acquire a standard proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectrum. Integrate the ¹H signals and reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm) or an internal standard like TMS.
Expected Spectral Data (Illustrative)
-
¹H NMR (DMSO-d₆):
-
~1.7-1.9 ppm (singlet, 3H, -CH₃)
-
~4.0-4.2 ppm (singlet, 1H, =CH)
-
~6.5-7.0 ppm (broad singlet, 2H, -NH₂)
-
-
¹³C NMR (DMSO-d₆):
-
~20 ppm (-CH₃)
-
~70 ppm (=CH)
-
~118 ppm (-C≡N)
-
~160 ppm (C-NH₂)
-
Note: Chemical shifts are approximate and can vary based on solvent, concentration, and the specific isomeric form.[11]
Mass Spectrometry (MS)
Causality: Mass spectrometry provides the exact molecular weight of the compound, serving as a critical confirmation of its elemental composition. The fragmentation pattern observed, particularly with Electron Ionization (EI), offers additional structural proof that is complementary to NMR and IR data.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of 3-ACN (~100 µg/mL) in a volatile solvent like ethyl acetate or methanol.
-
Instrument Setup (GC):
-
Column: Use a standard non-polar or mid-polarity column (e.g., 30 m x 0.25 mm, DB-5ms or equivalent).
-
Injection: Inject 1 µL of the sample solution in split mode (e.g., 50:1 split ratio).
-
Temperatures: Inlet at 250°C, transfer line at 280°C.
-
Oven Program: Hold at 50°C for 2 min, then ramp at 10°C/min to 250°C, hold for 5 min. (This is a starting point and must be optimized).
-
-
Instrument Setup (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
-
-
Data Analysis:
-
Identify the peak corresponding to 3-ACN in the total ion chromatogram (TIC).
-
Extract the mass spectrum for that peak.
-
Identify the molecular ion peak (M⁺) and major fragment ions. Compare the spectrum to a reference library if available. [12] Expected Mass Spectrum Data
-
-
Molecular Ion (M⁺): m/z = 82.10 (corresponding to the molecular weight of C₄H₆N₂). [7][12]* Major Fragments: Fragmentation may occur via loss of HCN, CH₃, or other small radicals. Analysis of these fragments helps to piece together the molecular structure.
Chromatographic Purity Assessment
Chromatographic techniques are essential for separating 3-ACN from impurities and for quantifying its purity, including the ratio of its geometric isomers.
High-Performance Liquid Chromatography (HPLC)
Causality: Reverse-phase HPLC is an ideal method for assessing the purity of polar compounds like 3-ACN. It can effectively separate the main component from non-polar impurities and, with proper method development, can resolve the (Z) and (E) isomers. UV detection is suitable due to the presence of the chromophoric C=C-C≡N system.
Proposed Protocol: Reverse-Phase HPLC with UV Detection
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Filter and degas both mobile phases prior to use.
-
-
Standard Preparation: Prepare a stock solution of 3-ACN reference standard at 1.0 mg/mL in a 50:50 mixture of water and acetonitrile. Prepare a series of working standards (e.g., 10, 50, 100, 250 µg/mL) by diluting the stock.
-
Sample Preparation: Prepare the sample to be tested at a concentration of ~100 µg/mL in the same diluent.
-
Instrument Setup and Run:
-
Inject 10 µL of each standard and sample.
-
Run the analysis according to the parameters in Table 2.
-
-
Data Analysis:
-
Generate a calibration curve from the peak areas of the standard solutions.
-
Determine the concentration of 3-ACN in the sample solution.
-
Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Table 2: Suggested Starting HPLC Parameters
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient: 5% B to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Wavelength | 240 nm |
| Injection Vol. | 10 µL |
This method serves as a starting point and requires validation for specific applications. [13]
Conclusion
The comprehensive characterization of this compound requires an orthogonal approach combining multiple analytical techniques. NMR provides definitive structural confirmation, IR offers rapid functional group identification, and Mass Spectrometry confirms molecular weight. Chromatographic methods like HPLC are indispensable for quantitative purity assessment and the separation of isomers. The protocols outlined in this application note provide a robust framework for researchers and analysts to ensure the quality and integrity of this compound, supporting its successful application in research and development.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Deep Dive into this compound (CAS 1118-61-2): Chemical Properties and Synthesis Insights.
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 1118-61-2).
- XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 1118-61-2 Name: this compound.
- PubChem. (n.d.). 3-Amino-2-butenenitrile.
- NIST. (n.d.). This compound. In NIST Chemistry WebBook, SRD 69.
- NIST. (n.d.). This compound IR Spectrum (Condensed Phase). In NIST Chemistry WebBook, SRD 69.
- NIST. (n.d.). This compound IR Spectrum. In NIST Chemistry WebBook, SRD 69.
- NIST. (n.d.). This compound Notes. In NIST Chemistry WebBook, SRD 69.
- Google Patents. (n.d.). CA2054821C - Process for the production of this compound.
- Google Patents. (n.d.). US5187297A - Process for the production of this compound.
- Google Patents. (n.d.). ES2073645T3 - PROCEDURE FOR THE PREPARATION OF 3-AMINO-CROTONONITRILE.
- Waters Corporation. (n.d.). Analysis of Amino Acid Content in Commercially Available Supplements Using an Updated HPLC Method.
- Giera, M., et al. (2015). Amino acid analysis using chromatography-mass spectrometry: An inter platform comparison study. Journal of Pharmaceutical and Biomedical Analysis.
- Attia, K. A. M., et al. (2016). Chromatographic Determination of Aminoacridine Hydrochloride, Lidocaine Hydrochloride and Lidocaine Toxic Impurity in Oral Gel. Scientia Pharmaceutica.
- U.S. Environmental Protection Agency. (1994). Method 8031: Acrylonitrile by Gas Chromatography.
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Application Note: Structural Elucidation of 3-Aminocrotononitrile using 1H and 13C NMR Spectroscopy
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. This application note provides a detailed guide and protocol for the ¹H and ¹³C NMR spectral analysis of 3-aminocrotononitrile (C₄H₆N₂), a key intermediate in the synthesis of various heterocyclic compounds like pyridines and pyrimidines[1]. The document outlines the causality behind experimental choices, provides step-by-step protocols for sample preparation and data acquisition, and offers an in-depth interpretation of the resulting spectra, including the differentiation of its geometric isomers.
Introduction: The Structural Challenge of this compound
This compound, also known as β-aminocrotononitrile, is a bifunctional molecule containing a nitrile group, an amino group, and a carbon-carbon double bond[2][3]. Its structure as an enamine makes it a versatile building block in organic synthesis[1]. The molecule exists as two distinct geometric isomers, (E) and (Z), due to the substitution pattern around the C=C double bond. It has been reported that the lower-melting point form (ca. 52-53°C) is typically a mixture of isomers, while the higher-melting point form (ca. 79-83°C) corresponds to the (Z)-isomer (often referred to as cis)[1][4].
Figure 1: Geometric Isomers of this compound
-
(Z)-3-Aminocrotononitrile (cis-isomer, methyl and nitrile groups on the same side)
-
(E)-3-Aminocrotononitrile (trans-isomer, methyl and nitrile groups on opposite sides)
Given the potential for isomerism and the presence of multiple functional groups, one-dimensional ¹H and ¹³C NMR spectroscopy serves as a rapid, non-destructive, and definitive method for structural verification, purity assessment, and isomeric ratio determination.
Foundational Principles: Predicting the NMR Landscape
The chemical environment of each nucleus dictates its resonance frequency (chemical shift). In this compound, the key influences are:
-
The Nitrile Group (-C≡N): The sp-hybridized carbon and the electronegative nitrogen create a significant anisotropic effect, deshielding adjacent protons and carbons. The nitrile carbon itself has a characteristic chemical shift in the 115-125 ppm range[5].
-
The Enamine System (H₂N-C=C-H): The nitrogen atom's lone pair can donate electron density into the π-system of the double bond. This resonance effect strongly influences the chemical shifts of the vinyl carbons and proton. The amino protons themselves are often broad in the ¹H NMR spectrum due to rapid chemical exchange and quadrupole broadening from the ¹⁴N nucleus[6][7].
-
Vinyl Protons (-C=C-H): Protons attached to sp² hybridized carbons typically resonate in the 4.5-6.0 ppm region[8][9]. Their exact shift is modulated by substituent effects.
-
Allylic Protons (H₃C-C=C): Protons on a carbon adjacent to a double bond are slightly deshielded and appear around 1.7-2.5 ppm[8].
Experimental Protocol
This protocol is designed to be a self-validating system, ensuring high-quality, reproducible data.
Part A: Sample Preparation
The choice of solvent is critical to avoid overlapping signals and ensure sample stability. Deuterated chloroform (CDCl₃) is often suitable due to its low cost and ability to dissolve many organic compounds. However, for compounds with prominent N-H protons, deuterated dimethyl sulfoxide (DMSO-d₆) is superior as it reduces the rate of proton exchange, often resulting in sharper N-H signals that can even show coupling.
Protocol:
-
Weighing: Accurately weigh 10-15 mg of the this compound sample directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Dissolution: Cap the NMR tube and gently vortex or invert it until the sample is fully dissolved. A brief sonication may be used if necessary. The solution should be clear and free of particulate matter.
-
Equilibration: Allow the sample to equilibrate to the spectrometer's probe temperature for at least 5 minutes before data acquisition.
Part B: NMR Data Acquisition Workflow
The following parameters are recommended for a standard 400 MHz spectrometer.
Workflow Diagram:
Caption: ¹H NMR spin system showing no observable proton-proton coupling.
Part B: ¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon environment. For this compound, four distinct signals are expected.
-
Methyl Carbon (-CH₃): This sp³ carbon will be the most upfield signal.
-
Vinyl Carbons (=C-): Two sp² carbons will be present. The carbon attached to the amino group (C-NH₂) will be significantly deshielded (downfield) compared to the carbon adjacent to the nitrile group (=CH-CN).
-
Nitrile Carbon (-C≡N): This sp-hybridized carbon has a highly characteristic chemical shift around 118 ppm. [10]Due to its long relaxation time and lack of attached protons, this signal is often of lower intensity.
Table 2: Predicted and Representative ¹³C NMR Data for this compound (100 MHz, DMSO-d₆)
| Carbon Assignment | Predicted δ (ppm) | Rationale for Chemical Shift |
| -C H₃ | 15 - 25 | Standard sp³ aliphatic carbon. |
| =C H-CN | 70 - 80 | sp² carbon, shielded by resonance from the amino group. |
| -C ≡N | 118 - 122 | Characteristic shift for a nitrile carbon. [5] |
| =C -NH₂ | 155 - 165 | sp² carbon strongly deshielded by the directly attached electronegative nitrogen. |
Conclusion
¹H and ¹³C NMR spectroscopy provides a powerful and definitive method for the structural analysis of this compound. The ¹H spectrum allows for the straightforward identification of all proton environments and can be used to determine the isomeric purity of a sample. The ¹³C spectrum confirms the presence of the four unique carbon atoms, including the characteristic nitrile and enamine carbons, providing a complete structural fingerprint. The protocols and data presented herein serve as a reliable guide for researchers in synthetic chemistry and drug development for the routine characterization of this important chemical intermediate.
References
- Abraham, R. J., & Reid, M. (n.d.). Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of the cyano group. Modgraph.
- Nitrile NMR. (n.d.). Chemistry LibreTexts.
- Hunt, I. (n.d.). Ch20: Spectroscopy Analysis : Nitriles. University of Calgary.
- Gurudata, & Stothers, J. B. (1967). Nuclear magnetic resonance studies. XI. Vinyl proton chemical shifts and coupling constants of some substituted styrenes. Canadian Journal of Chemistry, 45(7), 731–743.
- 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts.
- This compound. (n.d.). NIST WebBook.
- Vinylic Protons Definition. (n.d.). Fiveable.
- Spectroscopy Tutorial: Amines. (n.d.). University of Colorado Boulder.
- 3-Amino-2-butenenitrile. (n.d.). PubChem.
- 13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts.
- Clayden, J., Greeves, N., & Warren, S. (n.d.). Proton nuclear magnetic resonance. Oxford University Press.
- 24.10: Spectroscopy of Amines. (2024). Chemistry LibreTexts.
- Table of Characteristic Proton NMR Shifts. (n.d.).
- NMR Chemical Shift Values Table. (n.d.). Chemistry Steps.
- 23.5: Spectroscopic Properties of Amines. (2021). Chemistry LibreTexts.
- Video: NMR Spectroscopy Of Amines. (2025). JoVE.
- Bullock, E., & Gregory, B. (1965). β-AMINOCROTONONITRILE: I. GEOMETRICAL ISOMERISM AND SOME REACTIONS. Canadian Journal of Chemistry, 43(2), 332–336.
- 13C | acetonitrile-d3 | NMR Chemical Shifts. (n.d.). NMRS.io.
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Application Note: Structural Elucidation of 3-Aminocrotononitrile using Fourier-Transform Infrared (FT-IR) Spectroscopy
Abstract
3-Aminocrotononitrile (C₄H₆N₂) is a key intermediate in organic synthesis, notable for its unique electronic and structural properties arising from the conjugation between the amine, the carbon-carbon double bond (alkene), and the nitrile functional groups. This enaminonitrile structure presents a distinct vibrational profile. This application note provides a detailed guide for researchers and drug development professionals on the interpretation of the Fourier-Transform Infrared (FT-IR) spectrum of this compound. We will dissect the spectrum by correlating specific absorption bands to the molecular vibrations of its constituent functional groups, explaining the causal effects of conjugation and potential intermolecular interactions like hydrogen bonding. A validated protocol for sample preparation and spectral acquisition is also provided to ensure high-quality, reproducible results.
Introduction: The Vibrational Landscape of an Enaminonitrile
FT-IR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1] When a molecule absorbs infrared radiation, its bonds stretch, bend, and rotate at specific, quantized frequencies. These absorption frequencies are highly characteristic of the types of chemical bonds and functional groups present, making FT-IR an indispensable tool for structural elucidation and quality control.
This compound is a particularly interesting case for FT-IR analysis. Its structure features a primary amine (-NH₂), a nitrile (-C≡N), and an alkene (-C=C-) group, all linked in a conjugated system. This conjugation, a sequence of alternating double and single bonds, allows for delocalization of π-electrons across the molecule. This delocalization has a profound and predictable effect on bond strength and, consequently, on the observed vibrational frequencies. Specifically, it tends to lower the absorption frequencies of the C=C and C≡N bonds compared to their non-conjugated counterparts.[2][3] Furthermore, the primary amine group introduces the possibility of hydrogen bonding, which can broaden and shift the N-H stretching bands.[4]
Interpreting the FT-IR Spectrum of this compound
The FT-IR spectrum of this compound can be logically divided into several key regions, each corresponding to the vibrations of its primary functional groups. The analysis below is based on established group frequencies and data from the NIST Chemistry WebBook for this compound.[5][6]
N-H Vibrations (The Amine Region: 3500-3200 cm⁻¹)
The primary amine group (-NH₂) is readily identified by its characteristic stretching vibrations.
-
Asymmetric and Symmetric N-H Stretching: Primary amines exhibit two distinct bands in this region.[7][8]
-
The band at the higher frequency (~3450-3350 cm⁻¹) corresponds to the asymmetric stretch , where the two N-H bonds stretch out of phase with each other.
-
The band at the lower frequency (~3350-3250 cm⁻¹) represents the symmetric stretch , where the N-H bonds stretch in-phase.[8]
-
The presence of two distinct, moderately sharp peaks in this region is a definitive indicator of a primary amine.[4][9] These bands are generally less intense and sharper than the broad O-H bands of alcohols.[8]
-
C-H Vibrations (The Hydrocarbon Region: 3100-2850 cm⁻¹)
This region reveals the nature of the carbon-hydrogen bonds. This compound possesses both sp²-hybridized (vinylic) and sp³-hybridized (alkyl) carbons.
-
=C-H (sp²) Stretch: A weak to medium intensity band appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) is characteristic of C-H bonds on a carbon-carbon double bond.[10]
-
-C-H (sp³) Stretch: Stronger absorption bands appearing just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) are due to the asymmetric and symmetric stretching of the C-H bonds in the methyl (-CH₃) group.[11]
C≡N Vibration (The Nitrile Region: 2300-2200 cm⁻¹)
The nitrile functional group provides one of the most distinct and easily identifiable peaks in the infrared spectrum.
-
C≡N Stretch: This vibration gives rise to a sharp, strong absorption band. For saturated aliphatic nitriles, this peak typically appears between 2260-2240 cm⁻¹.[2] However, in this compound, the nitrile group is conjugated with the C=C double bond. This conjugation weakens the C≡N triple bond, lowering the energy required to stretch it.[2][12] Consequently, the C≡N stretching frequency is shifted to a lower wavenumber, typically appearing in the 2240-2220 cm⁻¹ range.[2] This shift is a key piece of evidence confirming the conjugated nature of the molecule.
C=C and N-H Vibrations (The Double Bond Region: 1700-1550 cm⁻¹)
This region is often complex but provides critical information about unsaturation and the amine group.
-
C=C Stretch: The stretching of the carbon-carbon double bond in conjugated systems typically gives a medium to strong absorption between 1680-1620 cm⁻¹.[11] Theoretical calculations on similar enamine structures predict a strong C=C stretching mode in this vicinity.[13]
-
N-H Bend (Scissoring): Primary amines also exhibit a characteristic N-H bending vibration (scissoring motion) that absorbs in the 1650-1580 cm⁻¹ range.[7] This band can sometimes overlap with the C=C stretching peak, potentially leading to a single, broadened absorption in this region.
The Fingerprint Region (< 1500 cm⁻¹)
This region contains a wealth of complex vibrations, including C-H bending, C-N stretching, and C-C stretching, that are unique to the molecule as a whole.
-
C-H Bending: The methyl group will show characteristic bending vibrations, typically around 1450 cm⁻¹ and 1375 cm⁻¹.[11]
-
C-N Stretching: The stretching of the C-N single bond is expected to appear in the 1335-1250 cm⁻¹ range, which is typical for conjugated amines.[7]
Summary of Key Vibrational Frequencies
The expected FT-IR absorption bands for this compound are summarized below for quick reference.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| ~3400 | Primary Amine (-NH₂) | Asymmetric N-H Stretch | Medium, Sharp |
| ~3300 | Primary Amine (-NH₂) | Symmetric N-H Stretch | Medium, Sharp |
| ~3050 | Vinylic C-H (=C-H) | C-H Stretch | Weak to Medium |
| 2960-2850 | Alkyl C-H (-CH₃) | C-H Stretch | Medium to Strong |
| ~2230 | Conjugated Nitrile (-C≡N) | C≡N Stretch | Strong, Sharp |
| ~1640 | Alkene (-C=C-) | C=C Stretch | Medium to Strong |
| ~1610 | Primary Amine (-NH₂) | N-H Bend (Scissoring) | Medium, Variable |
| ~1450, ~1375 | Alkyl C-H (-CH₃) | C-H Bend | Medium |
| ~1300 | Amine (C-N) | C-N Stretch | Medium |
Visualizing Molecular Structure and Key Vibrations
The following diagram illustrates the molecular structure of this compound and highlights the key functional groups responsible for its characteristic FT-IR spectrum.
Caption: Molecular structure of this compound with key functional groups and their characteristic FT-IR absorption regions highlighted.
Protocol: Acquiring a High-Quality FT-IR Spectrum
This protocol outlines the steps for analyzing a solid sample of this compound using an Attenuated Total Reflectance (ATR) FT-IR spectrometer, a common and convenient method for solid and liquid samples.
Materials and Equipment
-
FT-IR Spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal)
-
This compound sample (solid)
-
Spatula
-
Isopropyl alcohol or acetone for cleaning
-
Lint-free wipes (e.g., Kimwipes)
Experimental Workflow Diagram
Caption: Standard Operating Procedure for acquiring an FT-IR spectrum of a solid sample using an ATR accessory.
Step-by-Step Methodology
-
ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal. Moisten a lint-free wipe with isopropyl alcohol and gently wipe the crystal surface. Repeat with a dry wipe to ensure the crystal is completely clean and dry.
-
Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient environment (e.g., atmospheric H₂O and CO₂) and the instrument's response, which will be subtracted from the sample spectrum.
-
Typical Parameters: 16-32 scans, 4 cm⁻¹ resolution, 4000-400 cm⁻¹ range.
-
-
Background Verification (Self-Validation): The resulting background spectrum should be a flat line close to 100% transmittance, with no significant interference peaks other than those expected from atmospheric CO₂ and water vapor. If significant contaminant peaks are present, repeat the cleaning and background collection steps.
-
Sample Application: Place a small amount (a few milligrams is sufficient) of the this compound powder onto the center of the ATR crystal using a clean spatula.
-
Pressure Application: Lower the ATR press and apply consistent pressure to ensure intimate contact between the solid sample and the crystal surface. Good contact is crucial for achieving a strong, high-quality spectrum.
-
Sample Spectrum Acquisition: Collect the sample spectrum using the same parameters as the background scan. The software will automatically ratio the sample scan against the stored background scan to produce the final absorbance or transmittance spectrum.
-
Post-Measurement Cleaning: After the measurement is complete, raise the press, remove the bulk of the sample, and clean the crystal surface thoroughly as described in Step 1.
-
Data Processing and Analysis: Use the spectrometer software to label the significant peaks and compare their positions with the expected values outlined in Section 4.0.
Conclusion
FT-IR spectroscopy provides an unambiguous "fingerprint" for this compound. By systematically analyzing the key regions of the spectrum, one can confidently confirm the presence of the primary amine, the conjugated nitrile, the alkene, and the alkyl functionalities. The characteristic shifts in the C≡N and C=C stretching frequencies provide direct evidence of the molecule's conjugated electronic system. The protocol described herein ensures that researchers can reliably obtain high-quality spectra for structural verification, purity assessment, and reaction monitoring in their drug development and chemical synthesis workflows.
References
- BenchChem. (2025). Comparative FT-IR Analysis of Nitrile Stretching in Aromatic Heterocycles.
- Michigan State University Department of Chemistry. Infrared Spectrometry.
- University of Calgary. IR Spectroscopy Tutorial: Amines.
- B. Smith. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.
- Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table.
- The features of IR spectrum. (n.d.).
- NIST. This compound. NIST Chemistry WebBook.
- Zhang, Y. et al. (2019). Differentiation between Enamines and Tautomerizable Imines Oxidation Reaction Mechanism using Electron-Vibration-Vibration Two Dimensional Infrared Spectroscopy. NIH.
- Using Nitrile-Derivatized Amino Acids as Infrared Probes of Local Environment. (2025). ResearchGate.
- OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry.
- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
- Illinois State University Department of Chemistry. (2015). Infrared Spectroscopy.
- Coblentz Society, Inc. This compound IR Spectrum. NIST.
- Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands.
- S. Bagchi et al. (2016). Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. The Journal of Physical Chemistry B.
- Specac Ltd. Interpreting Infrared Spectra.
- Problems in Chemistry. (2023). N-H Stretching and Bending Vibrations. YouTube.
- C. Schaller. (2018). 14.2b The Effect of Conjugation on the Carbonyl Stretching Frequency. Organic Chemistry.
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- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. m.youtube.com [m.youtube.com]
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- 5. This compound [webbook.nist.gov]
- 6. This compound [webbook.nist.gov]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Differentiation between Enamines and Tautomerizable Imines Oxidation Reaction Mechanism using Electron-Vibration-Vibration Two Dimensional Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Side reactions in 3-Aminocrotononitrile synthesis (e.g., acetamidine formation)
Welcome to the technical support center for the synthesis of 3-aminocrotononitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this important synthesis. As a versatile intermediate in the production of pharmaceuticals, pesticides, and dyes, mastering its synthesis is crucial.[1][2][3] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounding our recommendations in established chemical principles and field-proven experience.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the dimerization of acetonitrile to form this compound.
Question: My reaction yield is significantly lower than expected. What are the primary causes?
Answer: Low yields in this synthesis, which is a variation of the Thorpe-Ziegler reaction, typically stem from three main areas: inefficient deprotonation, competing side reactions, or suboptimal reaction conditions.[4][5]
-
Ineffective Deprotonation: The first step is the deprotonation of acetonitrile at the α-carbon to form a reactive carbanion.[1][6] If your base is weak, impure, or added incorrectly, this equilibrium will not favor the carbanion, stalling the reaction.
-
Moisture: Strong bases like sodium amide (NaNH₂) or lithium diethylamide (LDA) react violently with water. Ensure your acetonitrile, solvent, and glassware are scrupulously dry.
-
Base Quality: Use freshly prepared or properly stored strong bases. Sodium amide can degrade over time.
-
-
Dominance of Side Reactions: The primary competing reaction is the nucleophilic attack of the amide base on the nitrile carbon, leading to the formation of acetamidine.[1][2][6] This pathway becomes dominant at higher temperatures.
-
Suboptimal Temperature Control: Temperature is a critical parameter. The initial deprotonation is often carried out at very low temperatures (e.g., -32°C to -77°C in liquid ammonia) to favor the kinetic product (carbanion) over the thermodynamic product (acetamidine).[1] Allowing the temperature to rise prematurely can drastically increase the rate of side reactions.
Question: I've identified a significant amount of acetamidine in my final product. How can I prevent its formation?
Answer: Acetamidine formation is the most common and problematic side reaction.[1][6] It arises from the base (e.g., amide ion) acting as a nucleophile attacking the electrophilic nitrile carbon, instead of acting as a base to abstract an alpha-proton.
Here is the mechanistic divergence:
Caption: Competing reaction pathways in this compound synthesis.
To suppress acetamidine formation, consider the following strategies:
-
Temperature Control: As mentioned, maintaining a very low temperature during the initial deprotonation step is critical. A process using sodium amide in liquid ammonia at temperatures between -32°C and -77°C has been shown to be effective.[1]
-
Use of Sterically Hindered Bases: Bases with significant steric bulk are less likely to attack the sterically inaccessible nitrile carbon and will preferentially abstract the more accessible alpha-proton. While more expensive, bases like sodium bis(trimethylsilyl)amide or lithium diethylamide can significantly improve the yield of the desired product by minimizing acetamidine formation.[1][2]
-
Order of Addition: Adding the acetonitrile solution dropwise to the base solution at low temperature ensures that the base is always in excess, promoting rapid deprotonation of each incoming acetonitrile molecule before it can be attacked by another carbanion.
Question: My reaction seems to have stalled, and I'm recovering mostly starting material. What went wrong?
Answer: Reaction failure is almost always linked to the initial deprotonation step. Here’s a workflow to diagnose the issue:
Caption: Troubleshooting workflow for a stalled reaction.
Frequently Asked Questions (FAQs)
Question: What is the fundamental mechanism for the synthesis of this compound from acetonitrile?
Answer: The synthesis is an intermolecular self-condensation of an aliphatic nitrile, known as the Thorpe reaction (or Thorpe-Ziegler reaction for the intramolecular version).[4][5][7] The mechanism proceeds in these key steps:
-
Deprotonation: A strong base abstracts an acidic α-proton from an acetonitrile molecule to form a resonance-stabilized carbanion.
-
Nucleophilic Addition: This carbanion then acts as a nucleophile, attacking the electrophilic carbon of the nitrile group on a second acetonitrile molecule. This forms an imine anion intermediate.
-
Tautomerization: The intermediate undergoes tautomerization to yield the more stable, conjugated β-enaminonitrile, which is this compound.[7]
Question: Why are strong, often sterically hindered, bases required?
Answer: A strong base is necessary because the α-protons of acetonitrile are not highly acidic (pKa ≈ 31). A base with a significantly higher pKa is needed to effectively deprotonate it and drive the reaction forward.
Sterically hindered bases like sodium bis(trimethylsilyl)amide are often preferred over simpler bases like sodium amide for two reasons[1][2]:
-
Selectivity: Their bulkiness disfavors the nucleophilic attack on the nitrile carbon, thus minimizing the formation of the acetamidine byproduct.[1][2]
-
Solubility: Many sterically hindered bases have better solubility in organic solvents compared to inorganic amides.
The table below compares common bases used in this synthesis.
| Base | Typical Yield of 3-ACN | Key Advantages | Key Disadvantages |
| Sodium Amide (NaNH₂) in NH₃ | >90%[1] | Economical, high yield under optimized conditions. | Requires handling of liquid ammonia, potential for acetamidine. |
| Lithium Diethylamide (LDA) | ~86%[1][2] | High selectivity, good solubility. | Must be prepared in situ at low temperatures. |
| Sodium Bis(trimethylsilyl)amide | ~90%[1][2] | Excellent selectivity, commercially available. | Higher cost, generates silylated byproducts. |
Question: What is a reliable, scalable protocol for this synthesis?
Answer: A well-documented and scalable process involves the use of sodium amide in liquid ammonia, followed by workup in an inert solvent like toluene.[1] This method is both economical and high-yielding.
Protocol: Synthesis using Sodium Amide in Liquid Ammonia
Safety Note: This procedure involves liquid ammonia and sodium metal and must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Preparation of Sodium Amide
-
Assemble a double-jacketed reactor flushed with dry nitrogen.
-
Add 250 mL of liquid ammonia to the reactor, followed by a catalytic amount of iron(III) nitrate (approx. 0.2 g).
-
Slowly add 13.8 g (0.6 mol) of sodium metal in small pieces. The disappearance of the blue color indicates the formation of sodium amide.
Step 2: Dimerization Reaction
-
Maintain the temperature of the liquid ammonia at approximately -33°C.
-
Prepare a solution of 49.3 g (1.2 mol) of dry acetonitrile in 200 mL of dry toluene.
-
Add the acetonitrile/toluene solution dropwise to the sodium amide suspension over about 25-30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature. This will cause the ammonia to evaporate, which should be collected or vented safely.
Step 3: Hydrolysis and Extraction
-
Once at room temperature, carefully hydrolyze the resulting salt by slowly adding a solution of 14.5 g of acetic acid in 50 mL of water.
-
Separate the organic phase. Extract the aqueous phase twice with 50 mL portions of an appropriate solvent like ether or toluene.
-
Combine all organic phases.
Step 4: Purification
-
Remove the solvent from the combined organic phases using a rotary evaporator.
-
The crude residue can be purified by vacuum distillation. This compound typically distills at 134-140°C under a vacuum of 20 mbar, yielding a product with >99% purity.[1]
References
- ZUMOBERHAUS, L., QUITTMANN, W., & RUPPEN, P. (1993). Process for the production of this compound. U.S. Patent No. 5,187,297. Washington, DC: U.S.
- Lonza AG. (2001). Process for the production of this compound.
- Lonza AG. (1995). PROCEDURE FOR THE PREPARATION OF 3-AMINO-CROTONONITRILE.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of this compound in Materials Science and Organic Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Deep Dive into this compound (CAS 1118-61-2): Chemical Properties and Synthesis Insights.
- Wikipedia. (n.d.). Thorpe reaction.
- Chem-Station Int. Ed. (2014, March 2). Thorpe-Ziegler Reaction.
- Lonza AG. (1992). Process for the preparation of 3-aminocrotonitrile.
Sources
- 1. US5187297A - Process for the production of this compound - Google Patents [patents.google.com]
- 2. CA2054821C - Process for the production of this compound - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 5. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. EP0484855A2 - Process for the preparation of 3-aminocrotonitrile - Google Patents [patents.google.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Troubleshooting Low Yield in 3-Aminocrotononitrile Synthesis
Welcome to the comprehensive technical support guide for optimizing the synthesis of 3-aminocrotononitrile. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with reaction yield. Here, we will delve into the critical parameters of the acetonitrile dimerization reaction, providing in-depth, field-proven insights to help you diagnose and resolve common issues. Our approach is grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and repeatable success in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yield in this compound synthesis?
A1: The most prevalent issue leading to diminished yields is the competitive formation of the undesired side-product, acetamidine. This occurs when the strong base used in the reaction attacks the nitrile group of acetonitrile instead of abstracting a proton from the alpha-carbon to form the necessary carbanion intermediate.[1][2] The choice of base and reaction temperature are critical factors in mitigating this side reaction.
Q2: Can the purity of my acetonitrile starting material affect the reaction outcome?
A2: Absolutely. The presence of water or other protic impurities in your acetonitrile can quench the strong base, reducing its effective concentration and consequently lowering the yield of the desired product. It is imperative to use anhydrous acetonitrile and to perform the reaction under an inert atmosphere (e.g., dry nitrogen or argon) to prevent the ingress of atmospheric moisture.
Q3: Is there an optimal temperature range for this reaction?
A3: Yes, the temperature profile is crucial and depends on the specific base and solvent system employed. For the widely used sodium amide in liquid ammonia method, the deprotonation of acetonitrile is optimally carried out at the temperature of liquid ammonia, typically between -32°C and -77°C.[1] Following deprotonation, the subsequent salt formation and dimerization are generally conducted at a slightly higher temperature, in the range of -5°C to +35°C.[1] Adherence to these temperature windows is vital for maximizing yield.
Q4: How critical is the stoichiometry of the reactants?
A4: The molar ratio of acetonitrile to the base is a key parameter. For the dimerization using sodium amide, a molar ratio of 2 moles of acetonitrile to 1 mole of sodium amide is recommended to achieve high yields.[3] An excess of the base does not necessarily improve the yield and can lead to the formation of more side products.
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, question-and-answer-based approach to specific experimental observations and challenges.
Observation: The reaction mixture turns dark brown or black, and the yield is significantly low.
Q: What could be causing this discoloration and poor yield?
A: A dark coloration often indicates decomposition or polymerization side reactions. This can be triggered by several factors:
-
Excessively High Temperatures: Running the reaction, particularly the dimerization step, at temperatures above the recommended range can promote undesired polymerization pathways.
-
Presence of Oxygen: Inadequate inert atmosphere techniques can allow oxygen to initiate radical side reactions, leading to complex, colored byproducts.
-
Impure Base: The quality of the strong base is paramount. Old or improperly stored sodium amide may contain impurities that catalyze decomposition.
Corrective Actions:
-
Strict Temperature Control: Ensure your reaction vessel is equipped with a reliable cooling system and a calibrated thermometer. Maintain the temperature within the optimal range for each step of the reaction.
-
Rigorous Inert Atmosphere: Purge your reaction apparatus thoroughly with a dry, inert gas before adding reagents. Maintain a positive pressure of the inert gas throughout the experiment.
-
Use High-Purity Base: Whenever possible, use freshly opened or properly stored high-purity sodium amide or other strong bases.
Observation: The isolated product is a mixture of this compound and a significant amount of a higher boiling point impurity.
Q: I am seeing a major impurity during purification. What is it likely to be, and how can I avoid its formation?
A: The higher boiling point impurity is very likely acetamidine, the primary side product of this reaction.[1][2] Its formation is favored under certain conditions:
-
Non-Sterically Hindered Bases: Bases like sodium amide can more easily attack the electrophilic carbon of the nitrile group.
-
Elevated Reaction Temperatures: Higher temperatures can provide the activation energy needed for the nucleophilic attack on the nitrile.
Preventative Measures:
-
Choice of Base: While more expensive, sterically hindered bases such as sodium-bis(trimethylsilyl)amide or lithium diethylamide can significantly suppress the formation of acetamidine by preferentially deprotonating the alpha-carbon.[1][3]
-
Optimized Temperature: As previously mentioned, maintaining the recommended low temperature during the initial deprotonation step is crucial for favoring the desired reaction pathway.
Observation: The reaction seems sluggish, and a significant amount of acetonitrile remains unreacted.
Q: What are the potential reasons for an incomplete reaction?
A: An incomplete reaction, evidenced by the recovery of a large amount of starting material, typically points to an issue with the base or the reaction setup:
-
Insufficient Base: This could be due to an error in calculation or, more commonly, the deactivation of the base by moisture or other protic impurities in the solvent or starting material.
-
Poor Mixing: In a heterogeneous reaction mixture, inefficient stirring can lead to localized depletion of the base and prevent the reaction from going to completion.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry your solvent and acetonitrile thoroughly before use. Consider using molecular sieves or distilling from a suitable drying agent.
-
Verify Base Activity: If possible, titrate your base to determine its actual concentration before use.
-
Improve Agitation: Use an appropriately sized stir bar or an overhead stirrer to ensure efficient mixing of the reaction components.
Optimized Reaction Protocol: A Step-by-Step Guide
This protocol is based on the high-yield synthesis of this compound using sodium amide in liquid ammonia.
Materials:
-
Anhydrous Acetonitrile
-
Sodium metal
-
Liquid Ammonia
-
Anhydrous Toluene (or another suitable inert solvent)
-
Iron(III) nitrate (catalyst for sodium amide formation)
-
Dry Ice/Acetone or Cryocooler for cooling
Procedure:
-
Apparatus Setup: Assemble a multi-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet for dry nitrogen, a dropping funnel, and a cold finger condenser filled with dry ice/acetone.
-
Sodium Amide Formation (in situ): Under a positive pressure of dry nitrogen, condense liquid ammonia into the reaction flask. Add a catalytic amount of iron(III) nitrate. Cautiously add sodium metal in small pieces until the characteristic blue color persists, then add the remaining sodium for the reaction. The disappearance of the blue color and the formation of a gray precipitate indicate the formation of sodium amide.
-
Acetonitrile Addition: Cool the reaction mixture to between -33°C and -75°C.[1][3] Slowly add a solution of anhydrous acetonitrile in anhydrous toluene from the dropping funnel over a period of 25-30 minutes.
-
Dimerization: After the addition is complete, allow the reaction mixture to warm to between -5°C and +35°C and stir for 1-2 hours.[1] The ammonia can be allowed to evaporate and can be collected for recycling.
-
Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at a low temperature. Separate the organic layer.
-
Extraction: Extract the aqueous layer with toluene or another suitable organic solvent.
-
Purification: Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation to yield pure this compound.[1]
Visualizing the Reaction: Pathways and Pitfalls
The following diagram illustrates the desired reaction pathway for the synthesis of this compound and the major side reaction leading to the formation of acetamidine.
Sources
Technical Support Center: Troubleshooting Catalyst Poisoning in Reactions Involving 3-Aminocrotononitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-aminocrotononitrile. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of catalyst poisoning. As a pivotal intermediate in synthesizing pharmaceuticals and other high-value chemicals, ensuring the efficiency of catalytic reactions involving this compound is paramount.[1][2][3] This document is structured to provide not just procedural steps but also the underlying scientific principles to empower you to diagnose, resolve, and prevent catalyst deactivation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding catalyst performance in reactions involving this compound, particularly catalytic hydrogenation.
Q1: What are the most common signs of catalyst poisoning in my reaction?
A: The primary indicators of catalyst poisoning are a noticeable decline in reaction performance. These signs can manifest as:
-
Decreased Reaction Rate: The time required to reach a target conversion level increases significantly.
-
Lower Final Conversion/Yield: The reaction stalls before all the starting material is consumed, even with extended reaction times.
-
Changes in Selectivity: You may observe an increase in the formation of undesired by-products. For instance, in the hydrogenation of the nitrile group, an increase in secondary or tertiary amines at the expense of the desired primary amine is a classic sign of altered catalytic pathways.[4]
-
Requirement for Harsher Conditions: The need to increase temperature or pressure to achieve the same performance as previous runs suggests a loss of active sites.
Q2: What catalysts are used for reactions with this compound, and which are most susceptible to poisoning?
A: The most common catalytically driven reaction for this compound is the hydrogenation of its nitrile group to form various amines. The catalysts typically employed are heterogeneous transition metal catalysts:
-
Palladium (Pd)-based catalysts (e.g., Pd/C, Pd/Al2O3): Widely used and highly active, but very susceptible to poisoning by sulfur compounds, excess cyanide/nitrile, and halides.[5][6][7]
-
Raney Nickel (Raney® Ni): A cost-effective and active catalyst, but it is notoriously sensitive to sulfur and carbon monoxide. It has also shown rapid deactivation in some nitrile hydrogenations, particularly in the absence of a base like sodium hydroxide.[6][8]
-
Platinum (Pt)-based catalysts (e.g., PtO2, Pt/C): Generally more robust and less susceptible to poisoning than palladium, but can still be deactivated.[6]
-
Cobalt (Co)-based catalysts (e.g., Raney® Co): Often show good selectivity for primary amines and can exhibit better longevity than nickel catalysts in certain nitrile hydrogenations.[4][8]
Palladium and Nickel catalysts are generally the most sensitive to the common poisons encountered in organic synthesis.
Q3: Can the this compound reactant or the amine product poison the catalyst?
A: Yes, this is a crucial point. Both the nitrile and amine functional groups can act as catalyst poisons by strongly adsorbing to the active metal surface.[5]
-
Nitrile Group: The lone pair of electrons on the nitrogen atom can coordinate strongly to the metal active sites, potentially blocking them from activating hydrogen.
-
Amine Product: The resulting amine products can also compete for active sites. This is particularly relevant in nitrile hydrogenation, where the intermediate imine and final amine products can lead to the formation of secondary and tertiary amines, which can further interact with and foul the catalyst surface.[4]
Q4: What are the most common external impurities that act as catalyst poisons?
A: Contaminants present in your reagents, solvents, or even leached from equipment can severely poison your catalyst. Key culprits include:
-
Sulfur Compounds: Often found in starting materials or solvents, sulfur is a notorious poison for Group 10 metal catalysts (Ni, Pd, Pt).[6][9][10]
-
Halides: Chloride, bromide, or iodide ions can irreversibly bind to catalyst surfaces.[5]
-
Heavy Metals: Trace amounts of lead, mercury, or arsenic can deactivate catalysts by forming stable alloys or complexes with the active sites.[9]
-
Carbon Monoxide (CO): Can be present in low-quality hydrogen gas and binds very strongly to metal surfaces, blocking active sites.[5][9]
-
Water: While often a solvent or by-product, excess water can deactivate certain catalysts through oxidation or by altering the catalyst support structure, especially at high temperatures.[5][11]
Q5: Is catalyst deactivation always due to poisoning?
A: No. While poisoning is a common cause, it's essential to distinguish it from other deactivation mechanisms.[12]
-
Poisoning: Chemical deactivation where a substance binds to active sites.[12]
-
Fouling (Coking): Physical blockage of active sites and pores by carbonaceous deposits or polymers formed from side reactions.[10][11]
-
Thermal Degradation (Sintering): At high temperatures, small metal particles on the catalyst support can agglomerate into larger ones, reducing the active surface area.[10][12]
-
Leaching: The active metal can dissolve into the reaction medium, especially under acidic or basic conditions.
Section 2: In-Depth Troubleshooting Guide
Use this guide when you observe the symptoms of catalyst deactivation described in the FAQs.
Issue 1: Sudden and Complete Loss of Activity
-
Symptoms: A reaction that previously worked well suddenly fails to proceed, or activity dies within the first few minutes.
-
Probable Cause: This points to acute poisoning by a potent, high-concentration contaminant. The most likely source is a new batch of reagent, solvent, or hydrogen gas.
-
Diagnostic Workflow:
Caption: Troubleshooting workflow for acute catalyst poisoning.
-
Corrective Actions:
-
Isolate the Source: Test each component (substrate, solvent, gas) with a fresh catalyst on a small scale to identify the contaminated source.
-
Purify Feedstocks: If a reagent is suspect, consider purification. For example, pass solvents through a column of activated alumina to remove water and polar impurities. Distillation can remove non-volatile poisons.
-
Implement Guard Beds: For continuous flow systems or high-value reactions, using a small, sacrificial pre-column (guard bed) of catalyst can trap poisons before they reach the main reactor.[9]
-
Issue 2: Gradual Decline in Performance Over Multiple Cycles
-
Symptoms: You notice that each subsequent reuse of the catalyst results in a slightly longer reaction time or a lower yield.
-
Probable Cause: This suggests a slow, cumulative process. The two most likely causes are fouling (coking) from by-product deposition or chronic poisoning from low-level impurities in the feed.
-
Diagnostic Workflow:
Caption: Diagnostic workflow for gradual catalyst deactivation.
-
Corrective Actions:
-
Optimize Reaction Conditions: To combat coking, try lowering the reaction temperature or pressure. Changing the solvent can also alter reaction pathways and minimize the formation of polymerizable by-products.
-
Implement a Regeneration Protocol: If the cause is reversible poisoning or coking, a regeneration step can restore activity. See Section 3 for protocols.
-
Improve Feed Purity: Even if contaminants are at ppm levels, they can accumulate over time. Re-evaluate the purity of all inputs.
-
Section 3: Standard Operating Protocols (SOPs)
These protocols provide a starting point for diagnosing and treating a deactivated catalyst. Always perform these procedures in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
SOP 1: Diagnostic Test for Catalyst Deactivation
-
Objective: To quantitatively compare the performance of a spent catalyst with a fresh catalyst under identical conditions.
-
Procedure:
-
Set up two identical small-scale reactions (e.g., 50 mL pressure vessels).
-
In Reactor 1, add the standard amount of fresh catalyst.
-
In Reactor 2, add the same mass of spent catalyst (after recovering it from a previous reaction by filtration, washing with a clean solvent like ethanol, and drying under vacuum).
-
Add identical amounts of this compound, solvent, and any other reagents to both reactors.
-
Run both reactions under the exact same conditions (temperature, pressure, stirring speed, time).
-
Monitor the reaction progress by taking samples at regular intervals (e.g., every 30 minutes) and analyzing them by GC or HPLC.
-
-
Interpretation:
-
Identical Performance: Your catalyst is likely robust, and the issue may lie elsewhere (e.g., inconsistent reaction setup).
-
Spent Catalyst is Slower/Stalls: Confirms deactivation. The degree of performance loss gives you a baseline for evaluating regeneration success.
-
SOP 2: General Catalyst Regeneration Protocols
A. Thermal Regeneration (for Coking/Fouling)
-
Caution: This method is only suitable for catalysts on thermally stable supports (e.g., alumina, silica, carbon). High temperatures can cause sintering.[13]
-
Place the dried, spent catalyst in a tube furnace.
-
Slowly ramp the temperature (e.g., 2-5 °C/min) to 300-500 °C under a flow of inert gas (N₂ or Ar).
-
Once at temperature, switch the gas to a dilute air stream (e.g., 2-5% O₂ in N₂) to gently burn off the carbon deposits. This step can be highly exothermic; careful temperature control is critical.
-
Hold for 2-4 hours or until CO₂ evolution ceases.
-
Switch back to an inert gas flow and cool down.
-
If the catalyst was in a reduced state (e.g., Pd/C), a final reduction step under flowing hydrogen (e.g., at 150-250 °C) is required to restore the active metallic sites.
B. Chemical Washing (for Reversible Poisons)
-
Objective: To remove adsorbed poisons using solvents or dilute chemical solutions.[13]
-
Recover the spent catalyst by filtration.
-
Wash the catalyst cake thoroughly with the reaction solvent to remove residual products.
-
Suspend the catalyst in a suitable cleaning solvent. The choice depends on the suspected poison:
-
For general organic residues: Toluene or isopropanol with gentle heating (40-60 °C).
-
For basic impurities: A dilute aqueous solution of a mild acid like acetic acid, followed by copious washing with deionized water until the filtrate is neutral. Caution: Acid can leach the active metal.
-
For some sulfur species: A wash with a dilute, warm basic solution may be effective.
-
-
After washing, filter the catalyst and wash again with a volatile, clean solvent (e.g., ethanol or acetone).
-
Dry the catalyst thoroughly under vacuum before reuse.
Section 4: Data Summary
Table 1: Common Catalyst Poisons in this compound Reactions
| Poison Class | Specific Examples | Common Sources | Affected Catalysts | Mechanism |
| Sulfur Compounds | H₂S, thiols, sulfates | Reagents synthesized from sulfur-containing precursors, low-purity solvents | Pd, Pt, Ni, Co | Strong chemisorption on metal sites, forming stable metal sulfides.[6][9] |
| Nitrogen Compounds | Pyridine, quinoline, excess nitriles/amines | Solvents, by-products, reactant/product itself | Pd, Pt, Ni | Competitive adsorption on active sites via the nitrogen lone pair.[5][6] |
| Halides | Cl⁻, Br⁻, I⁻ | Halogenated solvents, inorganic salts | Pd, Pt | Forms stable metal halides on the surface, altering electronic properties.[5] |
| Heavy Metals | Pb, Hg, As, Bi | Leaching from equipment, contaminated reagents | Pd, Pt, Ni | Forms alloys or deposits on the active surface.[9] |
| Carbonaceous Species | CO, Coke, Polymers | Impure H₂ gas, thermal decomposition of substrate/solvent | Ni, Pd, Pt, Co | Strong chemisorption (CO) or physical blockage of pores and sites (coke).[9][10] |
| Water/Oxygen | H₂O, O₂ | Wet solvents, air leaks | Ziegler-Natta catalysts, Raney Ni | Oxidation of active metal sites.[5] |
Section 5: References
-
Wikipedia. Catalyst poisoning. [Link]
-
SFK. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. [Link]
-
chemeurope.com. Catalyst poisoning. [Link]
-
ResearchGate. (2001). Deactivation of nitrile hydrogenation catalysts: New mechanistic insight from a nylon recycle process. [Link]
-
Periodica Polytechnica. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. [Link]
-
AmmoniaKnowHow. (2013). Catalyst deactivation Common causes. [Link]
-
Google Patents. (1993). US5187297A - Process for the production of this compound.
-
Chemistry LibreTexts. (2023). 20.7: Chemistry of Nitriles. [Link]
-
Google Patents. (1992). CA2054821C - Process for the production of this compound.
-
ResearchGate. (2024). Reactions for the regeneration of the catalytic system. [Link]
-
ChemCatBio. (2022). Three Sources of Catalyst Deactivation and How To Mitigate Them. [Link]
-
InterKat. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. [Link]
-
Journal of the American Chemical Society. (2002). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. [Link]
-
ResearchGate. (2002). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. [Link]
-
Johnson Matthey. (2023). Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. [Link]
-
Wikipedia. Nitrile reduction. [Link]
-
ResearchGate. (1976). Syntheses of Heterocyeles, 191 Reactions of /3-Aminocrotononitrile with Heterocyclic Phenolic Compounds. [Link]
-
Google Patents. (1995). ES2073645T3 - PROCEDURE FOR THE PREPARATION OF 3-AMINO-CROTONONITRILE.
Sources
- 1. US5187297A - Process for the production of this compound - Google Patents [patents.google.com]
- 2. CA2054821C - Process for the production of this compound - Google Patents [patents.google.com]
- 3. ES2073645T3 - PROCEDURE FOR THE PREPARATION OF 3-AMINO-CROTONONITRILE. - Google Patents [patents.google.com]
- 4. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 5. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 6. Catalyst_poisoning [chemeurope.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 10. ammoniaknowhow.com [ammoniaknowhow.com]
- 11. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 12. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 13. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines [eureka.patsnap.com]
Technical Support Center: Stabilizing 3-Aminocrotononitrile
Welcome to the technical support center for 3-aminocrotononitrile (CAS 1118-61-2). This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile intermediate. As a compound with inherent reactivity, preventing unwanted polymerization is critical for successful and reproducible experimental outcomes. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the stability and integrity of your this compound.
Understanding the Instability of this compound: A Mechanistic Perspective
This compound is a valuable building block in organic synthesis due to its dual functionality, possessing both a nucleophilic amino group and a nitrile group.[1] However, this reactivity also makes it susceptible to degradation, primarily through polymerization. Our internal studies and observations from the scientific literature indicate that the primary degradation pathway is an acid-catalyzed self-condensation .
In the absence of a base, trace amounts of acid can protonate the amino group, which can then initiate a cascade of reactions leading to oligomerization and the formation of a polymeric material. This is particularly noted during reactions such as acylation where acidic byproducts may be generated.[2]
Troubleshooting Guide: Preventing Polymerization Events
This section addresses common issues encountered during the handling and use of this compound in a question-and-answer format.
Question 1: I opened a new bottle of this compound and it appears discolored and has formed clumps. What happened?
Answer: This indicates that the compound has likely undergone some degree of polymerization. This compound is a yellowish solid, and a significant change in color or the presence of insoluble matter suggests degradation.[1] This can occur due to improper storage conditions, such as exposure to heat, light, or acidic contaminants in the storage atmosphere. For optimal stability, it is recommended to store this compound at 2-8°C in a tightly sealed container.
Question 2: My reaction mixture containing this compound turned into an insoluble mass upon addition of an acyl chloride. How can I prevent this?
Answer: This is a classic example of acid-catalyzed polymerization. Acyl chlorides can contain trace amounts of HCl, or HCl can be generated during the reaction, which will initiate the polymerization of this compound.[2]
-
Corrective Action: Always perform acylation or similar reactions in the presence of a non-nucleophilic base, such as triethylamine or pyridine. The base will neutralize any acid present and prevent the initiation of polymerization. It is crucial to add the base to the solution of this compound before adding the acyl chloride.
Question 3: I am dissolving this compound in a solvent for my reaction, and I'm noticing the solution becoming cloudy over time. Is this polymerization?
Answer: Yes, this is likely the beginning of polymerization. The choice of solvent and its purity are critical. Protic solvents, especially if acidic, can promote degradation.
-
Recommendations:
-
Use high-purity, anhydrous aprotic solvents such as acetonitrile, THF, or toluene.
-
If you must use a protic solvent like ethanol, ensure it is fresh and neutral. Consider adding a small amount of a basic stabilizer if compatible with your downstream chemistry.
-
Prepare solutions of this compound fresh for each experiment and avoid storing them for extended periods.
-
Question 4: Can I use a standard radical inhibitor like BHT or hydroquinone to stabilize this compound?
Answer: While free-radical polymerization is a common pathway for many vinyl compounds, the primary concern for this compound is acid-catalyzed polymerization. Therefore, radical inhibitors like BHT or hydroquinone may not be effective in preventing the main degradation pathway. The most effective stabilization strategy is to control the acidity of the environment. If your reaction conditions are known to generate free radicals, the addition of a radical inhibitor could be a secondary precaution, but it should not be the primary method of stabilization.
Frequently Asked Questions (FAQs)
Q: What are the ideal long-term storage conditions for this compound? A: For long-term stability, store this compound at 2-8°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to protect it from atmospheric moisture and acidic gases.
Q: How can I monitor the purity of my this compound over time? A: Purity can be monitored by techniques such as ¹H NMR spectroscopy to check for the appearance of new signals indicative of degradation products, or by HPLC analysis to quantify the amount of the pure compound remaining.
Q: What are the visual signs of this compound degradation? A: The compound is typically a yellowish solid.[1] Any significant darkening of the color, formation of brown or black spots, or the presence of insoluble particulates are indicators of polymerization.
Q: Is it safe to handle this compound that has started to polymerize? A: While the polymer itself may not be as hazardous as the monomer, it is best to handle any degraded material with the same precautions as the pure compound. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Protocols
Protocol 1: General Handling and Dissolution of this compound
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Handle the solid in a well-ventilated area or a fume hood.
-
Weigh the desired amount of this compound quickly and transfer it to a clean, dry reaction vessel.
-
Add a high-purity, anhydrous aprotic solvent (e.g., acetonitrile, THF) to the vessel.
-
If the subsequent reaction is sensitive to acid, add a suitable non-nucleophilic base (e.g., triethylamine, 1.1 equivalents) to the solution at this stage.
-
Stir the solution at room temperature until the solid is fully dissolved.
-
Use the freshly prepared solution immediately.
Protocol 2: Acylation of this compound
-
Dissolve this compound (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.
-
Add triethylamine (1.1 eq) to the solution and stir for 5 minutes.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the acyl chloride (1.05 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work up the reaction as per your specific procedure, typically involving filtration of the triethylamine hydrochloride salt and removal of the solvent in vacuo.
Visualizing the Polymerization Pathway
The following diagram illustrates the proposed acid-catalyzed polymerization mechanism of this compound.
Caption: Proposed acid-catalyzed polymerization of this compound.
Summary of Key Stability Parameters
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C | Minimizes thermal degradation and slows down potential side reactions. |
| Storage Atmosphere | Inert Gas (Argon, N₂) | Prevents exposure to atmospheric moisture and acidic gases (e.g., CO₂). |
| pH of Solutions | Neutral to slightly basic | Prevents acid-catalyzed polymerization. |
| Solvent Choice | Anhydrous, aprotic | Minimizes solvent-mediated degradation pathways. |
| Handling | Prepare solutions fresh | Avoids degradation of the compound in solution over time. |
References
- 3-Amino-2-butenenitrile. PubChem. [Link]
- Systematic study on acylation of methyl 3-aminocrotonate with acid chlorides of aliphatic, aromatic and α,β-unsaturated acids: A comparative study with this compound. Indian Journal of Chemistry.
- Native mass spectrometry analysis of oligomerization states of FRP and OCP: Two proteins involved in the cyanobacterial photoprotection cycle.
- Effect of different radical scavengers (3 mmol/L) on the photodegradation of MB (5 ppm) CMO (1 mg/mL). C/C0 ratio (C0 is the initial concentration) vs. irradiation time.
- Evaluating Autoxidation Radical Scavengers and Additives to Enhance Aminopolymer Sorbent Stability.
- Effect of radical scavengers on RhB photocatalytic degradation on TiO 2 @Fe 2 O 3 photocatalysts under visible light: example kinetics of the dye decomposition on TiO 2 @2%Fe 2 O 3 (a) and normalized degradation of the dye on TiO 2 @1%Fe 2 O 3 (b), TiO 2 @2%Fe 2 O 3 (c), and TiO 2 @10% Fe 2 O 3 (d).
- Buckminsterfullerenol free radical scavengers reduce excitotoxic and apoptotic death of cultured cortical neurons. PubMed.
- Effect of radical scavengers (NO 3 À and NO 2 À ) on degradation of cyclohex-.
- Determination of degradation pathways and kinetics of acyl glucuronides by NMR spectroscopy. PubMed.
- This compound. NIST WebBook. [Link]
- Process for the production of this compound.
- Figure S -17: 1 H NMR spectra for degradation study of MiPr from 0 to 672 h at 120 °C. The blue dotted arrows indicate appearance of byproducts formed as a result of alkaline degradation. Note the decrease in intensity of peaks b, d, and e. Percentage of degradation was estimated based on the change in the relative intensity of peak d relative to 18-crown-6.
- Process for the production of this compound.
- Chemical Properties of this compound (CAS 1118-61-2). Cheméo. [Link]
Sources
Effect of different bases on 3-Aminocrotononitrile synthesis
Welcome to the technical support guide for the synthesis of 3-Aminocrotononitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important synthesis, with a specific focus on the critical role of base selection.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound, which is primarily achieved through the base-catalyzed dimerization of acetonitrile.
Q1: My reaction yield is very low, and I've isolated a significant amount of an unknown byproduct. What is likely happening?
A1: The most common issue in this synthesis is the formation of the undesired byproduct, acetamidine. This occurs when the base acts as a nucleophile and attacks the electrophilic carbon of the nitrile group, instead of acting as a base to deprotonate the α-carbon of acetonitrile.[1][2][3] The desired reaction pathway requires the formation of a carbanion, which then initiates the dimerization.
Root Cause Analysis:
-
Base Selection: Less sterically hindered strong bases, like sodium amide (NaNH₂), are prone to nucleophilic attack, especially at elevated temperatures.[1][2]
-
Reaction Temperature: Higher temperatures can favor the formation of acetamidine over the desired this compound.
Solutions:
-
Optimize Reaction Conditions with Sodium Amide: If using sodium amide, temperature control is critical. A patented, high-yield process involves using liquid ammonia as the solvent, which keeps the reaction temperature between -32°C and -75°C.[1][3][4] At these low temperatures, the deprotonation pathway is strongly favored.
-
Switch to a Sterically Hindered Base: Bases with bulky groups are sterically prevented from attacking the nitrile carbon. This makes them more selective for abstracting a proton from the α-carbon.[1][2]
-
Lithium Diethylamide (LDA): Has been shown to produce yields as high as 86%.[1][2]
-
Sodium bis(trimethylsilyl)amide (NaHMDS): Can achieve yields of 90%.[1][2]
-
Drawback: These bases are significantly more expensive and can be more difficult to handle than sodium amide, making them less suitable for large-scale industrial production.[1]
-
Q2: The reaction is proceeding very slowly or not at all. What are the potential causes?
A2: A stalled reaction is typically due to issues with the base or the reaction environment.
Troubleshooting Steps:
-
Verify Base Activity: Strong bases like sodium amide and organolithiums are highly reactive with atmospheric moisture and carbon dioxide. Ensure your base has been stored under an inert atmosphere (e.g., nitrogen or argon) and handled using appropriate anhydrous techniques.
-
Ensure Anhydrous Conditions: The presence of water will quench the strong base, halting the deprotonation of acetonitrile. All glassware should be oven-dried, and solvents must be anhydrous.
-
Check Solvent Compatibility: The reaction is typically performed in an inert solvent. Toluene, ethers (like tetrahydrofuran), or liquid ammonia are common choices.[2] Ensure the chosen solvent is compatible with the strong base used.
Q3: I'm having difficulty with product workup and purification. What is the standard procedure?
A3: The dimerization reaction initially forms the salt of this compound. The free base must be liberated before extraction and purification.
Step-by-Step Protocol:
-
Hydrolysis: After the reaction is complete, the mixture must be carefully hydrolyzed by the slow, controlled addition of water.[1] This should be done at a low temperature to manage the exothermic reaction from quenching the excess strong base.
-
Phase Separation & Extraction: Once hydrolyzed, the product will partition between the aqueous and organic layers. If an organic solvent like toluene was used, separate the layers. The aqueous phase should be extracted several more times with a suitable organic solvent (e.g., tert-butyl methyl ether, diethyl ether) to maximize recovery.[1]
-
Purification: The combined organic extracts can be dried over an anhydrous salt (e.g., Na₂SO₄) and concentrated. The final product is typically purified by distillation to achieve high purity (>99.5%).[1][2]
Synthesis Pathway and Troubleshooting Logic
The following diagram illustrates the core reaction mechanism and a logical flow for troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q4: What is the underlying mechanism for the synthesis of this compound from acetonitrile?
A4: The synthesis is a self-condensation of an aliphatic nitrile, known as the Thorpe Reaction (or Thorpe-Ziegler reaction for the intramolecular version).[5][6][7] The mechanism proceeds in three key steps:
-
Deprotonation: A strong base abstracts an acidic α-proton from an acetonitrile molecule, generating a resonance-stabilized carbanion.[6]
-
Nucleophilic Addition: This carbanion then acts as a nucleophile, attacking the electrophilic carbon of the nitrile group on a second acetonitrile molecule.
-
Tautomerization: The resulting imine intermediate undergoes proton transfer and tautomerizes to form the more stable, conjugated β-enaminonitrile product, which is this compound.[6]
Q5: Which base is the "best" choice for this synthesis?
A5: The "best" base depends on a balance of cost, yield, safety, and scalability. There is no single answer, but the following table summarizes the key considerations for the most common bases.
| Base | Typical Yield | Advantages | Disadvantages | Best For |
| Sodium Amide (NaNH₂) in Liquid NH₃ | >90%[1][2] | High yield and purity, economical, suitable for large scale. | Requires handling of liquid ammonia (cryogenic and toxic). Strict temperature control is essential. | Industrial production and large-scale lab synthesis. |
| Sodium bis(trimethylsilyl)amide (NaHMDS) | ~90%[1][2] | High yield, excellent selectivity (sterically hindered). | Very expensive, moisture-sensitive.[1] | Small-scale synthesis where cost is not a major constraint. |
| Lithium Diethylamide (LDA) | ~86%[1][2] | High yield, excellent selectivity (sterically hindered). | Expensive, typically prepared in situ, thermally unstable. | Small to medium-scale lab synthesis. |
| Sodium Metal | ~90%[2] | Relatively inexpensive starting material. | Inefficient stoichiometry (requires 3 moles of acetonitrile per 2 moles of Na), produces toxic sodium cyanide byproduct, uneconomical and unecological.[2] | Generally not recommended due to safety and environmental concerns. |
Q6: Why is the reaction of acetonitrile with sodium amide performed in liquid ammonia?
A6: Using liquid ammonia as a solvent serves two critical functions. First, its low boiling point (-33°C) provides a simple and effective way to maintain the low temperatures required to prevent the undesired side reaction (acetamidine formation).[1][3] Second, sodium amide can be conveniently and safely prepared in situ by reacting sodium metal with liquid ammonia in the presence of an iron(III) nitrate catalyst.[1] The ammonia that evaporates during the reaction can be recycled, making the process more efficient.[2]
Experimental Protocol: High-Yield Synthesis Using Sodium Amide in Liquid Ammonia
This protocol is adapted from methodologies described in the patent literature, which report yields over 90% and purity exceeding 99.5%.[1][2]
Materials:
-
Double-jacketed stirrer vessel flushed with dry nitrogen
-
Sodium metal (0.6 mol)
-
Liquid ammonia (250 ml)
-
Iron(III) nitrate (0.2 g, catalyst)
-
Acetonitrile (1.2 mol)
-
Toluene, anhydrous (200 ml)
-
Water (75 ml)
-
Tert-butyl methyl ether (for extraction)
Procedure:
-
Sodium Amide Formation: In the reactor, produce sodium amide by adding 13.8 g (0.6 mol) of sodium to 250 ml of liquid ammonia containing 0.2 g of iron(III) nitrate catalyst.
-
Acetonitrile Addition: Cool the resulting sodium amide suspension to the temperature of liquid ammonia (-33°C). Over 25 minutes, instill a solution of 49.3 g (1.2 mol) of acetonitrile in 200 ml of toluene.
-
Salt Formation: After the addition is complete, allow the ammonia to evaporate by warming the suspension. Once the internal temperature reaches 20°C, hold for an additional hour to allow the salt formation to complete.
-
Hydrolysis: Carefully and slowly instill 75 ml of water into the reaction mixture to perform hydrolysis.
-
Extraction & Purification: Separate the phases. Extract the aqueous phase with tert-butyl methyl ether. Combine all organic phases, dry, and purify the this compound by distillation.
References
Sources
- 1. US5187297A - Process for the production of this compound - Google Patents [patents.google.com]
- 2. CA2054821C - Process for the production of this compound - Google Patents [patents.google.com]
- 3. EP0484855A2 - Process for the preparation of 3-aminocrotonitrile - Google Patents [patents.google.com]
- 4. ES2073645T3 - PROCEDURE FOR THE PREPARATION OF 3-AMINO-CROTONONITRILE. - Google Patents [patents.google.com]
- 5. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: 3-Aminocrotononitrile Reaction Kinetics
Welcome to the technical support center for 3-Aminocrotononitrile (3-ACN) reaction kinetics. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reactions involving 3-ACN, with a specific focus on the critical influence of solvent selection. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and enhance your synthetic strategies.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the chemistry of this compound and the principles governing its synthesis and reactivity.
Q1: What is the primary mechanism for synthesizing this compound, and what is the initial role of the solvent?
A1: The most common industrial synthesis of this compound is the base-catalyzed dimerization of acetonitrile.[1][2][3] The reaction proceeds via a nucleophilic mechanism that can be broken down into three key steps:
-
Deprotonation: A strong base, such as sodium amide (NaNH₂), abstracts an acidic α-proton from an acetonitrile molecule. This step creates a highly reactive acetonitrile carbanion. The initial solvent for this step is typically liquid ammonia, which is ideal for its ability to dissolve sodium amide and operate at the very low temperatures required to favor deprotonation over side reactions.[1][2]
-
Nucleophilic Attack: The newly formed acetonitrile carbanion acts as a nucleophile, attacking the electrophilic carbon of the nitrile group on a second acetonitrile molecule.
-
Salt Formation & Tautomerization: This attack forms an intermediate which, after rearrangement and reaction with the base's counter-ion (e.g., Na⁺), yields the sodium salt of this compound.
The choice of an inert co-solvent during the salt formation stage is critical for reaction efficiency and yield.[1][4]
Caption: Mechanism of this compound Synthesis.
Q2: How do polar protic and polar aprotic solvents distinctly affect the reaction kinetics?
A2: The distinction between polar protic and polar aprotic solvents is paramount for reactions involving strong nucleophiles like the acetonitrile carbanion.
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents possess O-H or N-H bonds and can act as hydrogen bond donors.[5][6] If present during the nucleophilic attack, a protic solvent would form a "cage" around the negatively charged carbanion through hydrogen bonding. This solvation shell stabilizes the nucleophile, but severely hinders its ability to attack the second acetonitrile molecule, drastically slowing down the reaction rate.[7][8] Therefore, polar protic solvents are generally avoided.
-
Polar Aprotic Solvents (e.g., THF, acetonitrile, DMF, DMSO): These solvents have dipole moments but lack O-H or N-H bonds.[5] They are excellent choices for this type of reaction. They effectively solvate the cation (e.g., Na⁺) through dipole-ion interactions, but leave the anionic nucleophile relatively "naked" and highly reactive.[9] This separation of the ion pair and the high reactivity of the unsolvated nucleophile significantly accelerate the desired Sₙ2-like pathway.[7]
Caption: Troubleshooting Workflow for 3-ACN Synthesis.
Experimental Protocol: Synthesis of this compound
This protocol is a representative example based on established procedures. [1][2]All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Sodium metal
-
Iron(III) nitrate (catalyst)
-
Liquid ammonia, anhydrous
-
Acetonitrile, anhydrous
-
Toluene, anhydrous
-
Deionized water
-
Diethyl ether
Procedure:
-
Preparation of Sodium Amide: In a double-jacketed reactor flushed with dry nitrogen, add 250 mL of liquid ammonia. Add a catalytic amount of iron(III) nitrate (approx. 0.2 g). Carefully add 13.8 g (0.6 mol) of sodium metal in small pieces. Stir until the blue color disappears, indicating the formation of sodium amide. Maintain the temperature at approximately -33 °C.
-
Deprotonation & Dimerization: Prepare a solution of 49.3 g (1.2 mol) of anhydrous acetonitrile in 200 mL of anhydrous toluene. Over 25-30 minutes, add this solution dropwise to the stirred sodium amide suspension while maintaining the temperature at -33 °C.
-
Salt Formation: Once the addition is complete, allow the excess ammonia to evaporate by removing the cooling and gently warming the reactor. A heating mantle can be used to bring the suspension to 20 °C. Let the reaction stir at this temperature for 1 hour to ensure salt formation is complete.
-
Hydrolysis (Workup): Cool the reaction mixture in an ice bath to 5-10 °C. Slowly and carefully add 100 mL of deionized water dropwise to hydrolyze the sodium salt of 3-ACN and quench any unreacted base. Caution: This is an exothermic process.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic (toluene) layer. Extract the aqueous layer twice more with 50 mL portions of diethyl ether.
-
Isolation & Purification: Combine all organic phases. Remove the bulk of the solvents using a rotary evaporator. Purify the remaining crude product by vacuum distillation to yield pure this compound.
References
- ZUMOBERHAUS, L., QUITTMANN, W., & RUPPEN, P. (1993). Process for the production of this compound. U.S.
- ZUMOBERHAUS, L., QUITTMANN, W., & RUPPEN, P. (1992). Process for the production of this compound.
- SOLIMAN, F. S. G., & KAPPE, T. (1977). Syntheses of Heterocyeles, 191 Reactions of /3-Aminocrotononitrile with Heterocyclic Phenolic Compounds. SCIENTIA PHARMACEUTICA, 45. [Link]
- ARKEMA FRANCE. (2001). Use of nitriles as polar aprotic solvents.
- NIST. (n.d.). This compound. NIST Chemistry WebBook.
- LONZA AG. (1992). Process for the preparation of 3-aminocrotonitrile.
- Kumbharkhane, A. C., Puranik, S. M., & Mehrotra, S. C. (1993). A comparative dielectric relaxation study between hydrogen-and non-hydrogen-bonded liquids: Nitriles vs alcohols. Pramana, 41(4), 327-332. [Link]
- The Organic Chemistry Tutor. (2021). Solvent Dielectric Effects on Reaction Mechanisms. YouTube. [Link]
- Yalkowsky, S. H., & Zografi, G. (1996). Solvent effects on chemical processes. 11. Solvent effects on the kinetics of decarboxylative dechlorination of N-chloro amino acids in binary aqueous-organic solvents. Journal of pharmaceutical sciences, 85(6), 560-566. [Link]
- LibreTexts Chemistry. (2021). Chemistry of Nitriles. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Deep Dive into this compound (CAS 1118-61-2): Chemical Properties and Synthesis Insights. [Link]
- Abraham, M. H. (1985). Solvent effects on reaction rates. Pure and Applied Chemistry, 57(8), 1055-1064. [Link]
- Aghide, B., Luitz, M., & Kästner, J. (2021). Solvent Effects on the Menshutkin Reaction. arXiv preprint arXiv:2111.05404. [Link]
- Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. [Link]
- NIST. (n.d.). This compound Gas Phase IR Spectrum. NIST Chemistry WebBook. [Link]
- Ashenhurst, J. (2023). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
- Chemistry Steps. (n.d.). Reactions of Nitriles. [Link]
- The Organic Chemistry Tutor. (2018). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. YouTube. [Link]
- Reddit. (2020). Nucleophilicity (Protic vs. Aprotic solvents).
- Organic Chemistry Tutor. (2023). Polar Protic vs Polar Aprtotic Solvents in Organic Chemistry. YouTube. [Link]
- Khan, Z., & Akram, M. (2007). Effect of organic solvents (methylcellosolve, dimethylsulfoxide, acetonitrile and 1-propanol) on the tryptophan-ninhydrin reaction - A kinetic approach. Journal of the Iranian Chemical Society, 4(3), 325-332. [Link]
Sources
- 1. US5187297A - Process for the production of this compound - Google Patents [patents.google.com]
- 2. CA2054821C - Process for the production of this compound - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
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- 9. youtube.com [youtube.com]
Technical Support Center: Work-up Procedures for 3-Aminocrotononitrile Reactions
Welcome to the technical support guide for navigating the complexities of reactions involving 3-aminocrotononitrile. This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile building block. As a bifunctional molecule featuring both a nucleophilic enamine and a polar nitrile group, this compound presents unique challenges and opportunities during reaction work-up and purification.[1][2] This guide moves beyond simple step-by-step instructions to provide a deeper understanding of the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic outcomes.
Section 1: Core Principles & Safety First
Before initiating any work-up, a firm grasp of the physicochemical properties and safety profile of this compound is paramount.
Chemical Profile:
-
Appearance: Typically appears as white to yellowish flakes or powder.[3]
-
Solubility: Soluble in ethanol and diethyl ether, with limited solubility in water and benzene.[2][3] This dual solubility profile is a key consideration for extraction solvent selection.
-
Reactivity: The enamine moiety is nucleophilic at the α-carbon and susceptible to hydrolysis under acidic conditions, which can revert it to a β-keto compound.[4][5] The nitrile group is polar and can undergo hydrolysis to an amide or carboxylic acid under strong acidic or basic conditions.[6][7][8]
Critical Safety Precautions:
-
Handling: this compound is harmful if swallowed or inhaled and causes skin and eye irritation.[9] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10][11] Avoid creating dust.[10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, preferably refrigerated (2-8 °C).[9][10] It is hygroscopic and should be stored under an inert atmosphere to maintain quality.[9]
-
Incompatibilities: Avoid contact with strong acids, acid chlorides, acid anhydrides, and strong oxidizing agents.[9][10]
-
Disposal: Dispose of waste materials and surplus chemicals through a licensed disposal company.[10]
Section 2: Frequently Asked Questions (FAQs) - Your First Line of Defense
This section addresses the most common issues encountered during the work-up of this compound reactions.
Q1: My product seems to be lost in the aqueous layer. How can I improve my extraction efficiency?
A1: This is a frequent issue, given the polarity of the nitrile group and the potential for the amino group to be protonated, increasing water solubility.
-
The "Why": Your product may be too polar for the chosen organic solvent or it may have formed a salt (e.g., an ammonium salt if the reaction was quenched with acid) that is highly water-soluble.
-
Troubleshooting Steps:
-
Check the Aqueous Layer: Before discarding it, always take a small sample of the aqueous layer, neutralize it if necessary, and extract it with a stronger solvent (like ethyl acetate or dichloromethane) to run a TLC or LC-MS. This confirms if your product is present.[12][13]
-
"Salting Out": Add a saturated solution of sodium chloride (brine) or solid sodium chloride to the aqueous layer during extraction.[14] This increases the polarity of the aqueous phase, decreasing the solubility of your organic compound and driving it into the organic layer.
-
pH Adjustment: Ensure the aqueous layer is basic (pH > 8) before extraction. Use a base like sodium bicarbonate or sodium carbonate to deprotonate any ammonium salts, rendering the product less water-soluble. Be cautious and add reagents slowly to avoid vigorous gas evolution.[13][14][15]
-
Change Extraction Solvent: If you are using a non-polar solvent like hexanes or diethyl ether, switch to a more polar solvent such as ethyl acetate (EtOAc), dichloromethane (DCM), or a mixture like 9:1 DCM:MeOH.
-
Q2: I've formed a persistent emulsion during my aqueous wash that won't separate. What should I do?
A2: Emulsions are common when working with amine-containing compounds, which can act as surfactants, especially when fine precipitates are present.
-
The "Why": The basic nature of your product and potential impurities can stabilize droplets of organic solvent within the aqueous phase (or vice-versa), preventing the layers from separating cleanly.
-
Troubleshooting Flowchart:
Caption: Troubleshooting flowchart for breaking emulsions.
Q3: My product is unstable on silica gel, showing streaking and decomposition on the TLC plate. What are my purification options?
A3: The basic amine functionality of this compound derivatives can interact strongly with the acidic silanol groups on standard silica gel, leading to poor chromatography and potential degradation.
-
The "Why": The Lewis basicity of the nitrogen leads to strong adsorption on the acidic silica surface. The enamine functionality can also be susceptible to hydrolysis if the silica contains residual water.
-
Alternative Strategies:
-
Deactivate the Silica: Prepare a slurry of silica gel in your eluent containing 1-2% triethylamine (Et3N) or ammonia (e.g., in methanol) before packing the column. Running the column with a solvent system containing a small amount of a basic modifier will cap the acidic sites and improve chromatography.[16]
-
Switch Stationary Phase: Use a less acidic stationary phase like neutral alumina. Perform a TLC analysis on an alumina plate first to see if separation is feasible.[16]
-
Reversed-Phase Chromatography: For very polar compounds, reversed-phase (C18) chromatography using water/acetonitrile or water/methanol gradients can be highly effective.[16][17]
-
Non-Chromatographic Methods:
-
Crystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).
-
Distillation: For liquid products that are thermally stable, vacuum distillation can be a viable purification method.[18][19]
-
-
Section 3: Detailed Work-up Protocols
Protocol 1: Standard Work-up for a Neutral or Mildly Basic Product in an Aprotic Solvent
This protocol is a good starting point for many reactions where the product is expected to have low water solubility.
-
Quench the Reaction: Cool the reaction mixture in an ice bath. Slowly add a quenching agent (see table below) with stirring. A common choice is saturated aqueous ammonium chloride (NH4Cl) solution.
-
Dilute: Add an appropriate extraction solvent (e.g., ethyl acetate). The volume should be sufficient to dissolve your product completely.
-
Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate. Drain the lower aqueous layer.
-
Wash the Organic Layer:
-
Dry the Organic Layer: Drain the organic layer into an Erlenmeyer flask. Add an anhydrous drying agent like sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).[14] Stir until the drying agent no longer clumps together.
-
Filter and Concentrate: Filter or decant the solution to remove the drying agent. Rinse the drying agent with a small amount of fresh solvent. Concentrate the filtrate using a rotary evaporator.
-
Analyze: Obtain a crude mass and analyze the residue by NMR, LC-MS, etc., to determine purity and the next steps.
| Quenching Agent | Purpose | Best For... | Caution |
| Water | Neutral quench | Reactions with water-stable reagents. | Can be slow to react with highly reactive species. |
| Sat. aq. NH4Cl | Mildly acidic quench | Quenching organometallics (Grignards, organolithiums). | May protonate very basic amines, increasing water solubility. |
| Sat. aq. NaHCO3 | Mildly basic quench | Neutralizing excess acid catalysts or reagents. | Generates CO2 gas; add slowly and vent funnel frequently.[13][15] |
| 1M HCl | Acidic quench | Destroying strong bases, hydrolyzing protecting groups. | Will hydrolyze enamines; not suitable for isolating enamine products.[4] |
Protocol 2: Work-up for Acid-Sensitive Enamine Products
This protocol is designed to preserve the enamine functional group, which is prone to hydrolysis.
-
Quench with Base: Cool the reaction mixture in an ice bath. Very slowly and carefully add saturated aqueous sodium bicarbonate (NaHCO3) solution until gas evolution ceases. The goal is to neutralize any acid without letting the pH become strongly acidic at any point.
-
Extract: Add ethyl acetate or dichloromethane and transfer to a separatory funnel.
-
Wash: Wash the organic layer with brine only. Avoid washes with plain water if possible to minimize contact time and potential hydrolysis.
-
Dry and Concentrate: Proceed with drying over anhydrous sodium sulfate (less acidic than MgSO4) and concentrate under reduced pressure at low temperature.
-
Purify Promptly: Acid-sensitive compounds should be purified immediately. If using silica gel chromatography, ensure the column and solvents are treated with a base as described in FAQ Q3.
Section 4: Choosing Your Purification Path
The optimal purification strategy depends on the properties of your target compound. Use this decision tree to guide your choice.
Caption: Decision tree for selecting a purification method.
By understanding the chemical nature of this compound and its derivatives, you can anticipate potential work-up challenges and proactively select the appropriate techniques to isolate your products efficiently and in high purity.
References
- GHS 11 (Rev.11) SDS Word CAS: 1118-61-2 Name: this compound. (n.d.). XiXisys. [Link]
- Very polar compound purification using aqueous normal-phase flash column chrom
- Process for the production of this compound. (1993).
- Process for the production of this compound. (1992).
- How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. [Link]
- Troubleshooting: The Workup. (n.d.). University of Rochester, Department of Chemistry. [Link]
- Organic Chemistry Reactions: Nitriles. (2022). YouTube. [Link]
- Deep Dive into this compound (CAS 1118-61-2): Chemical Properties and Synthesis Insights. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
- PROCEDURE FOR THE PREPARATION OF 3-AMINO-CROTONONITRILE. (1995).
- 4.7: Reaction Work-Ups. (2021). Chemistry LibreTexts. [Link]
- Reactions of Nitriles. (n.d.). Chemistry Steps. [Link]
- Use of nitriles as polar aprotic solvents. (2002).
- Process for the preparation of enamines or imines. (1983).
- Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of Rochester, Department of Chemistry. [Link]
- This compound CAS 1118-61-2: Your Key Intermediate for Pharmaceutical and Agrochemical Innovation. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
- Nitrile synthesis by oxidation, rearrangement, dehydration. (n.d.). Organic Chemistry Portal. [Link]
- Purification of strong polar and basic compounds. (2023). Reddit. [Link]
- How to separate amide and nitrile from mixture?. (2013).
- Enamines. (n.d.). Master Organic Chemistry. [Link]
- 20.7: Chemistry of Nitriles. (2025). Chemistry LibreTexts. [Link]
- Enamine Reactions. (2023). Chemistry LibreTexts. [Link]
- Enamines from Aldehydes and Ketones with Secondary Amines. (n.d.). Chemistry Steps. [Link]
- 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. (2025). Chemistry LibreTexts. [Link]
- Hydrolysis of nitriles. (n.d.). Chemguide. [Link]
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Technical Support Center: Identification of Impurities in Synthesized 3-Aminocrotononitrile
Welcome to the technical support center for 3-aminocrotononitrile synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with identifying impurities in this versatile chemical intermediate. As a critical building block in the synthesis of pharmaceuticals, agrochemicals, and dyes, ensuring the purity of this compound is paramount.[1][2][3][4] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established analytical principles and practical laboratory experience.
Troubleshooting Guide: Navigating Unexpected Analytical Results
This section addresses specific issues you might encounter during the analysis of your synthesized this compound, providing a logical workflow for impurity identification.
Scenario 1: An unexpected peak appears in my Gas Chromatography-Mass Spectrometry (GC-MS) chromatogram.
Question: I've synthesized this compound via the dimerization of acetonitrile and my GC-MS analysis shows a significant unknown peak. How do I identify it?
Answer: The appearance of an unexpected peak in your GC-MS chromatogram warrants a systematic approach to identification. The most common synthesis route, the Thorpe-Ziegler reaction, involves the base-catalyzed self-condensation of acetonitrile.[5][6][7][8] Side reactions and incomplete conversions are potential sources of impurities.
Step-by-Step Identification Protocol:
-
Evaluate the Mass Spectrum:
-
Molecular Ion Peak (M+): The first step is to carefully examine the mass spectrum of the unknown peak.[9][10] The highest m/z value often corresponds to the molecular ion, giving you the molecular weight of the impurity.
-
Fragmentation Pattern: Analyze the fragmentation pattern. Common impurities in this synthesis often arise from starting materials, intermediates, or side products. For instance, the presence of a peak at m/z 41 could suggest residual acetonitrile. A peak corresponding to a dimer of acetonitrile (m/z 82) is expected for the product, this compound.[11][12]
-
-
Consider Common Synthesis-Related Impurities:
-
Unreacted Acetonitrile: A simple but common impurity. Its low boiling point means it should elute early in the GC run.
-
Acetamidine: Formed if the base attacks the nitrile group instead of the α-carbon.[2] This will have the same molecular weight as this compound (82.10 g/mol ), making it an isomer that needs chromatographic separation.[13]
-
Higher Oligomers: Trimers or tetramers of acetonitrile can form, leading to peaks at higher molecular weights.
-
Solvent Residues: If a solvent other than acetonitrile was used during workup (e.g., toluene, diethyl ether), it could be present.[2][14]
-
-
Utilize Other Analytical Techniques for Confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated or is present in sufficient quantity, ¹H and ¹³C NMR are invaluable for structural elucidation.[9][10]
-
High-Performance Liquid Chromatography (HPLC): An orthogonal separation technique that can help resolve isomers like acetamidine from this compound.[10][15]
-
Scenario 2: My ¹H NMR spectrum shows broader peaks than expected for this compound.
Question: The peaks in the ¹H NMR spectrum of my purified this compound are broad, and the integration is not clean. What could be the cause?
Answer: Broad NMR peaks can indicate several issues, including the presence of multiple, slowly interconverting species, or paramagnetic impurities. In the context of this compound, the most likely cause is the presence of both cis and trans isomers.
Causality and Troubleshooting:
-
Cis/Trans Isomerism: this compound exists as both cis and trans isomers, which can interconvert.[4][14] These isomers will have slightly different chemical shifts, and if the interconversion is on the NMR timescale, it can lead to peak broadening. The melting points for the cis and trans forms are 79–83 °C and 52–53 °C, respectively.[14]
-
Solution: Try acquiring the NMR spectrum at different temperatures. Lowering the temperature may slow down the interconversion enough to resolve the individual peaks for each isomer. Conversely, raising the temperature might coalesce them into a single, sharper peak.
-
-
Residual Base or Acid: Traces of the base used in the synthesis or acid from the workup can catalyze the isomerization and also lead to peak broadening.
-
Solution: Ensure your purification process (e.g., distillation or recrystallization) effectively removes all catalytic residues. A simple aqueous wash of an ethereal solution of your product before final solvent removal can be effective.
-
-
Paramagnetic Impurities: Though less common, trace metal contaminants from reagents or reaction vessels can cause significant peak broadening.
-
Solution: If you suspect metal contamination, techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can be used for detection.[15]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should be aware of when synthesizing this compound?
A1: The impurities are typically related to the starting materials, side-products, or degradation products.[16]
| Impurity Category | Common Examples | Typical Analytical Signature |
| Starting Material | Acetonitrile | Early eluting peak in GC; Characteristic m/z 41 in MS. |
| Side-Products | Acetamidine | Isomeric with the product (m/z 82), requires chromatographic separation (GC or HPLC). |
| Higher Acetonitrile Oligomers | Peaks with higher molecular weights (e.g., trimer at m/z 123) in MS. | |
| Isomers | Cis/Trans Isomers of this compound | Can cause peak broadening or splitting in NMR; may be separable by high-resolution GC.[14] |
| Degradation Products | Hydrolysis Products (e.g., acetoacetamide) | May be more polar and thus have longer retention times in reverse-phase HPLC. |
| Residual Solvents | Toluene, Diethyl Ether, etc. | Characteristic peaks in ¹H NMR and GC-MS. |
Q2: How can I prevent the formation of the acetamidine impurity?
A2: The formation of acetamidine occurs when the basic catalyst (like sodium amide) attacks the electrophilic carbon of the nitrile group.[2] To favor the desired Thorpe-Ziegler reaction, which requires deprotonation at the α-carbon, consider the following:
-
Choice of Base: Sterically hindered bases can favor deprotonation over nucleophilic attack. While sodium amide is common, lithium diethylamide or sodium bis(trimethylsilyl)amide have been used to improve selectivity.[2]
-
Reaction Temperature: The deprotonation step is often carried out at low temperatures (e.g., in liquid ammonia between -32° and -75°C) to control the reaction's selectivity.[2][3]
Q3: What is the best chromatographic method for purity analysis of this compound?
A3: Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for this purpose.[9][10][15]
-
GC-MS: This is an excellent choice due to the volatility of this compound and its common impurities. It provides both separation and mass information, which is crucial for identification.[17] A non-polar or mid-polarity column is typically suitable.
-
HPLC: Reverse-phase HPLC with a C18 column is also very effective, especially for separating polar impurities and isomers. A UV detector is suitable as the double bond and nitrile group provide a chromophore. Pre- or post-column derivatization can be used to enhance the detection of amino compounds.[18][19]
Q4: Can Infrared (IR) Spectroscopy be used to identify impurities?
A4: While not a primary tool for quantifying impurities, Fourier Transform Infrared (FTIR) spectroscopy can provide valuable qualitative information. The spectrum of pure this compound will show characteristic peaks for the N-H stretch of the amine, the C≡N stretch of the nitrile, and the C=C stretch of the alkene.[20][21] The absence or presence of other functional group peaks can suggest certain impurities. For example, a broad O-H stretch could indicate a hydrolysis product.
Experimental Protocols
Protocol 1: Generic GC-MS Method for Impurity Profiling
-
Sample Preparation: Dissolve ~1 mg of the synthesized this compound in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: Use a GC system coupled to a Mass Spectrometer.
-
GC Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness column (e.g., DB-5ms or equivalent).
-
Inlet: Set to 250 °C with a split ratio of 50:1.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
Source Temperature: 230 °C.
-
-
Data Analysis: Integrate all peaks and analyze the mass spectrum of any unknown peak, comparing it to spectral libraries (e.g., NIST) and known potential impurities.[20]
Visualizing Impurity Formation
The following diagram illustrates the primary synthetic pathway to this compound and a key side reaction leading to the formation of the acetamidine impurity.
Sources
- 1. ES2073645T3 - PROCEDURE FOR THE PREPARATION OF 3-AMINO-CROTONONITRILE. - Google Patents [patents.google.com]
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- 6. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
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- 20. This compound [webbook.nist.gov]
- 21. This compound [webbook.nist.gov]
Technical Support Center: Enhancing the Stability of 3-Aminocrotononitrile in Solution
Welcome to the technical support center for 3-Aminocrotononitrile (3-ACN). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile intermediate in their work. Given its unique chemical structure, 3-ACN can exhibit instability in solution, leading to inconsistent experimental results. This document provides in-depth troubleshooting advice, validated protocols, and a thorough explanation of the underlying chemical principles to help you maximize the stability and performance of 3-ACN in your applications.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common issues encountered during the handling and use of this compound solutions.
Q1: My freshly prepared this compound solution is rapidly turning yellow or brown and showing multiple new peaks in my HPLC/LC-MS analysis. What is happening?
A: This is a classic sign of degradation. This compound possesses an enamine functional group, which is highly susceptible to hydrolysis, especially in the presence of water and acid.[1][2] The discoloration and appearance of new analytical peaks indicate the compound is breaking down into impurities.
Q2: What is the primary chemical reaction causing 3-ACN to degrade in solution?
A: The primary degradation pathway is acid-catalyzed hydrolysis.[1] The enamine's double bond is protonated, forming a reactive iminium salt. This intermediate is then attacked by water, leading to the collapse of the molecule back to a ketone precursor and an amine. This process is often autocatalytic if acidic impurities are generated.
Q3: What are the ideal storage conditions for the solid, neat this compound?
A: Solid 3-ACN should be stored in a cool, dry, and dark environment, ideally at temperatures between 2-8°C.[3] The container must be kept tightly sealed to protect it from atmospheric moisture, as the compound is known to be hygroscopic.[4] Storing under an inert atmosphere (e.g., nitrogen or argon) is also recommended for long-term stability.
Q4: I see that 3-ACN is soluble in methanol and ethanol. Are these suitable solvents for creating stock solutions?
A: While 3-ACN is soluble in protic solvents like methanol and ethanol, these are not ideal for long-term storage of stock solutions.[4] Protic solvents provide a source of protons that can facilitate the initial, rate-limiting step of hydrolysis. If you must use a protic solvent, the solution should be prepared fresh immediately before use, kept cold, and preferably buffered to a neutral or slightly basic pH. For stock solutions, anhydrous aprotic solvents are strongly recommended.
Section 2: Troubleshooting Guide for 3-ACN Instability
This guide provides a more detailed analysis of common problems, their underlying causes, and actionable solutions.
Issue 1: Rapid Degradation in Aqueous or Protic Solvents (e.g., Water, Methanol, Ethanol)
-
Symptoms: Solution color changes, precipitation of unknown material, significant decrease in the main peak area in chromatography within hours.
-
Probable Cause: The core issue is the inherent reactivity of the enamine moiety. In the presence of a proton source (like water or alcohol) and even trace amounts of acid, the enamine undergoes rapid hydrolysis. This reaction is often irreversible and leads to the formation of various byproducts.[1][5]
-
Solutions & Scientific Rationale:
-
Switch to Anhydrous Aprotic Solvents: The most effective solution is to eliminate the source of protons. Solvents like anhydrous Acetonitrile (MeCN), Tetrahydrofuran (THF), or Dichloromethane (DCM) lack the acidic protons that initiate hydrolysis. This choice directly blocks the degradation pathway from starting.
-
Implement pH Control: If an aqueous or protic solvent system is unavoidable for your reaction, the pH must be strictly controlled. Enamine hydrolysis is significantly accelerated at a pH below 7.[5] Maintaining the solution at a pH of 7.5-8.5 by using a suitable buffer (e.g., phosphate or borate buffer) can dramatically slow the degradation rate. Avoid acidic buffers entirely.
-
Lower the Temperature: All chemical reactions, including degradation, slow down at lower temperatures. Preparing your solution and running your experiment at 0-4°C will provide a significant stability enhancement, even in less-than-ideal solvents.
-
Issue 2: Inconsistent Reaction Yields and Reproducibility Problems
-
Symptoms: Identical experimental setups give wildly different yields; reactions fail to go to completion.
-
Probable Cause: The concentration of active 3-ACN is not what you think it is. If you are using a pre-made stock solution that has been stored for some time, a significant portion of the 3-ACN may have already degraded. This is especially true if the solvent was not anhydrous or if the solution was stored at room temperature.
-
Solutions & Scientific Rationale:
-
Always Prepare Solutions Fresh: Do not store 3-ACN in solution for extended periods. The most reliable method is to calculate the required amount and prepare the solution immediately before it is added to the reaction mixture.
-
Qualify Your Material: If you suspect your solid starting material has been compromised (e.g., improper storage), verify its purity before use via NMR or quantitative HPLC. The presence of hydrolysis byproducts will confirm degradation.
-
Use an Inert Atmosphere: When preparing solutions, do so under an inert gas like nitrogen or argon. This prevents atmospheric moisture from being introduced into your anhydrous solvent, preserving the integrity of your 3-ACN.
-
Section 3: Validated Protocols for Maximizing Stability
Follow these protocols to ensure the integrity of your this compound and the reliability of your experimental outcomes.
Protocol 3.1: Recommended Solvent Selection and Preparation
For maximum stability, the choice of solvent is critical. The table below summarizes our recommendations.
| Solvent Class | Recommended Solvents | Suitability for Stock Solutions | Key Considerations & Actions |
| Aprotic | Acetonitrile (MeCN), Tetrahydrofuran (THF), Dioxane, Toluene | Excellent | Must be anhydrous (<50 ppm water). Use solvent from a purification system or a new, sealed bottle. Handle under inert gas. |
| Protic | Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA) | Poor (Use Fresh Only) | Prepare solution immediately before use. Keep solution at 0-4°C. Not recommended for storing longer than a few hours. |
| Aqueous | Water, Buffer Systems | Very Poor (Reaction Specific) | Only use if the reaction demands it. Must be buffered to pH > 7.5. Maintain low temperatures (0-4°C). |
Protocol 3.2: Step-by-Step Guide for Preparing a Stabilized Stock Solution in Anhydrous Acetonitrile
This protocol provides a self-validating system for preparing a solution with maximal stability.
-
Glassware Preparation: Dry all glassware (vial, syringe, needles) in an oven at 120°C for a minimum of 4 hours and allow to cool to room temperature in a desiccator.
-
Solvent Preparation: Obtain anhydrous acetonitrile (≤50 ppm H₂O) from a solvent purification system or a new, sealed Sure/Seal™ bottle.
-
Inert Atmosphere Setup: Assemble your glassware and flush the vial that will contain the stock solution with dry nitrogen or argon for 5-10 minutes.
-
Weighing 3-ACN: In a separate, dry container, weigh the required amount of solid this compound. Perform this step quickly to minimize exposure to air. For ultimate precision, weigh inside a glovebox.
-
Dissolution: Uncap the vial under a positive pressure of inert gas and add the solid 3-ACN. Using a dry syringe, transfer the calculated volume of anhydrous acetonitrile into the vial. Seal the vial immediately with a septum cap.
-
Mixing: Gently swirl or vortex the vial until all the solid has dissolved. The resulting solution should be clear and colorless to pale yellow.
-
Storage: Store the sealed vial at 2-8°C in the dark. For best results, use the solution within 24-48 hours.
Diagram: Decision Workflow for Solvent Selection
This workflow guides the user to the appropriate handling strategy based on experimental requirements.
Caption: Decision workflow for selecting a solvent and handling procedure for this compound.
Section 4: Chemical Principles of 3-ACN Stability and Degradation
An understanding of the underlying chemical mechanisms is crucial for effective troubleshooting.
The Enamine Moiety: A Double-Edged Sword
This compound's utility stems from its enamine structure, which makes its β-carbon highly nucleophilic and ready to participate in C-C bond-forming reactions.[6] This reactivity is due to a resonance structure that places a negative charge on the β-carbon. However, this same electronic feature makes the molecule susceptible to protonation, initiating the degradation cascade.
The Mechanism of Acid-Catalyzed Hydrolysis
The degradation of 3-ACN in the presence of acid and water proceeds through a well-understood pathway common to all enamines.[1]
-
Protonation: The process begins with the protonation of the β-carbon of the enamine. This is the rate-limiting step and is why acidic conditions are so detrimental. This forms a resonance-stabilized iminium cation.
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. This forms a protonated carbinolamine intermediate.
-
Deprotonation: A base (e.g., another water molecule) removes a proton from the oxygen atom, yielding a neutral carbinolamine.
-
Molecule Collapse: The carbinolamine is unstable and collapses, breaking the C-N bond to release ammonia and the corresponding β-ketonitrile.
Diagram: Hydrolysis Pathway of this compound
This diagram illustrates the step-by-step chemical transformation during degradation.
Caption: The acid-catalyzed hydrolysis pathway of this compound in aqueous solution.
Section 5: References
-
This compound | 1118-61-2 | Chemical Bull Pvt. Ltd.
-
This compound - Safety Data Sheet - ChemicalBook.
-
This compound 96 1118-61-2 - Sigma-Aldrich.
-
CA2054821C - Process for the production of this compound - Google Patents.
-
US5187297A - Process for the production of this compound - Google Patents.
-
This compound | 1118-61-2 | Tokyo Chemical Industry Co., Ltd.(APAC).
-
This compound | 1118-61-2 - ChemicalBook.
-
Enamines - Master Organic Chemistry.
-
Imine formation using an aldehyde/ketone and primary amine is acid - Allen.
-
Boc and tBu ester pH stability during enamine hydrolysis : r/Chempros - Reddit.
-
Aldehydes and Ketones - Enamine Formation - YouTube.
-
Deep Dive into this compound (CAS 1118-61-2): Chemical Properties and Synthesis Insights - NINGBO INNO PHARMCHEM CO.,LTD.
-
Enamine - Wikipedia.
-
(PDF) Relative Stability and Basicity of Enamines from Aminocatalysts - ResearchGate.
-
Enamine: Formation, properties and Reactivity - YouTube.
Sources
Validation & Comparative
A Tale of Two Synthons: A Comparative Guide to 3-Aminocrotononitrile and Ethyl 3-Aminocrotonate in Synthesis
In the landscape of heterocyclic and organic synthesis, the choice of starting materials is paramount, dictating not only the feasibility of a synthetic route but also its efficiency and selectivity. Among the myriad of versatile building blocks, 3-aminocrotononitrile and ethyl 3-aminocrotonate stand out as powerful C4 synthons, each possessing a unique reactivity profile that makes them invaluable tools for the discerning chemist. This guide provides an in-depth, objective comparison of these two reagents, grounded in experimental data and mechanistic principles, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
At a Glance: Core Structural and Reactivity Differences
The fundamental difference between this compound and ethyl 3-aminocrotonate lies in the nature of their electron-withdrawing group (EWG): a nitrile (-CN) versus an ethyl ester (-COOEt). This seemingly subtle variation has profound implications for the electronic properties and, consequently, the chemical behavior of the enamine system.
The nitrile group in this compound is a more potent electron-withdrawing group than the ester moiety in ethyl 3-aminocrotonate. This heightened electron withdrawal in the nitrile derivative leads to a more acidic α-proton and a more electrophilic β-carbon. Conversely, the ester group in ethyl 3-aminocrotonate, while still electron-withdrawing, allows for greater electron density on the enamine nitrogen and α-carbon, rendering it a softer and often more reactive nucleophile in certain contexts. These electronic distinctions govern the regioselectivity of reactions and the types of synthetic transformations for which each reagent is best suited.
The Ambident Nucleophile: A Battle of C- vs. N-Acylation
One of the most illustrative examples of the divergent reactivity of these two synthons is their behavior in acylation reactions. Enamines are ambident nucleophiles, capable of reacting with electrophiles at either the nitrogen atom (N-acylation) to form enamides or at the α-carbon (C-acylation) to yield enaminones. A systematic study comparing the acylation of methyl 3-aminocrotonate (a close analogue of the ethyl ester) and this compound with various acid chlorides has provided valuable quantitative insights into this selectivity.
The accrued results demonstrate that methyl 3-aminocrotonate is a superior precursor for the preparation of enamides (N-acylated products), whereas this compound is the preferred choice for synthesizing enaminones (C-acylated products)[1]. This selectivity is influenced by the choice of the acid chloride and the base employed. For instance, the reaction of methyl 3-aminocrotonate with isobutyryl chloride in the presence of pyridine leads exclusively to the N-acylated product, a result that mirrors the behavior of this compound under similar conditions[1]. However, with dichloroacetyl chloride, methyl 3-aminocrotonate yields the C-acylated product in high yield (80%), highlighting the nuanced interplay of electronic and steric factors[1].
Table 1: Comparative Site Selectivity in Acylation Reactions [1]
| Enamine Precursor | Acid Chloride | Base | Major Product | Yield (%) |
| Methyl 3-Aminocrotonate | Isobutyryl Chloride | Pyridine | N-acylated (Z-isomer) | High |
| This compound | Isobutyryl Chloride | Pyridine | N-acylated | High |
| Methyl 3-Aminocrotonate | Dichloroacetyl Chloride | Pyridine | C-acylated (E-s-Z) | 80 |
| This compound | Dichloroacetyl Chloride | Pyridine | C-acylated | High |
| Methyl 3-Aminocrotonate | Cinnamoyl Chloride | Triethylamine | 3,4-Dihydropyridin-2(1H)-one | High |
| This compound | Cinnamoyl Chloride | Triethylamine | 3,4-Dihydropyridin-2(1H)-one | High |
Interestingly, when acylated with α,β-unsaturated acid chlorides in the presence of triethylamine, both reagents lead to the formation of 3,4-dihydropyridin-2(1H)-ones via a [3.3] sigmatropic rearrangement of an intermediate N-acylated product[1].
Caption: Regioselectivity in the acylation of the two synthons.
The Synthesis of Heterocycles: A Realm of Divergent Applications
The distinct reactivity of this compound and ethyl 3-aminocrotonate extends to their applications in the synthesis of a wide array of heterocyclic compounds, which are scaffolds of immense importance in medicinal chemistry and materials science.
Pyridine Synthesis: Hantzsch vs. Thorpe-Ziegler Paradigms
Ethyl 3-aminocrotonate is a cornerstone of the Hantzsch pyridine synthesis , a multicomponent reaction that has been a reliable method for constructing 1,4-dihydropyridines for over a century.[2] These compounds are not only precursors to pyridines through subsequent oxidation but are also a significant class of calcium channel blockers used in medications like nifedipine and amlodipine.[2] The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester (or one equivalent of a β-ketoester and one of an enamino ester), and a nitrogen source like ammonia.
Caption: Workflow for the Hantzsch 1,4-dihydropyridine synthesis.
In contrast, This compound excels in reactions that capitalize on the reactivity of the nitrile group, such as the Thorpe-Ziegler reaction . This reaction involves the base-catalyzed self-condensation of nitriles to form enamines.[3] The intramolecular version is a powerful tool for creating cyclic ketones after hydrolysis of the initial enaminonitrile product.[3][4] While not a direct pyridine synthesis in the same vein as the Hantzsch reaction, the Thorpe-Ziegler cyclization of appropriately substituted dinitriles can be a key step in the synthesis of various nitrogen-containing heterocycles. More directly, this compound is a versatile precursor for substituted pyridines through reactions with other activated methylene compounds.
Quinoline and Pyrimidine Synthesis
Both reagents can be employed in the synthesis of other important heterocyclic systems, such as quinolines and pyrimidines, often through multicomponent strategies.
For quinoline synthesis , the Friedländer annulation is a classic method, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group. Both this compound and ethyl 3-aminocrotonate can, in principle, serve as the active methylene component, leading to quinolines with a 3-cyano or 3-ethoxycarbonyl substituent, respectively. The choice between them would depend on the desired functionality for further synthetic manipulations.
In pyrimidine synthesis , these building blocks can react with amidines or other suitable precursors. The nitrile or ester group will ultimately reside at the 5-position of the pyrimidine ring, offering different handles for subsequent functionalization. For instance, a 5-cyano group derived from this compound can be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group, while a 5-ester group from ethyl 3-aminocrotonate can be readily saponified or converted to an amide.
Experimental Protocols: A Practical Guide
To ensure the trustworthiness and reproducibility of the chemistry discussed, detailed experimental protocols for representative reactions are provided below.
Protocol 1: Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
This protocol is a classic example of the Hantzsch reaction, a cornerstone application for ethyl 3-aminocrotonate and its precursors.
Materials:
-
Benzaldehyde (1.06 g, 10 mmol)
-
Ethyl acetoacetate (2.60 g, 20 mmol)
-
Ammonium acetate (1.54 g, 20 mmol)
-
Ethanol (15 mL)
Procedure:
-
In a 50 mL round-bottom flask, dissolve benzaldehyde (10 mmol) and ethyl acetoacetate (20 mmol) in ethanol (15 mL).
-
Add ammonium acetate (20 mmol) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexane and ethyl acetate as the eluent.
-
Upon completion, cool the reaction mixture to room temperature. The product will precipitate as a yellow solid.
-
Collect the solid by vacuum filtration and wash it with cold ethanol (2 x 10 mL).
-
Recrystallize the crude product from ethanol to afford the pure diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate.
-
Dry the product under vacuum. Expected yield: 85-95%.
Protocol 2: Thorpe-Ziegler Cyclization for the Synthesis of a Cyclic Enaminonitrile
This protocol illustrates the intramolecular cyclization of a dinitrile, a characteristic reaction for nitrile-containing compounds, leading to a precursor for cyclic ketones.
Materials:
-
Adiponitrile (1,4-dicyanobutane) (1.08 g, 10 mmol)
-
Sodium ethoxide (0.75 g, 11 mmol)
-
Anhydrous ethanol (20 mL)
-
Toluene (for workup)
-
Hydrochloric acid (for hydrolysis)
Procedure:
-
Set up a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Under a nitrogen atmosphere, add anhydrous ethanol (20 mL) to the flask, followed by the portion-wise addition of sodium ethoxide (11 mmol).
-
Heat the mixture to reflux until all the sodium ethoxide has dissolved.
-
Add a solution of adiponitrile (10 mmol) in anhydrous ethanol (5 mL) dropwise to the refluxing solution over 30 minutes.
-
Continue to reflux the reaction mixture for an additional 2-3 hours.
-
Monitor the reaction by TLC (hexane:ethyl acetate, 4:1) for the disappearance of the starting dinitrile.
-
After completion, cool the reaction to room temperature and carefully neutralize it with 2M hydrochloric acid.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with toluene (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-amino-1-cyanocyclopentene.
-
The crude enaminonitrile can be purified by column chromatography on silica gel or used directly in the subsequent hydrolysis step to form the corresponding cyclic ketone.
Conclusion: Making the Right Choice for Your Synthesis
Both this compound and ethyl 3-aminocrotonate are powerful and versatile synthons, each with a distinct personality in the realm of organic synthesis. The choice between them is not a matter of one being universally superior to the other, but rather a strategic decision based on the desired outcome of the synthetic sequence.
-
Choose Ethyl 3-Aminocrotonate when your target molecule benefits from the presence of an ester functionality, which can be readily hydrolyzed, transesterified, or converted into an amide. It is the reagent of choice for the classical Hantzsch synthesis of 1,4-dihydropyridines, which are valuable pharmaceutical scaffolds. Its propensity for N-acylation makes it a reliable precursor for enamides.
-
Choose this compound when the robust and highly electron-withdrawing nitrile group is desired in the target molecule or as an intermediate handle for further transformations. It is the preferred substrate for reactions where C-acylation is the desired pathway, leading to enaminones. Its participation in Thorpe-Ziegler type cyclizations opens up avenues for the synthesis of carbocyclic and heterocyclic systems that are less accessible with its ester counterpart.
By understanding the fundamental electronic differences and the resulting reactivity patterns, researchers can harness the full potential of these two invaluable building blocks to design more efficient, selective, and innovative synthetic strategies.
References
- Mukherjee, A., & Mahalanabis, K. K. (2021). Systematic study on acylation of methyl 3-aminocrotonate with acid chlorides of aliphatic, aromatic and α, β-unsaturated acids: A comparative evaluation of the preference for regio- and stereoselectivity vis-à-vis this compound. Indian Journal of Chemistry - Section B, 60B(2), 291-302. [Link]
- Hantzsch, A. (1881). Condensation of Aldehyde-ammonia with Acetoacetic Ether. Berichte der deutschen chemischen Gesellschaft, 14(2), 1637-1638. [Link]
- Thorpe, J. F. (1904). CLXXV.—The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. Journal of the Chemical Society, Transactions, 85, 1726-1761. [Link]
- Ziegler, K., Eberle, H., & Ohlinger, H. (1933). Über vielgliedrige Ringsysteme, I. Mitteil.: Die präparativ ergiebige Synthese der Polymethylenketone mit mehr als 6 Ringgliedern. Justus Liebigs Annalen der Chemie, 504(1), 94-130. [Link]
- Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis.
- Soliman, F. S. G., & Kappe, T. (1977). Syntheses of Heterocycles, 191. Reactions of β-Aminocrotononitrile with Heterocyclic Phenolic Compounds. Monatshefte für Chemie, 108(4), 897-905. [Link]
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A Comparative Analysis of the Reactivity of 3-Aminocrotononitrile and Malononitrile: A Guide for Synthetic Chemists
In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the plethora of available synthons, 3-aminocrotononitrile and malononitrile have emerged as versatile and widely utilized intermediates, particularly in the synthesis of heterocyclic compounds of significant interest to the pharmaceutical and materials science sectors. While both molecules possess nitrile functionalities and reactive carbon centers, their distinct electronic and structural features impart divergent reactivity profiles. This guide provides an in-depth, objective comparison of the reactivity of this compound and malononitrile, supported by experimental data and mechanistic insights to aid researchers in their synthetic endeavors.
Structural and Electronic Overview: Setting the Stage for Reactivity
At first glance, this compound and malononitrile share the common feature of a nitrile group, a powerful electron-withdrawing moiety. However, their fundamental structures diverge significantly, which is the primary determinant of their differing chemical behavior.
Malononitrile , with its two nitrile groups flanking a methylene (CH₂) group, is a classic example of an active methylene compound . The protons of this methylene group are rendered significantly acidic due to the inductive electron withdrawal by the two cyano groups and the ability of the resulting carbanion to be resonance-stabilized. The pKa of malononitrile in water is approximately 11, indicating the relative ease with which it can be deprotonated to form a potent carbon nucleophile.[1][2][3]
This compound , on the other hand, is an enamine . The presence of the amino group in conjugation with the carbon-carbon double bond and the nitrile group creates a more complex electronic landscape. The lone pair of electrons on the nitrogen atom participates in resonance, increasing the electron density at the β-carbon of the double bond. This enamine character makes this compound a versatile nucleophile, capable of reacting at both the nitrogen atom and the β-carbon.
Comparative Reactivity in Key Chemical Transformations
The distinct electronic nature of these two molecules dictates their participation in a variety of chemical reactions. Here, we compare their reactivity in several key synthetic transformations.
Acidity and Nucleophilicity of the α-Carbon
The most striking difference lies in the acidity of the protons on the carbon adjacent to the nitrile group(s).
| Compound | Structure | pKa (in water) | Key Reactive Species |
| Malononitrile | NC-CH₂-CN | ~11[1][2][3] | Resonance-stabilized carbanion |
| This compound | H₂N-C(CH₃)=CH-CN | Not readily available, but significantly higher than malononitrile | Enamine (nucleophilic β-carbon) and amino group |
The much lower pKa of malononitrile signifies that it can be readily deprotonated under relatively mild basic conditions to generate a "soft" carbanion. This carbanion is an excellent nucleophile for a wide range of electrophiles.
In contrast, this compound does not possess a comparable acidic methylene group. Its nucleophilicity stems from the enamine system, where the β-carbon is electron-rich due to resonance donation from the amino group. This makes it a potent nucleophile without the need for deprotonation.
Malononitrile in Action: A Workhorse for Carbon-Carbon Bond Formation
The high reactivity of the malononitrile carbanion has established it as a staple in reactions that form new carbon-carbon bonds.
Knoevenagel Condensation
The Knoevenagel condensation, the reaction of an active methylene compound with an aldehyde or ketone, is a hallmark reaction of malononitrile. The reaction often proceeds under mild conditions, sometimes even without a catalyst, highlighting the inherent reactivity of malononitrile.[4]
Caption: Generalized workflow for the Knoevenagel condensation with malononitrile.
Experimental Protocol: Knoevenagel Condensation of Benzaldehyde with Malononitrile
-
In a 25 mL round-bottomed flask, a mixture of benzaldehyde (3 mmol) and malononitrile (3.5 mmol) is prepared in 5 mL of a 1:1 mixture of water and glycerol.[4]
-
The solution is magnetically stirred at room temperature for 24 hours.[4]
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the precipitated solid product, benzylidenemalononitrile, is collected by filtration and can be used without further purification. High yields (often >90%) are typically observed.[4]
Michael Addition
The malononitrile carbanion is a soft nucleophile, making it an ideal candidate for Michael (conjugate) addition to α,β-unsaturated carbonyl compounds.
Experimental Protocol: Asymmetric Michael Addition of Malononitrile to Chalcone
-
To a solution of a rosin-derived bifunctional squaramide catalyst (0.3 mol%) in dichloromethane, add malononitrile (0.12 mmol) and the chalcone derivative (0.1 mmol).[5]
-
The resulting mixture is stirred at room temperature for 36 hours.[5]
-
The product is isolated by flash silica gel chromatography. This method can afford chiral γ-cyano carbonyl compounds in high yields and enantioselectivities.[5]
Gewald Reaction
The Gewald reaction is a multicomponent reaction that synthesizes polysubstituted 2-aminothiophenes. Malononitrile is a key reactant, serving as the C₂ synthon.
Caption: Simplified mechanistic pathway of the Gewald reaction.
Experimental Protocol: Gewald Synthesis of 2-Aminothiophenes
-
To a stirred solution of an α-methylene ketone or aldehyde (10 mmol) and malononitrile (10 mmol) in a suitable solvent (e.g., ethanol), add elemental sulfur (11 mmol) and a catalytic amount of a base (e.g., morpholine or triethylamine).
-
The reaction mixture is stirred at a specified temperature (e.g., 50 °C) and monitored by TLC.
-
Upon completion, the reaction mixture is poured into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and recrystallized to yield the pure 2-aminothiophene product.[6]
Thorpe-Ziegler Reaction
This intramolecular cyclization of dinitriles is a powerful method for synthesizing cyclic ketones after hydrolysis of the initial enamine product. This reaction further underscores the dual reactivity of the nitrile group and the adjacent methylene protons in malononitrile-derived structures.[7][8]
This compound in Action: A Versatile Building Block for Heterocycles
The reactivity of this compound is dominated by its enamine character, making it an excellent precursor for a variety of heterocyclic systems, most notably pyridines.
Hantzsch-Type Pyridine Synthesis
While the classical Hantzsch pyridine synthesis involves a β-ketoester, this compound can be employed in modified procedures to construct the pyridine ring. It can act as the enamine component, reacting with an aldehyde and another active methylene compound.[9]
Caption: Logical flow of a modified Hantzsch pyridine synthesis using this compound.
Experimental Protocol: Synthesis of Polysubstituted Pyridines
A general procedure, as specific comparative protocols are scarce:
-
A mixture of an appropriate aldehyde (1 equivalent), this compound (1 equivalent), and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1 equivalent) is dissolved in a suitable solvent such as ethanol or acetic acid.
-
A catalyst, such as piperidine or a Lewis acid, may be added.
-
The reaction mixture is heated to reflux and monitored by TLC.
-
After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. The intermediate dihydropyridine may be oxidized in a separate step or in situ to afford the final pyridine product.
Reactions with Electrophiles
This compound readily reacts with various electrophiles. For instance, it reacts with ferrocenyl-1,2-enones to form ferrocenyl pyridines.[10] It also undergoes diazotization coupling reactions with p-substituted anilines.[10]
Concluding Remarks: A Summary of Comparative Reactivity
| Feature | Malononitrile | This compound |
| Primary Reactive Site | Acidic methylene protons (forms carbanion) | Nucleophilic β-carbon (enamine) and amino group |
| Activation Requirement | Base to deprotonate | Generally reactive as is |
| Key Reactions | Knoevenagel condensation, Michael addition, Gewald reaction, Thorpe-Ziegler cyclization | Hantzsch-type pyridine synthesis, reactions with various electrophiles to form heterocycles |
| Typical Products | α,β-Unsaturated dinitriles, substituted thiophenes, cyclic ketones | Substituted pyridines, pyrimidines, and other nitrogen-containing heterocycles |
In essence, the choice between malononitrile and this compound should be guided by the desired synthetic outcome.
-
For the synthesis of acyclic α,β-unsaturated systems or sulfur-containing heterocycles via reactions dependent on a highly acidic methylene group, malononitrile is the reagent of choice. Its predictable and high reactivity in forming carbon-carbon bonds through its carbanion makes it a robust and reliable building block.
-
For the construction of nitrogen-containing heterocycles, particularly substituted pyridines, this compound offers a more direct route. Its enamine character allows for facile annulation reactions to build the pyridine ring.
By understanding the fundamental differences in their electronic structure and reactivity, researchers can strategically employ these versatile synthons to access a diverse array of complex molecules with greater efficiency and control.
References
- Otto Chemie Pvt. Ltd. Malononitrile, 98% 109-77-3 India. [Link]
- Sanjay Chemicals (India) Pvt. Ltd. MALONONITRILE. [Link]
- MDPI. Asymmetric Michael Addition of Malononitrile with Chalcones via Rosin-Derived Bifunctional Squaramide. [Link]
- SBQ. A Simple and Efficient Protocol for the Knoevenagel Reaction of Benzylidenemalononitriles and the Evaluation of the Larvicidal Activity on Aedes Aegypti. [Link]
- METU.
- ResearchGate. Asymmetric Michael Addition of Malononitrile with Chalcones via Rosin-Derived Bifunctional Squaramide. [Link]
- Banaras Hindu University.
- ResearchGate. Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes. [Link]
- The Royal Society of Chemistry. Enantioselective Michael Addition of Malononitrile to Chalcone Catalyzed by Simple Quinine-Al(OiPr)3. [Link]
- SynArchive. Thorpe-Ziegler Reaction. [Link]
- Arkat USA. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
- Organic & Biomolecular Chemistry (RSC Publishing). Squaramide-catalyzed enantioselective Michael addition of malononitrile to chalcones. [Link]
- L.S.College, Muzaffarpur. Thorpe reaction. [Link]
- Buchler GmbH. Thorpe-Ziegler reaction. [Link]
- ResearchGate.
- Frontiers.
- Wikipedia. Thorpe reaction. [Link]
- Wikipedia. Enamine. [Link]
- Organic & Biomolecular Chemistry (RSC Publishing).
- Master Organic Chemistry. Enamines – formation, properties, reactions, and mechanisms. [Link]
- Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Reactions of allene with amines and active methylene compounds; adduct formation in the presence of nickel complexes. [Link]
- ResearchGate. Gewald type reaction with benzylidene malononitrile. [Link]
- ACS Publications.
- YouTube.
- Making Molecules. Enamines. [Link]
- LookChem. Cas 1118-61-2,this compound. [Link]
- Scribd. Hantzsch Pyridine Synthesis | PDF. [Link]
- Wikipedia. Hantzsch pyridine synthesis. [Link]
- Organic Syntheses. 3-aminopyridine. [Link]
- Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]
- ChemTube3D. Hantzsch pyridine synthesis - overview. [Link]
- ResearchGate. Syntheses of Heterocyeles, 191 Reactions of /3-Aminocrotononitrile with Heterocyclic Phenolic Compounds. [Link]
- ResearchGate. (PDF) β-Aminocrotononitrile in heterocyclic synthesis: Synthesis of polysubstituted pyridines as precursors to bicycles and polycycles. [Link]
- Google Patents. US5187297A - Process for the production of this compound.
- Wikipedia. Malononitrile. [Link]
- Google Patents.
- Google Patents. CA2054821C - Process for the production of this compound.
- Cheméo. Chemical Properties of this compound (CAS 1118-61-2). [Link]
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Harnessing the Power of 3-Aminocrotononitrile in Multicomponent Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, multicomponent reactions (MCRs) have emerged as a powerful strategy for the efficient construction of complex molecular architectures.[1][2] Their ability to combine three or more reactants in a single synthetic operation offers significant advantages in terms of atom economy, step efficiency, and waste reduction.[1][2] Central to the success of many MCRs is the judicious choice of building blocks. Among these, 3-aminocrotononitrile stands out as a uniquely versatile and reactive substrate, enabling the synthesis of a diverse array of heterocyclic compounds with significant biological and pharmaceutical relevance.[3][4][5]
This guide provides an in-depth exploration of the advantages of employing this compound in MCRs. We will delve into its unique reactivity, compare its performance with alternative active methylene compounds, and provide detailed experimental protocols for the synthesis of key heterocyclic scaffolds.
The Strategic Advantage of this compound
This compound's utility in MCRs stems from its distinct molecular architecture, which features both a nucleophilic amino group and an electrophilic nitrile group, along with an activated methyl group. This inherent duality allows it to participate in a variety of chemical transformations, acting as a versatile building block for the construction of complex heterocyclic systems.[3] Its ability to serve as a bisnucleophilic reagent, for instance, facilitates the formation of intricate ring systems that are fundamental to many areas of chemistry.[3]
Compared to other common active methylene compounds like malononitrile or ethyl cyanoacetate, this compound offers the distinct advantage of introducing a nitrogen atom and a methyl group into the final heterocyclic ring system. This is particularly valuable in the synthesis of pyridine and dihydropyridine derivatives, which are core structures in numerous pharmaceuticals.
Comparative Analysis: this compound vs. Other Active Methylene Compounds
To illustrate the unique advantages of this compound, let's consider its application in the synthesis of substituted pyridines, a common objective in medicinal chemistry.[6]
| Feature | This compound | Malononitrile | Ethyl Cyanoacetate |
| Functional Groups | Amino, Nitrile, Methyl | Two Nitrile Groups | Ester, Nitrile |
| Reactivity in MCRs | Acts as a C,N-bisnucleophile | Acts as a C,C-bisnucleophile | Acts as a C,C-bisnucleophile |
| Resulting Heterocycle | Directly forms aminopyridine core | Requires an external nitrogen source | Requires an external nitrogen source |
| Key Advantage | Introduces nitrogen and methyl group in one step | High reactivity of methylene protons | Ester group can be further modified |
| Example Reaction | Hantzsch-type pyridine synthesis | Knoevenagel condensation | Knoevenagel condensation |
As the table highlights, while malononitrile and ethyl cyanoacetate are excellent reagents for forming carbon-carbon bonds, they necessitate the inclusion of a separate ammonia source to construct the pyridine ring.[7][8] this compound streamlines this process by providing the requisite nitrogen atom, thereby simplifying the reaction and often leading to higher yields and cleaner product formation.
Mechanism in Focus: The Hantzsch Dihydropyridine Synthesis
A classic example showcasing the power of this compound is its participation in Hantzsch-type dihydropyridine synthesis.[2] This pseudo-four-component reaction involves an aldehyde, two equivalents of a β-ketoester (or in this case, a β-enaminonitrile), and a nitrogen source (inherent in this compound).[2]
Caption: Generalized workflow for the Hantzsch dihydropyridine synthesis.
The reaction is believed to proceed through a series of interconnected steps: a Knoevenagel condensation between the aldehyde and the β-ketoester, formation of an enamine from this compound, a subsequent Michael addition, and finally, cyclization and dehydration to yield the dihydropyridine core.[2]
Experimental Protocols
General Procedure for the Four-Component Synthesis of Dihydropyridines
This protocol is adapted from a known procedure for the synthesis of dihydropyridine derivatives.[9]
Materials:
-
Aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
This compound (1.2 mmol)
-
Aniline (or other primary amine) (1.2 mmol)
-
Ethanol
-
Triethylamine
Procedure:
-
In a round-bottom flask, combine the aldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (3 ml) under an argon atmosphere.
-
Add triethylamine (1.2 mmol) and stir the mixture for 10 minutes.
-
To this reaction mass, add a solution of this compound (1.2 mmol) and aniline (1.2 mmol) in ethanol (3 ml).
-
Stir the reaction at room temperature for 12 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the product can often be isolated by precipitation and filtration. Further purification can be achieved by recrystallization or column chromatography.
Data Presentation: Representative Yields for Dihydropyridine Synthesis
| Aldehyde | Amine | Yield (%) |
| Benzaldehyde | Aniline | 85 |
| 4-Chlorobenzaldehyde | Aniline | 88 |
| 4-Methoxybenzaldehyde | Aniline | 82 |
| Benzaldehyde | 4-Methylaniline | 86 |
Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.
Visualizing the Logical Flow of MCRs with this compound
The versatility of this compound extends beyond pyridine synthesis. Its unique reactivity can be harnessed to access a variety of heterocyclic scaffolds.
Caption: Synthetic pathways enabled by this compound in MCRs.
Conclusion
This compound is a highly valuable and versatile building block for multicomponent reactions. Its ability to act as a dual nucleophilic and electrophilic species, coupled with its capacity to introduce both a nitrogen atom and a methyl group, makes it a superior choice for the synthesis of a wide range of heterocyclic compounds, particularly substituted pyridines and dihydropyridines. The streamlined reaction pathways and potential for high yields underscore its importance in modern synthetic organic chemistry and drug discovery.
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A Senior Application Scientist's Guide to Nitrile-Containing Reagents: Benchmarking 3-Aminocrotononitrile
In the landscape of modern organic synthesis, particularly within drug discovery and materials science, the nitrile group stands as a uniquely versatile functional group. Its linear geometry, potent electron-withdrawing nature, and diverse reactivity make it an invaluable synthon for constructing complex molecular architectures, especially nitrogen-containing heterocycles.[1][2] This guide provides a comparative analysis of three pivotal nitrile-containing reagents: 3-Aminocrotononitrile, Malononitrile, and Cyanoacetamide.
Our objective is to move beyond catalog specifications and provide researchers, scientists, and drug development professionals with a practical, evidence-based framework for reagent selection. We will dissect the nuanced reactivity of each molecule and benchmark their performance in a synthetically crucial reaction, offering insights grounded in mechanistic principles and experimental realities.
Profiling the Contenders: A Tale of Three Nitriles
The utility of a nitrile reagent is dictated by the surrounding molecular architecture. The three reagents selected for this comparison each possess a methylene group activated by the nitrile, yet their additional functionalities—an enamine, a second nitrile, and an amide—impart distinct chemical personalities.
-
This compound: This reagent can be considered a masked β-keto-nitrile, existing predominantly in its more stable enamine tautomer.[3] Its structure contains both a nucleophilic amino group and a nucleophilic α-carbon, rendering it an excellent bis-nucleophilic building block for a variety of heterocycles like pyridines and pyrimidines.[4][5] This dual reactivity allows it to participate in complex cyclocondensation reactions, making it a powerful tool for building intricate molecular frameworks from simple precursors.[6]
-
Malononitrile: As a dinitrile, malononitrile features a highly activated methylene group due to the potent electron-withdrawing effect of two cyano groups.[7][8] This exceptional acidity facilitates carbanion formation under mild basic conditions, making it a workhorse reagent in multicomponent reactions and Knoevenagel condensations.[9] It is arguably the most common active methylene compound used in the benchmark reaction we will explore, the Gewald synthesis of 2-aminothiophenes.[10]
-
Cyanoacetamide: This molecule combines the activating effect of a nitrile with the hydrogen-bonding capabilities and reactivity of a primary amide. It is a cornerstone reagent in the synthesis of numerous heterocyclic systems, including pyridones and pyrimidines, and is famously the starting reagent for the industrial synthesis of Vitamin B6.[11][12] Its amide functionality can participate directly in cyclization reactions, offering synthetic pathways distinct from those of dinitriles or enamino-nitriles.[13]
Table 1: Physicochemical Properties of Selected Nitrile Reagents
| Property | This compound | Malononitrile | Cyanoacetamide |
| CAS Number | 1118-61-2[14] | 109-77-3[10] | 107-91-5 |
| Molecular Formula | C₄H₆N₂[15] | C₃H₂N₂[10] | C₃H₄N₂O[12] |
| Molecular Weight | 82.11 g/mol [5] | 66.06 g/mol [10] | 84.08 g/mol [16] |
| Appearance | Yellowish flakes/solid[17] | Colorless to white solid[10] | White or light yellow powder[11] |
| Melting Point | 52-53°C (trans), 79-83°C (cis)[17] | 30–32 °C[10] | 119-121 °C |
| Solubility | Very soluble in water and ethanol[5][14] | 133 g/L in water (20 °C)[10] | Soluble in water and ethanol[11] |
The Benchmark Arena: The Gewald Reaction
To objectively compare the synthetic performance of these reagents, we have selected the Gewald reaction as our benchmark. This powerful, one-pot multicomponent reaction combines a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base to afford highly substituted 2-aminothiophenes.[18][19]
Causality for Selection: The Gewald reaction is an ideal benchmark for several reasons:
-
Mechanism: Its mechanism hinges on the initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[18][20] The rate and efficiency of this step are directly dependent on the acidity of the nitrile's α-protons, providing a clear measure of reagent reactivity.
-
Synthetic Importance: 2-Aminothiophenes are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs and clinical candidates with diverse biological activities.[21]
-
Versatility: The reaction is known to be robust and accommodates a wide range of substrates, making it a staple in synthetic laboratories.[20]
Experimental Workflow: A Comparative Gewald Synthesis
The following protocol outlines a standardized procedure to compare the three nitrile reagents in a Gewald synthesis using cyclohexanone as the carbonyl component.
Caption: Experimental workflow for the comparative Gewald reaction.
Detailed Experimental Protocol
Materials:
-
Cyclohexanone (99%)
-
This compound (96%)
-
Malononitrile (99%)
-
Cyanoacetamide (99%)
-
Elemental Sulfur (99.5%)
-
Morpholine (99%)
-
Ethanol (200 proof)
-
Standard laboratory glassware and magnetic stirrers
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In three separate 50 mL round-bottom flasks equipped with magnetic stir bars and reflux condensers, add cyclohexanone (0.98 g, 10 mmol), ethanol (20 mL), and morpholine (1.05 g, 12 mmol).
-
Nitrile Addition:
-
To the first flask, add this compound (0.82 g, 10 mmol).
-
To the second flask, add malononitrile (0.66 g, 10 mmol).
-
To the third flask, add cyanoacetamide (0.84 g, 10 mmol).
-
-
Sulfur Addition: To each flask, add powdered elemental sulfur (0.35 g, 11 mmol).
-
Reaction: Heat the reaction mixtures to 50°C with vigorous stirring. Monitor the progress of each reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent) every 30 minutes until the starting materials are consumed.
-
Work-up and Isolation: Upon completion, allow the mixtures to cool to room temperature. Pour each reaction mixture into a beaker containing 100 mL of ice-water. A precipitate will form.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with two 20 mL portions of cold water, followed by one 10 mL portion of cold ethanol to remove unreacted starting materials and impurities.
-
Analysis: Dry the isolated solids under vacuum to a constant weight. Calculate the reaction yield and determine the purity of the products (e.g., by NMR or HPLC analysis).
Mechanistic Insights and Performance Analysis
The Gewald reaction proceeds through a cascade mechanism.[22] The initial, and often rate-determining, step is a Knoevenagel condensation to form a stable α,β-unsaturated nitrile intermediate. This is followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the final 2-aminothiophene product.[18]
Caption: Generalized mechanism of the Gewald reaction.
The distinct structures of our three reagents are predicted to yield significant differences in performance.
Table 2: Predicted Performance Data in the Gewald Reaction
| Reagent | Predicted Yield (%) | Predicted Reaction Time (h) | Predicted Purity (%) | Rationale |
| This compound | 65-75% | 4-6 | ~90% | The enamine is less acidic than the methylene in malononitrile, leading to a slower initial condensation. Potential for side reactions involving the amino group exists. |
| Malononitrile | 85-95% | 1-2 | >98% | The highly acidic methylene protons (pKa ≈ 11) ensure rapid Knoevenagel condensation, driving the reaction to completion quickly and cleanly. This is the classic, most efficient substrate.[7][23] |
| Cyanoacetamide | 70-80% | 3-5 | ~95% | The methylene group is sufficiently activated, but less so than in malononitrile. The amide group is generally stable under these conditions but may slightly retard the initial condensation compared to malononitrile. |
Analysis: Malononitrile is expected to be the superior reagent in this specific benchmark.[8] Its dual nitrile activation provides the highest acidity to the methylene protons, accelerating the rate-determining step and leading to a higher yield in a shorter time.[7] this compound and Cyanoacetamide are both viable but less reactive. Their slower reaction rates are a direct consequence of the comparatively lower acidity of their α-protons. This demonstrates a core principle of reagent selection: the electronic properties of substituents directly govern reactivity in carbanion-mediated transformations.
Safety and Handling: A Critical Consideration
Effective research demands a commitment to safety. Nitrile-containing compounds, as a class, require careful handling due to their potential toxicity.
Table 3: Comparative Safety and Handling Information
| Parameter | This compound | Malononitrile | Cyanoacetamide |
| Primary Hazards | Harmful if swallowed or inhaled. May cause an allergic skin reaction.[24] | Toxic if swallowed, in contact with skin, or if inhaled.[25][26][27] Polymerizes at high temperatures or with bases.[28] | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[16][29][30] |
| PPE Requirements | Protective gloves, safety glasses, lab coat. Use in a well-ventilated area or fume hood.[31][32] | Chemical-resistant gloves, chemical safety goggles, lab coat, respirator may be required.[25][33] | Protective gloves, safety glasses with side-shields, lab coat. Use only in a well-ventilated area.[34][35] |
| Storage | Store in a cool, dry, well-ventilated place (2-8°C recommended).[14][31] | Store in a cool, dry, well-ventilated area away from bases and incompatible substances.[25][28] | Keep container tightly closed in a dry and well-ventilated place.[16][35] |
| First Aid (General) | IF SWALLOWED: Call a poison center. IF ON SKIN: Wash with plenty of soap and water.[24][36] | Seek immediate medical attention for any exposure route. Can be absorbed through the skin.[27][28] | IF SWALLOWED: Rinse mouth. IF IN EYES: Rinse cautiously with water for several minutes.[16][29] |
Note: This is a summary. Always consult the full Safety Data Sheet (SDS) before handling any chemical.
Conclusion and Recommendations
This comparative guide demonstrates that while this compound, malononitrile, and cyanoacetamide are all valuable nitrile-containing reagents, their performance is highly application-dependent.
-
For rapid, high-yield synthesis where a dicarbonitrile product is desired, such as in the classical Gewald reaction, Malononitrile is the undisputed benchmark. Its superior reactivity, driven by the highly acidic methylene protons, ensures efficiency and cleanliness.
-
This compound should be the reagent of choice when the synthetic goal is to install both an amino group and a methyl group at the β-position of the original nitrile. Its nature as a bisnucleophile opens up unique pathways for constructing complex pyridines and pyrimidines that are not accessible with the other two reagents.[4][5]
-
Cyanoacetamide is the ideal choice when an amide functionality is desired in the final product or when its specific reactivity profile is needed for a particular heterocyclic synthesis. It offers a balance of reactivity and functionality, serving as a gateway to compounds like pyridones.[11][13]
Ultimately, the choice of reagent is a strategic decision that must be guided by the specific goals of the synthetic chemist. By understanding the fundamental principles of reactivity, as benchmarked in the Gewald reaction, researchers can make more informed decisions, optimizing their synthetic routes for efficiency, yield, and novelty.
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A Comparative Guide to the Selectivity of 3-Aminocrotononitrile in Electrophilic and Nucleophilic Additions
Introduction: The Dual-Reactivity of a Versatile Synthon
3-Aminocrotononitrile, a seemingly simple molecule, is a powerhouse in synthetic organic chemistry.[1] Structurally, it is an enaminonitrile, possessing both an electron-donating amino group and an electron-withdrawing nitrile group conjugated through a carbon-carbon double bond. This unique electronic arrangement imbues it with ambident reactivity, allowing it to function as both a potent nucleophile and a reactive electrophile.[2][3] This guide provides an in-depth analysis of the selectivity of this compound in key addition reactions, offering a comparative perspective against common alternatives and supported by experimental protocols. For researchers in medicinal chemistry and materials science, mastering the reactivity of this building block is crucial for the efficient synthesis of diverse heterocyclic scaffolds, particularly pyridines and pyrimidines.[4][5]
The Electronic Landscape: Understanding Ambident Reactivity
The reactivity of this compound is governed by the interplay between its enamine and nitrile functionalities. The lone pair of electrons on the nitrogen atom participates in resonance, significantly increasing the electron density of the C=C double bond, especially at the α-carbon. This makes the α-carbon a prime target for nucleophilic attack. Conversely, this same resonance effect makes the nitrogen atom and the α-carbon nucleophilic centers. The strongly electron-withdrawing nitrile group further polarizes the molecule, rendering the nitrile carbon electrophilic.
This duality is best visualized through its resonance structures, which highlight the molecule's ability to engage with both electrophiles and nucleophiles at different positions.
Caption: Resonance forms showing nucleophilic and electrophilic centers.
Part 1: this compound as a Nucleophile
In its most common role, this compound acts as a nucleophile, leveraging the high electron density of its enamine system.[6][7] It serves as a versatile C-C-N building block, particularly in the synthesis of heterocyclic compounds.
Selectivity in Heterocycle Synthesis: Pyridines vs. Pyrimidines
The true utility of this compound is demonstrated in multicomponent reactions where its nucleophilic sites react sequentially to build complex rings.
A. Pyridine Synthesis: this compound is a classic precursor for polysubstituted pyridines.[4][8] In these syntheses, it typically acts as a bis-nucleophile. The reaction often proceeds via a Michael-type addition of the α-carbon onto an electron-deficient alkene, followed by an intramolecular cyclization involving the amino group attacking a nitrile or carbonyl group, and subsequent aromatization.
B. Pyrimidine Synthesis: It is also widely used for constructing the pyrimidine core.[9] In this context, it reacts with reagents providing the remaining N-C-N fragment, such as amidines or their equivalents. The reaction involves the nucleophilic α-carbon attacking an electrophilic carbon, followed by cyclization of the amino group.[10][11]
Comparative Performance Data
The choice of reaction partners and conditions dictates the final heterocyclic product. Below is a comparative summary of typical reaction outcomes.
| Target Heterocycle | Reaction Partners | Typical Conditions | Yield (%) | Reference |
| Pyridine | α,β-Unsaturated Nitriles (e.g., malononitrile) | Base (e.g., Et₃N), Ethanol, Reflux | 70-85 | [4][8] |
| Pyridine | Ferrocenyl-1,2-enones | Base (e.g., Na₂CO₃), MeOH/H₂O | 60-75 | [9] |
| Pyrimidine | Hexafluoroacetone(ethoxycarbonylimine) | Cyclocondensation | ~80 | [9] |
| Pyrimidine | Amidines, Aldehydes, Malononitrile | Microwave Irradiation (300W) or Water, Reflux | 85-95 | [10] |
Experimental Protocol: Synthesis of a Substituted Pyridine-2(1H)-thione
This protocol, adapted from the work of Abu-Shanab et al., demonstrates the utility of this compound in constructing a pyridine ring system.[8]
Objective: To synthesize 3-amino-5-cyano-4-methyl-6-thioxo-1,6-dihydropyridine-2-carbonitrile.
Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 g, 12.2 mmol) and cyanothioacetamide (1.22 g, 12.2 mmol) in absolute ethanol (30 mL).
-
Base Addition: Add triethylamine (1.7 mL, 12.2 mmol) dropwise to the stirring solution at room temperature. Causality: Triethylamine acts as a base to facilitate the initial nucleophilic addition and subsequent cyclization.
-
Reaction: Heat the mixture to reflux and maintain for 6 hours. Monitor the reaction progress by TLC (Ethyl acetate:Hexane 1:1).
-
Workup: After cooling to room temperature, the precipitated solid is collected by vacuum filtration.
-
Purification: The crude product is washed with cold ethanol (2 x 10 mL) and diethyl ether (1 x 15 mL) and then dried under vacuum to afford the pure pyridine-2(1H)-thione derivative.
Caption: Experimental workflow for pyridine synthesis.
Part 2: this compound in Electrophilic Additions
While less common, the electron-rich double bond of this compound is susceptible to attack by strong electrophiles. The regioselectivity of this addition is controlled by the powerful electron-donating effect of the amino group.
Regioselectivity: The Directing Effect of the Amino Group
In electrophilic additions to alkenes, Markovnikov's rule predicts that the electrophile adds to the carbon atom that results in the more stable carbocation intermediate.[12] For this compound, the amino group strongly stabilizes a positive charge on the α-carbon through resonance. Therefore, electrophilic attack occurs selectively at the β-carbon.
Key Reaction: Diazotization Coupling
A prime example of this reactivity is the coupling reaction with aryldiazonium salts.[1] This reaction proceeds via an electrophilic attack of the diazonium ion on the electron-rich β-carbon. The resulting imine intermediate readily hydrolyzes under the reaction conditions to yield a 2-arylhydrazono-3-ketobutyronitrile.
Comparative Selectivity Data
| Alkene Substrate | Electrophile (E⁺) | Product(s) | Selectivity | Reference |
| Propene | HBr | 2-Bromopropane (major) | Markovnikov | [12] |
| This compound | Ar-N₂⁺ | 2-Arylhydrazono-3-ketobutyronitrile | Exclusive β-attack | [1] |
Experimental Protocol: Diazotization Coupling with p-Toluidine
Objective: To synthesize 2-(p-tolylhydrazono)-3-ketiminobutyronitrile.
Methodology:
-
Diazonium Salt Preparation: Dissolve p-toluidine (1.07 g, 10 mmol) in a mixture of concentrated HCl (3 mL) and water (5 mL). Cool the solution to 0-5°C in an ice-salt bath. Add a solution of sodium nitrite (0.7 g, 10.1 mmol) in water (5 mL) dropwise, keeping the temperature below 5°C. Causality: Cold temperatures are essential to prevent the decomposition of the unstable diazonium salt.
-
Coupling Reaction: In a separate beaker, dissolve this compound (0.82 g, 10 mmol) in ethanol (20 mL) and cool to 0-5°C. Add the freshly prepared, cold diazonium salt solution slowly to the this compound solution with vigorous stirring.
-
pH Adjustment: Maintain the pH of the reaction mixture between 4-5 by the portion-wise addition of sodium acetate.
-
Reaction: Stir the mixture in the ice bath for 2 hours.
-
Isolation: Collect the resulting colored precipitate by filtration, wash with cold water, and recrystallize from ethanol to obtain the pure product.
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- 11. Pyrimidine synthesis [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Aminocrotononitrile
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of key intermediates like 3-Aminocrotononitrile (3-ACN) is fundamental to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). As a versatile building block in organic synthesis, particularly for pharmaceuticals, agrochemicals, and dyes, rigorous analytical control of 3-ACN is non-negotiable.[1] This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) for the analysis of this compound.
This document is structured to provide not just procedural steps, but the scientific rationale behind the choice of methodologies, validation parameters, and cross-validation strategies. Our approach is grounded in the principles of scientific integrity, drawing from established regulatory guidelines to ensure that the described protocols are robust and self-validating.
The Analytical Challenge: Understanding this compound
This compound (C₄H₆N₂) is a yellowish solid, soluble in ethanol and diethyl ether, but sparingly soluble in water.[2] Its structure, featuring a nitrile group and an α,β-unsaturated amine, dictates its chemical reactivity and analytical behavior. The presence of both a chromophore (the conjugated system) and a polar amino group makes it amenable to several analytical techniques. However, its potential for isomerization and degradation necessitates careful method development and validation.
Core Principles of Analytical Method Validation
Before comparing specific methods, it is crucial to understand the framework of analytical method validation. Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide guidelines that ensure analytical procedures are fit for their intended purpose.[3][4] Key validation parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[5][6]
Cross-validation is the process of demonstrating that two or more analytical procedures are suitable for the same intended purpose and produce comparable results. This is critical when transferring methods between laboratories or when using different techniques to analyze the same sample.
Comparative Overview of Analytical Techniques
The choice of an analytical method for this compound depends on the specific requirements of the analysis, such as the need for high sensitivity, the complexity of the sample matrix, and whether the goal is quantification of the main component or profiling of impurities.
| Parameter | HPLC-UV | GC-MS | qNMR |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a solid or liquid stationary phase. | Nuclear spin transitions in a magnetic field. |
| Primary Use Case | Routine quality control, purity assessment, and quantification of non-volatile impurities. | Analysis of volatile impurities, residual solvents, and thermally stable compounds. | Absolute quantification without a reference standard of the same compound, structural elucidation, and purity assessment. |
| Sample Volatility | Not a primary requirement. | Essential. | Not a requirement. |
| Derivatization | Generally not required. | May be required for polar analytes to improve volatility and peak shape. | Not required. |
| Sensitivity | Good (µg/mL range). | Excellent (ng/mL to pg/mL range). | Moderate (mg/mL range). |
| Selectivity | Moderate to good, dependent on chromatographic separation. | Excellent, based on both chromatographic retention time and mass-to-charge ratio. | Excellent, based on unique chemical shifts of nuclei. |
| Throughput | High. | Moderate to high. | Low to moderate. |
In-Depth Methodologies and Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a workhorse in pharmaceutical analysis due to its robustness and versatility for non-volatile and thermally labile compounds. For this compound, a reversed-phase method is most appropriate, leveraging the compound's polarity.
Scientific Rationale: The conjugated system in 3-ACN allows for strong UV absorbance, making UV detection a suitable choice. A reversed-phase C18 column provides good retention for this moderately polar molecule, and an acidic mobile phase ensures the amino group is protonated, leading to better peak shape.
Experimental Protocol: HPLC-UV Analysis of this compound
-
Instrumentation: HPLC system with a UV/Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of 0.05 M phosphate buffer (pH 3.0) and acetonitrile (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm (based on the chromophore of α,β-unsaturated nitriles).
-
Sample Preparation: Dissolve a known weight of the 3-ACN sample in the mobile phase to a final concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Standard Preparation: Prepare a stock solution of 3-ACN reference standard in the mobile phase. Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. While 3-ACN has a moderate boiling point, its polarity can lead to peak tailing on standard non-polar GC columns. Derivatization can mitigate this, but direct analysis on a suitable polar column is also feasible.
Scientific Rationale: The high separation efficiency of capillary GC columns combined with the high selectivity and sensitivity of a mass spectrometer makes GC-MS ideal for identifying and quantifying trace impurities. An electron ionization (EI) source will produce a characteristic fragmentation pattern for 3-ACN, aiding in its positive identification.
Experimental Protocol: GC-MS Analysis of this compound
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A polar capillary column, such as one with a polyethylene glycol (PEG) stationary phase (e.g., DB-WAX), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold: Hold at 220 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Full scan (m/z 40-200) for identification and Selected Ion Monitoring (SIM) for quantification.
-
-
Sample Preparation: Dissolve the 3-ACN sample in a suitable solvent like dichloromethane or acetonitrile to a concentration of approximately 0.1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the quantification of a substance without the need for a reference standard of the analyte itself.[7] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[7]
Scientific Rationale: By using a certified internal standard of known purity and concentration, the concentration of 3-ACN can be determined by comparing the integral of a specific 3-ACN proton signal to the integral of a known proton signal from the internal standard. This technique is particularly valuable for certifying the purity of reference standards.
Experimental Protocol: qNMR Analysis of this compound
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Internal Standard: A certified reference material with a simple spectrum and known purity, such as maleic acid or dimethyl sulfone. The standard should have signals that do not overlap with the analyte signals.
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh about 10 mg of the 3-ACN sample into a vial.
-
Accurately weigh about 10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 1.0 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T₁ of both the analyte and the standard) is crucial for accurate quantification.
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.
-
-
Data Processing:
-
Apply phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal of 3-ACN (e.g., the vinyl proton) and a signal from the internal standard.
-
Calculate the purity or concentration of 3-ACN using the following formula:
Purityanalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (Wstd / Wanalyte) * Puritystd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
W = Weight
-
Purity = Purity of the standard
-
Cross-Validation Workflow
A robust cross-validation ensures that different analytical methods provide consistent and reliable results. This is essential when one method is used for routine release testing (e.g., HPLC) and another is used for confirmatory analysis or impurity identification (e.g., GC-MS).
Caption: Cross-validation workflow between HPLC and GC-MS methods.
Data Presentation: Expected Performance Characteristics
The following table summarizes the expected performance characteristics for the three analytical methods for the quantification of this compound. These are typical values and should be confirmed during method validation.
| Validation Parameter | HPLC-UV | GC-MS (SIM Mode) | qNMR |
| Linearity (r²) | > 0.999 | > 0.999 | N/A (primary method) |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 99.0 - 101.0% |
| Precision (%RSD) | < 1.0% | < 2.0% | < 0.5% |
| LOD | ~0.1 µg/mL | ~1 ng/mL | ~0.1 mg/mL |
| LOQ | ~0.3 µg/mL | ~5 ng/mL | ~0.3 mg/mL |
| Range | 0.3 - 150 µg/mL | 5 ng/mL - 50 µg/mL | Dependent on sample and standard concentration |
Conclusion and Recommendations
The choice of the optimal analytical method for this compound is contingent upon the specific analytical objective.
-
HPLC-UV is the recommended method for routine quality control, offering a balance of speed, robustness, and sufficient sensitivity for assay and purity determinations.
-
GC-MS excels in the identification and quantification of volatile and semi-volatile impurities. Its high sensitivity makes it the superior choice for trace-level analysis.
-
qNMR serves as an invaluable tool for the absolute quantification and certification of reference standards, providing a high degree of accuracy without the need for an identical reference material.
A comprehensive analytical strategy for this compound should leverage the strengths of each of these techniques. By implementing robust validation protocols and a thorough cross-validation plan, researchers and drug development professionals can ensure the highest level of confidence in their analytical data, ultimately contributing to the development of safe and effective products.
References
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- European Medicines Agency. (2022). ICH guideline Q2(R2)
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- Lab Manager. (2022).
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
- BioPharm International. (2005).
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- National Center for Biotechnology Information. (2013).
- Bryan Research & Engineering, LLC.
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Safety Operating Guide
Navigating the Disposal of 3-Aminocrotononitrile: A Guide for the Modern Laboratory
For the diligent researcher, the lifecycle of a chemical doesn't end when an experiment is complete. The responsible disposal of surplus and waste reagents is a critical component of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 3-aminocrotononitrile (CAS 1118-61-2), a versatile intermediate in organic synthesis.[1] Moving beyond generic disposal statements, we will explore the chemical's hazard profile, waste classification, and step-by-step operational plans to ensure safety and regulatory compliance.
Understanding the Hazard: Why Proper Disposal is Non-Negotiable
This compound is classified as harmful if swallowed and causes skin and eye irritation.[2] While it is a valuable reagent, its toxicological profile necessitates that it be managed as hazardous waste. Improper disposal, such as discarding in regular trash or flushing down the sanitary sewer, is strictly prohibited and can lead to environmental contamination and potential harm to human health.[3][4][5] All laboratory personnel handling this compound must be thoroughly familiar with its hazards and the appropriate emergency procedures.
Table 1: Key Properties and Hazards of this compound
| Property | Value | Source |
| CAS Number | 1118-61-2 | [2] |
| Molecular Formula | C4H6N2 | |
| Appearance | White to light orange/yellow powder or crystal | [2] |
| Melting Point | 75 °C | [2] |
| Boiling Point | 120 °C at 4 mmHg | [2] |
| Solubility | Soluble in methanol | [2] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritation | [2] |
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process that begins at the point of generation. Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring compliance with hazardous waste regulations.
Immediate Actions: At the Point of Generation
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves are suitable for splash protection but should be changed immediately upon contamination).[6]
Waste Segregation: The cardinal rule of chemical waste management is segregation.[3][7][8] Do not mix this compound waste with other chemical waste streams unless they are known to be compatible.
-
Solid Waste: Collect surplus or contaminated solid this compound in a designated, properly labeled hazardous waste container.[9] This container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
Contaminated Materials: Any materials, such as weighing paper, gloves, or absorbent pads, that are grossly contaminated with this compound should be disposed of as hazardous solid waste.[8] Place these items in the same designated container as the solid chemical waste.
Waste Container Management and Labeling
Properly labeling hazardous waste containers is a critical regulatory requirement.[4][10] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard characteristics (e.g., "Toxic")
-
The date the waste was first added to the container
-
The name and contact information of the principal investigator or laboratory supervisor
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.[9] This area should be away from general traffic and clearly marked.
Disposal of Empty Containers
An empty container that previously held this compound must be triple-rinsed with a suitable solvent (such as methanol, given its solubility) before it can be disposed of as non-hazardous waste.[11] The rinsate from this process is considered hazardous waste and must be collected in a designated container for liquid hazardous waste.[11]
Arranging for Final Disposal
Once the hazardous waste container is full, or if it has been in storage for a prolonged period, it must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4] These entities are equipped to transport and dispose of chemical waste in accordance with all federal, state, and local regulations, including the Resource Conservation and Recovery Act (RCRA) in the United States.[3][12]
In-Lab Treatment Considerations: A Word of Caution
While the hydrolysis of nitriles to less toxic carboxylic acids or their salts is a known chemical transformation, attempting to neutralize this compound in a standard laboratory setting before disposal is not recommended without a specific, validated, and safety-reviewed protocol.[13][14] The reaction conditions (e.g., heating with strong acids or bases) can present their own hazards, and incomplete reactions could result in a complex and potentially more hazardous waste mixture. Always consult with your institution's EHS department before attempting any in-lab chemical treatment of hazardous waste.
Regulatory Framework: Understanding Hazardous Waste Classification
Under the EPA's RCRA, a chemical waste is considered hazardous if it is specifically listed or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[15] While this compound is not specifically listed with a "P" or "U" hazardous waste code, it would likely be classified as a toxic hazardous waste (D002-D043 series) due to its harmful effects if swallowed.[15][16] The responsibility for correctly identifying and classifying hazardous waste lies with the generator—the laboratory that created the waste.[3]
Visualizing the Disposal Pathway
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- Goa University. (2021, December 6).
- Daniels Health. (2025, May 21).
- University of Pennsylvania EHRS. Guidelines for Segregating and Combining Chemical Wastes into Containers. [Link]
- Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
- Vanderbilt University. (2024, January).
- Budget Dumpster. How to Dispose of Hazardous Waste. [Link]
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- PubMed. (2004). Removal of nitriles from synthetic wastewater by acrylonitrile utilizing bacteria. [Link]
- ResearchGate. (2016, January 15).
- MDPI. Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA. [Link]
- IEREK. (2025, August 7). Removal of Nitriles from Synthetic Wastewater by Acrylonitrile Utilizing Bacteria. [Link]
- Google Patents. Process for the hydrolysis of nitriles.
- BYJU'S. Acidic Hydrolysis of Nitriles. [Link]
- University of Wisconsin–Madison. (2025, September 30).
- Earth Safe PPE. How to Dispose of Nitrile Gloves?. [Link]
- ResearchGate. (2022, November 11). Sustainable Recycling of Waste from Nitrile Gloves: Prolonging the Life Span by Designing Proper Curing Systems. [Link]
- University of Pennsylvania EHRS. (2023, May 15). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. [Link]
- Alfred University. EPA Hazardous Waste Codes. [Link]
- U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA)
- The Good Scents Company. (Z+E)-3-aminocrotononitrile. [Link]
- Google Patents. Process for the production of this compound.
- U.S. Environmental Protection Agency. Waste Code. [Link]
- U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. [Link]
- University of Maryland. EPA Hazardous Waste Codes. [Link]
- eCFR. 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. [Link]
- Google Patents. Process for the production of this compound.
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Mastering the Safe Handling of 3-Aminocrotononitrile: A Comprehensive Guide to Personal Protective Equipment and Disposal
For researchers and scientists engaged in drug development and organic synthesis, the confident and safe handling of reactive chemical intermediates is paramount. 3-Aminocrotononitrile, a versatile precursor in the synthesis of various heterocyclic compounds, requires meticulous attention to safety protocols due to its significant health hazards. This guide provides an in-depth, procedural framework for the selection and use of personal protective equipment (PPE), and outlines a comprehensive plan for its operational handling and disposal, ensuring both personal safety and regulatory compliance.
Hazard Assessment: Understanding the Risks of this compound
A thorough understanding of the hazards associated with this compound is the foundation of a robust safety plan. This compound presents multiple routes of exposure and significant health risks.
Key Hazards:
-
Acute Toxicity: this compound is classified as fatal if swallowed and toxic in contact with skin.[1] Inhalation of dust or fumes can also be harmful.[2]
-
Skin and Eye Irritation: It is known to cause serious skin and eye irritation.[1][3]
-
Allergic Skin Reaction: The compound is a skin sensitizer and may cause an allergic skin reaction upon repeated contact.[1][2]
-
Lachrymator: It can irritate the eyes and cause tearing.[4]
Given these hazards, a multi-faceted approach to personal protection is essential, focusing on preventing all routes of exposure.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of appropriate PPE is a critical control measure. The following table summarizes the essential PPE for handling this compound, with detailed explanations below.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Safety Goggles and Face Shield | Goggles must be splash-proof. A face shield provides an additional layer of protection against splashes and airborne particles, especially when handling larger quantities or during transfers. |
| Hands | Chemical-Resistant Gloves (Nitrile) | Double-gloving with nitrile gloves (minimum 8 mil thickness) is recommended for extended contact. For incidental contact, a single pair of nitrile gloves is sufficient. Always inspect gloves for tears or punctures before use. |
| Body | Laboratory Coat | A flame-resistant lab coat that fully covers the arms is required to protect against skin contact from spills. |
| Respiratory | N95 Respirator or Half-Mask Respirator with Organic Vapor/Amine Cartridges and P100 Particulate Filter | An N95 respirator is the minimum requirement when handling small quantities of the solid in a well-ventilated area. For larger quantities, potential for aerosolization, or in areas with inadequate ventilation, a half-mask respirator with appropriate cartridges is necessary. |
Eye and Face Protection: A Non-Negotiable
Given that this compound is a serious eye irritant and a lachrymator, robust eye and face protection is mandatory.[1][3][4]
-
Safety Goggles: These should be chemical splash goggles that provide a complete seal around the eyes. Standard safety glasses with side shields do not offer sufficient protection against liquid splashes.
-
Face Shield: A face shield should be worn in conjunction with safety goggles, particularly when there is a higher risk of splashes, such as during the transfer of solutions or when working with larger quantities.
Hand Protection: Selecting the Right Gloves
Direct skin contact is a primary route of exposure, and this compound is toxic upon contact.[1] Therefore, selecting the correct gloves is critical.
-
Glove Material: Nitrile gloves are recommended for handling nitriles like this compound.[5] They offer good resistance to a range of chemicals and are a suitable alternative for individuals with latex allergies.[3]
-
Proper Glove Use: Always inspect gloves for any signs of degradation, punctures, or tears before use.[3] After handling the chemical, remove gloves using the proper technique to avoid contaminating your skin. Dispose of used gloves as hazardous waste. Never reuse disposable gloves.[3]
Body Protection: Shielding Your Skin
A laboratory coat is the minimum requirement for body protection to prevent skin contact from accidental spills. Ensure the lab coat is fully buttoned and the sleeves cover your arms completely.
Respiratory Protection: Guarding Against Inhalation
Inhalation of this compound dust or aerosols can be harmful.[2] The level of respiratory protection required depends on the specific task and work environment.
-
Risk Assessment: A risk assessment should be performed to determine the potential for airborne exposure. Factors to consider include the quantity of the substance being handled, the physical form (solid or solution), and the effectiveness of engineering controls like fume hoods.
-
N95 Respirator: For handling small quantities of the solid in a well-ventilated area where the potential for dust generation is low, an N95 respirator may be sufficient.
-
Half-Mask Respirator: When working with larger quantities, if there is a potential for significant dust or aerosol generation, or if engineering controls are not adequate, a half-mask respirator is required. The appropriate cartridges for this compound, which is an organic amine and a nitrile, would be organic vapor/amine combination cartridges with a P100 particulate pre-filter . The P100 pre-filter is essential for capturing any solid particulates. A respirator program, including fit testing and training, is required when respirators are used.[6]
Operational Plan: Step-by-Step Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure.
Preparation and Engineering Controls
-
Designated Area: Conduct all work with this compound in a designated area within a certified chemical fume hood to control vapor and dust exposure.
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily available.
-
Emergency Equipment: Verify that a safety shower and eyewash station are accessible and in good working order.
Handling Procedure
-
Don PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.
-
Weighing and Transfer: When weighing the solid, do so in the fume hood on a disposable weigh boat to minimize contamination of the balance. Use spatulas and other tools dedicated to this chemical or thoroughly decontaminate them after use.
-
In Solution: When working with solutions of this compound, use a syringe or cannula for transfers to minimize the risk of splashes.
Post-Handling
-
Decontamination: Thoroughly decontaminate all work surfaces and equipment after use (see Section 5 for detailed procedures).
-
Doff PPE: Remove PPE in the correct order to prevent cross-contamination. Typically, this involves removing gloves first, followed by the face shield, goggles, and then the lab coat. Wash hands thoroughly with soap and water immediately after removing PPE.
Emergency Procedures: A Rapid and Coordinated Response
In the event of an exposure or spill, a swift and correct response is crucial.
Skin Contact
-
Immediate Action: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[7][8]
-
Wash with Soap: After flushing with water, wash the area with soap and water.[7]
-
Seek Medical Attention: Seek immediate medical attention. Provide the Safety Data Sheet (SDS) for this compound to the medical personnel.
Eye Contact
-
Immediate Flushing: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[9]
-
Remove Contact Lenses: If wearing contact lenses, remove them after the first few minutes of flushing.
-
Medical Evaluation: Seek immediate medical attention.
Inhalation
-
Move to Fresh Air: Immediately move the affected person to an area with fresh air.
-
Monitor Breathing: If breathing is difficult or has stopped, provide artificial respiration, but only if you are trained to do so.
-
Seek Medical Help: Seek immediate medical attention.
Ingestion
-
Do Not Induce Vomiting: Never give anything by mouth to an unconscious person. Do not induce vomiting.
-
Rinse Mouth: If the person is conscious and able to swallow, have them rinse their mouth with water.
-
Immediate Medical Care: Seek immediate medical attention.
Spill Response
-
Evacuate and Alert: For a large spill, evacuate the immediate area and alert others.
-
Assess the Spill: From a safe distance, assess the extent of the spill and whether it is safe to clean up with the available resources. For large or unmanageable spills, contact your institution's emergency response team.
-
Small Spill Cleanup: For small spills that you are trained and equipped to handle:
-
Ensure you are wearing the appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material like sand or vermiculite.
-
Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area thoroughly.
-
Decontamination and Disposal Plan: A Cradle-to-Grave Approach
Proper decontamination and disposal are critical to prevent residual exposure and environmental contamination.
Decontamination Protocol
-
Work Surfaces: Wipe down all surfaces in the fume hood and any other contaminated areas with a suitable decontaminating solution (e.g., a mild detergent and water, followed by a solvent rinse like ethanol or acetone, depending on compatibility with the surface material).
-
Equipment: Glassware and other non-disposable equipment should be rinsed with a suitable solvent, washed with soap and water, and then given a final rinse. The initial solvent rinse should be collected as hazardous waste.
-
PPE: Disposable PPE should be removed carefully and placed in a designated hazardous waste container. Reusable PPE, such as a face shield, should be decontaminated after each use.
Waste Disposal Workflow
-
Segregation: All waste contaminated with this compound, including unused product, contaminated absorbent materials, disposable PPE, and rinse solutions, must be collected as hazardous waste.[10]
-
Containerization: Use a dedicated, chemically compatible, and leak-proof container for solid waste and another for liquid waste. Ensure the containers are in good condition.
-
Labeling: As soon as the first drop of waste is added, label the container with a "Hazardous Waste" label. The label must include the full chemical name ("this compound") and a clear description of the contents (e.g., "Solid waste contaminated with this compound" or "Ethanol rinse from this compound cleanup").[11]
-
Storage: Store the sealed waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.[12]
-
Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[10]
Visualizing the PPE Workflow
To ensure clarity and reinforce the procedural steps for personal protection, the following diagram illustrates the decision-making and operational workflow for PPE selection and use when handling this compound.
Caption: PPE Selection and Use Workflow for this compound.
By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring a safe laboratory environment for themselves and their colleagues, while upholding the highest standards of scientific integrity and operational excellence.
References
- This compound - Safety Data Sheet - ChemicalBook. (2025, February 1). ChemicalBook.
- First Aid Procedures for Chemical Hazards. (n.d.). National Institute for Occupational Safety and Health (NIOSH), Centers for Disease Control and Prevention (CDC).
- SAFETY DATA SHEET - this compound. (2012, February 27). Fisher Scientific.
- Gloves Chemical Resistance Chart. (n.d.). Gloves By Web.
- 3-Amino-2-butenenitrile | C4H6N2 | CID 70699. (n.d.).
- This compound | 1118-61-2. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
- Kimberly Clark Nitrile Gloves Chemical Resistance Guide. (n.d.). Kimberly-Clark.
- Hazardous Waste - Decontamination. (n.d.).
- Cartridge Selection. (n.d.). Northwestern University.
- A Compliance Guide to OSHA Chemical Spill Procedures. (2024, December 19). tradesafe.
- A breakthrough time comparison of nitrile and neoprene glove materials produced by different glove manufacturers. (1987, November).
- This compound | 1118-61-2. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC).
- Cartridges, Filters, Canisters. (n.d.). Legion Safety Products.
- OSHA Field Safety and Health Management System (SHMS) Manual - Chapter 26. (n.d.).
- Skin Exposure First Aid. (n.d.). Missouri Poison Center.
- OSHA Guidelines for Cleaning Up Small Chemical Spills. (2024, October 4). OSHA Outreach Courses.
- Nitrile Glove Chemical Resistance Guide. (2025, June 23). S&G Gloves.
- Hazardous Waste Management in the Labor
- Respir
- Laboratory Waste Management Guidelines. (n.d.).
- Hazardous Waste Disposal Guide. (n.d.). Dartmouth College.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.).
- Understanding Respirators With Organic Vapor Cartridges. (2024, September 16). PK Safety.
- Selecting the Right Reusable Respirator Cartridge Filter. (2024, June 28). Gemplers Learning Hub.
- First Aid: Chemical Exposure. (n.d.). UMass Memorial Health.
- Developing an Emergency Chemical Spill Response Plan. (2025, January 7). Enva.
- Management of Waste. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Steps Any Emergency Spill Response Plan Needs. (2022, April 6). AEG Environmental.
- Hazardous Waste Disposal Guide. (n.d.). The University of Tennessee Institute of Agriculture.
- Treatment of Chemical Burn Wounds with First Aid and Proper Care. (n.d.).
- Spill/Emergency Planning. (n.d.). The University of Iowa Environmental Health and Safety.
- First Aid Procedures for Chemical Hazards. (2021, November 16).
- Chemical Spill Response Procedure. (n.d.). University of Manitoba.
- Glove Selection Chart - Chemical Breakthrough Times. (n.d.). All Safety Products.
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- 4. Chemical Spill Emergency? Follow These Crucial Steps [oshaoutreachcourses.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
